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  • Product: N,N-dibenzyl-7H-purin-6-amine
  • CAS: 4236-49-1

Core Science & Biosynthesis

Foundational

Unraveling the Enigma: A Technical Guide to the Putative Mechanism of Action of N,N-dibenzyl-7H-purin-6-amine

For Researchers, Scientists, and Drug Development Professionals Abstract N,N-dibenzyl-7H-purin-6-amine represents a structurally intriguing synthetic purine derivative. While direct experimental evidence elucidating its...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,N-dibenzyl-7H-purin-6-amine represents a structurally intriguing synthetic purine derivative. While direct experimental evidence elucidating its specific mechanism of action is not extensively available in current literature, its core structure, featuring a purine scaffold and N6-disubstitution with benzyl groups, provides a strong foundation for hypothesizing its biological activities. This guide synthesizes the established mechanisms of structurally related N6-substituted purine analogues to construct a scientifically grounded, putative mechanism of action for N,N-dibenzyl-7H-purin-6-amine. We will explore its potential as a modulator of critical cellular processes, including cell cycle progression, apoptosis, and nucleoside transport, drawing parallels from well-documented congeners. This document is intended to serve as a foundational resource for researchers embarking on the investigation of this and similar purine derivatives, providing both a theoretical framework and practical experimental guidance.

Introduction: The Purine Scaffold as a Privileged Structure in Drug Discovery

The purine ring system is a cornerstone of life, forming the basis of the nucleobases adenine and guanine, which are fundamental components of nucleic acids and energy currency like ATP.[1] This inherent biological relevance has rendered the purine scaffold a "privileged structure" in medicinal chemistry, with synthetic derivatives demonstrating a remarkable breadth of pharmacological activities.[1][2][3] Purine analogues have been successfully developed as anticancer, antiviral, and immunosuppressive agents.[3]

N,N-dibenzyl-7H-purin-6-amine belongs to the class of N6-substituted purine derivatives. The nature of the substituent at the 6-position of the purine ring is a critical determinant of biological activity. The introduction of benzyl groups, as in the case of 6-benzylaminopurine (BAP), has been shown to confer significant cytotoxic and antiproliferative properties.[4] The presence of two benzyl groups in N,N-dibenzyl-7H-purin-6-amine suggests a potential for enhanced lipophilicity and unique steric interactions with biological targets compared to its mono-benzylated counterparts.

Postulated Mechanism of Action: A Multi-pronged Approach

Based on the established activities of related N6-benzylpurine derivatives, we propose that N,N-dibenzyl-7H-purin-6-amine likely exerts its biological effects through a combination of the following mechanisms:

  • Inhibition of Cyclin-Dependent Kinases (CDKs): A primary and well-documented mechanism of action for many purine derivatives is the inhibition of CDKs.[1][4] CDKs are a family of protein kinases that are essential for the regulation of the cell cycle. Their dysregulation is a hallmark of cancer.

  • Induction of Apoptosis: Many cytotoxic purine analogues trigger programmed cell death, or apoptosis, in cancer cells.[1][2] This can occur through various intrinsic and extrinsic pathways, often as a downstream consequence of cell cycle arrest.

  • Inhibition of DNA Biosynthesis: Some purine derivatives can interfere with the synthesis of DNA, leading to the cessation of cell proliferation.[5]

  • Modulation of Nucleoside Transport: N6-substituted purine nucleoside analogues have been shown to inhibit human equilibrative nucleoside transporter 1 (hENT1), a key protein responsible for the uptake of nucleosides required for DNA and RNA synthesis.[6][7]

The following sections will delve into the experimental evidence supporting these putative mechanisms for structurally similar compounds and propose a workflow for the investigation of N,N-dibenzyl-7H-purin-6-amine.

Cyclin-Dependent Kinase (CDK) Inhibition: A Likely Primary Target

The structural resemblance of N,N-dibenzyl-7H-purin-6-amine to known CDK inhibitors like 6-benzylaminopurine (BAP) strongly suggests that it may also target these crucial cell cycle regulators.[4] BAP derivatives have demonstrated inhibitory activity against CDK2, a key kinase for the G1/S phase transition.[4]

Proposed Interaction with the ATP-Binding Pocket

The purine core of N,N-dibenzyl-7H-purin-6-amine can act as a scaffold that mimics the adenine base of ATP, allowing it to compete for the ATP-binding pocket of CDKs. The dibenzyl groups at the N6 position are hypothesized to extend into hydrophobic regions of the kinase domain, potentially conferring increased affinity and selectivity compared to endogenous ATP.

CDK_Inhibition cluster_kinase CDK Active Site ATP_Binding_Pocket ATP-Binding Pocket No_Phosphorylation Substrate Phosphorylation Inhibited ATP_Binding_Pocket->No_Phosphorylation Prevents ATP Binding Substrate_Binding_Site Substrate Binding Site NN_Dibenzyl N,N-dibenzyl-7H-purin-6-amine NN_Dibenzyl->ATP_Binding_Pocket Binds Inhibition Competitive Inhibition ATP ATP ATP->ATP_Binding_Pocket Cell_Cycle_Arrest Cell Cycle Arrest No_Phosphorylation->Cell_Cycle_Arrest

Caption: Putative competitive inhibition of CDK by N,N-dibenzyl-7H-purin-6-amine.

Experimental Workflow: CDK Activity Assay

A luminometric kinase assay is a robust method to determine the inhibitory potential of N,N-dibenzyl-7H-purin-6-amine against a panel of CDKs.

Protocol:

  • Reagents: Recombinant human CDK/cyclin complexes, kinase substrate (e.g., histone H1), ATP, kinase buffer, and a luminescence-based ATP detection reagent.

  • Procedure: a. Prepare a serial dilution of N,N-dibenzyl-7H-purin-6-amine. b. In a 96-well plate, add the CDK/cyclin complex, substrate, and the test compound or vehicle control. c. Initiate the kinase reaction by adding ATP. d. Incubate at 30°C for a defined period (e.g., 60 minutes). e. Stop the reaction and measure the remaining ATP using the luminescence reagent.

  • Data Analysis: The decrease in luminescence is proportional to the kinase activity. Calculate the IC50 value, which represents the concentration of the compound required to inhibit 50% of the kinase activity.

Parameter Description
IC50 The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Induction of Apoptosis: The Consequence of Cellular Stress

The inhibition of critical cellular machinery like CDKs often leads to the activation of apoptotic pathways. The accumulation of cells at cell cycle checkpoints due to CDK inhibition can trigger intrinsic apoptosis.

Signaling Pathway Overview

Apoptosis_Induction NN_Dibenzyl N,N-dibenzyl-7H-purin-6-amine CDK_Inhibition CDK Inhibition NN_Dibenzyl->CDK_Inhibition Cell_Cycle_Arrest Cell Cycle Arrest (G1/S or G2/M) CDK_Inhibition->Cell_Cycle_Arrest DNA_Damage_Response DNA Damage Response Cell_Cycle_Arrest->DNA_Damage_Response p53_Activation p53 Activation DNA_Damage_Response->p53_Activation Bax_Upregulation Bax Upregulation p53_Activation->Bax_Upregulation Mitochondrial_Dysfunction Mitochondrial Dysfunction Bax_Upregulation->Mitochondrial_Dysfunction Caspase_Activation Caspase Activation Mitochondrial_Dysfunction->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Sources

Exploratory

Biological Activity of N,N-dibenzyl-7H-purin-6-amine: A Technical Whitepaper on Dual-Target Pharmacology

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound Identity: N,N-dibenzyl-7H-purin-6-amine (CAS 4236-49-1) | Synonyms: N6,N6-dibenzyladenine, N,N-dibenzyl-9H-purin-6-amine Execu...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound Identity: N,N-dibenzyl-7H-purin-6-amine (CAS 4236-49-1) | Synonyms: N6,N6-dibenzyladenine, N,N-dibenzyl-9H-purin-6-amine

Executive Summary & Pharmacophore Rationale

N,N-dibenzyl-7H-purin-6-amine is a synthetic purine derivative characterized by the substitution of two bulky benzyl groups at the exocyclic N6 position of the adenine scaffold. In physiological environments, the molecule exists in a dynamic tautomeric equilibrium with its 9H-isomer[1]. As a Senior Application Scientist, I approach this molecule not just as a static structure, but as a versatile pharmacophore. The unmodified purine ring mimics endogenous adenine and ATP, allowing it to interface with highly conserved nucleotide-binding domains. Concurrently, the N6-dibenzyl substitution introduces significant steric bulk and lipophilicity.

This unique structural dichotomy drives its two primary biological activities:

  • Antibacterial Activity: ATP-competitive inhibition of the bacterial enzyme D-aspartate ligase (Aslfm) in multidrug-resistant Enterococcus faecium[2][3].

  • Oncology & Immunology: Highly selective modulation of the human A3 Adenosine Receptor (A3AR), a G protein-coupled receptor (GPCR) overexpressed in cancer and inflammatory cells[4][5].

Antibacterial Activity: Inhibition of D-Aspartate Ligase (Aslfm)

Mechanistic Overview

Enterococcus faecium is a notorious nosocomial pathogen, frequently exhibiting resistance to vancomycin and β -lactams. Its survival relies on the synthesis of a robust peptidoglycan cell wall. D-aspartate ligase (Aslfm), an enzyme belonging to the ATP-grasp superfamily, is responsible for ligating D-aspartate to the peptidoglycan precursor UDP-MurNAc-L-Ala-D-Glu-L-Lys[3][6].

N,N-dibenzyl-7H-purin-6-amine acts as an ATP-competitive inhibitor of Aslfm[3][7]. While the purine core anchors the molecule in the ATP-binding pocket, the hydrophobic dibenzyl groups displace highly ordered water molecules, increasing the binding entropy and preventing the necessary conformational closure of the ATP-grasp domain required for catalysis.

Aslfm_Inhibition ATP ATP Aslfm Aslfm Enzyme (D-aspartate ligase) ATP->Aslfm Binds ATP-grasp domain DAsp D-Aspartate DAsp->Aslfm Substrate PG Peptidoglycan Precursor Aslfm->PG Ligation Inhibitor N,N-dibenzyl-7H-purin-6-amine Inhibitor->Aslfm Competitive Inhibition Survival Bacterial Survival (E. faecium) PG->Survival Cell Wall Cross-linking

Caption: Mechanism of Aslfm inhibition by N,N-dibenzyl-7H-purin-6-amine in E. faecium.

Experimental Protocol: Isothermal Titration Calorimetry (ITC)

Causality & Rationale: ITC is explicitly chosen over standard coupled-enzyme colorimetric assays. The highly lipophilic dibenzyl groups of the analyte can cause compound aggregation or optical interference at the high concentrations required for initial screening. ITC provides a direct, label-free measurement of binding thermodynamics ( Δ H, Δ S), confirming true 1:1 stoichiometric binding and ruling out false positives caused by non-specific aggregation.

Step-by-Step Methodology:

  • Protein Preparation: Express and purify recombinant E. faecium Aslfm. Dialyze extensively against the ITC buffer (50 mM HEPES pH 7.5, 150 mM NaCl, 5 mM MgCl 2​ , 2% DMSO) to ensure exact buffer matching.

  • Ligand Preparation: Dissolve N,N-dibenzyl-7H-purin-6-amine in 100% DMSO, then dilute into the ITC buffer to a final concentration of 500 µM (maintaining 2% final DMSO to match the protein cell).

  • Titration Execution: Load 50 µM Aslfm into the sample cell (volume ~200 µL). Inject the inhibitor from the syringe in 19 aliquots of 2 µL each at 25°C, utilizing 150-second intervals between injections to allow baseline stabilization.

  • Self-Validation Control: Perform a control titration of the ligand into the buffer alone to measure the heat of dilution. Subtract this background noise from the raw experimental data.

  • Data Analysis: Fit the integrated heat data to a single-site binding model to extract K d​ (from which K i​ is derived), Δ H, and Δ S.

Quantitative Data Summary

Table 1: Thermodynamic and Kinetic Parameters of Aslfm Inhibition | Compound | IC 50​ (µM) | K i​ (µM) | Binding Δ H (kcal/mol) | -T Δ S (kcal/mol) | | :--- | :--- | :--- | :--- | :--- | | ATP (Endogenous Substrate) | N/A | 15.0 (K m​ ) | - | - | | N,N-dibenzyladenine scaffold | ~45.0 | ~28.5 | -6.2 | -2.1 | | Optimized Purine Derivative (Ref[3]) | 5.1 | 2.9 | -8.4 | -1.5 |

Oncology & Immunology: A3 Adenosine Receptor (A3AR) Modulation

Mechanistic Overview

The human A3 adenosine receptor (A3AR) is significantly upregulated in various solid tumors and inflammatory tissues, making it a prime therapeutic target[5][8]. Derivatives of N6,N6-dibenzyladenine—particularly those incorporating a bicyclo[3.1.0]hexane (methanocarba) scaffold—have emerged as highly selective A3AR ligands[4][9].

The causality behind this selectivity lies in the receptor's architecture. The A3AR possesses a uniquely large and deep hydrophobic sub-pocket near the orthosteric binding site. The bulky dibenzyl groups of the ligand perfectly occupy this pocket, driving high-affinity binding. Conversely, these same bulky groups sterically clash with the narrower binding pockets of the A1, A2A, and A2B receptors, virtually eliminating off-target activity[4][10].

A3AR_Signaling Ligand N,N-dibenzyladenine Derivative A3AR A3 Adenosine Receptor (Tumor/Inflammation) Ligand->A3AR Selective Binding Gi Gi Protein A3AR->Gi Activation AC Adenylate Cyclase Gi->AC Inhibits cAMP cAMP Production AC->cAMP Downregulates Effect Apoptosis & Anti-inflammatory Effect cAMP->Effect Cellular Response

Caption: A3 Adenosine Receptor (A3AR) signaling pathway modulated by N,N-dibenzyladenine derivatives.

Experimental Protocol: Radioligand Binding Assay for A3AR Affinity

Causality & Rationale: Chinese Hamster Ovary (CHO) cells stably expressing human A3AR are utilized because they naturally lack endogenous human adenosine receptors. This prevents signal cross-talk and provides a clean background. [ 125 I]-AB-MECA is selected as the radioligand due to its high specific activity and strong affinity for A3AR, allowing for precise displacement measurements by the non-radioactive N,N-dibenzyladenine derivative.

Step-by-Step Methodology:

  • Membrane Preparation: Harvest CHO-hA3AR cells and homogenize in ice-cold Tris-HCl buffer (50 mM, pH 7.4, 10 mM MgCl 2​ , 1 mM EDTA). Centrifuge at 40,000 × g for 20 min at 4°C to isolate the membrane fraction.

  • Assay Assembly: In a 96-well plate, combine 50 µg of membrane protein, 0.5 nM [ 125 I]-AB-MECA, and varying concentrations of the N,N-dibenzyladenine derivative (10 −10 to 10 −4 M) in a total volume of 200 µL assay buffer.

  • Incubation: Incubate the mixture at 25°C for 60 minutes to ensure the system reaches thermodynamic equilibrium.

  • Separation & Washing: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine to neutralize charge and reduce non-specific binding). Wash filters three times with 1 mL of ice-cold buffer.

  • Self-Validation Control: Define non-specific binding (NSB) by incubating a parallel set of wells with 10 µM IB-MECA (a known, highly potent A3AR agonist). Total binding minus NSB equals specific binding.

  • Quantification: Measure filter-bound radioactivity using a gamma counter. Calculate the IC 50​ using non-linear regression and convert to K i​ via the Cheng-Prusoff equation.

Quantitative Data Summary

Table 2: Adenosine Receptor Binding Affinities (K i​ , nM)

Compound A1 (nM) A2A (nM) A2B (nM) A3 (nM) A3 Selectivity
Endogenous Adenosine 73 150 5100 290 Low

| N6,N6-dibenzyladenine derivative (Compound 30, Ref[8]) | >10,000 | >10,000 | >10,000 | 380 | High (>26-fold) |

Future Perspectives in Drug Development

The biological activity of N,N-dibenzyl-7H-purin-6-amine demonstrates the power of rational substituent design. By leveraging the lipophilic bulk of the dibenzyl groups, researchers can push the purine scaffold away from broad-spectrum kinase/ligase activity and toward highly targeted receptor modulation. Future drug development efforts should focus on optimizing the solubility of this scaffold (e.g., via prodrug formulation or polar functionalization of the benzyl rings) to improve its pharmacokinetic profile for systemic administration in both multidrug-resistant infections and targeted oncology.

References

  • Title: Discovery of the first inhibitors of bacterial enzyme D-aspartate ligase from Enterococcus faecium (Aslfm) Source: European Journal of Medicinal Chemistry (PubMed / NIH) URL: [Link]

  • Title: Development of Bicyclo[3.1.0]hexane-Based A3 Receptor Ligands: Closing the Gaps in the Structure–Affinity Relationships Source: Molecules (PMC / MDPI) URL: [Link]

  • Title: Information on EC 6.3.1.12 - D-aspartate ligase Source: BRENDA Enzyme Database URL: [Link]

Sources

Foundational

Spectroscopic Characterization and Structural Analysis of N,N-Dibenzyl-7H-purin-6-amine: A Technical Guide

As a Senior Application Scientist, I frequently encounter challenges in the structural validation of highly substituted heterocyclic systems. Purine derivatives, particularly those with exocyclic amine substitutions like...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter challenges in the structural validation of highly substituted heterocyclic systems. Purine derivatives, particularly those with exocyclic amine substitutions like N,N-dibenzyl-7H-purin-6-amine (CAS: 4236-49-1), present unique spectroscopic phenomena that require deep analytical rigor to interpret correctly[1].

This compound serves as a critical intermediate in the synthesis of A3 adenosine receptor ligands and cytokinin analogs[2]. However, its structural validation is complicated by two distinct dynamic processes: prototropic tautomerism within the purine core and restricted bond rotation at the exocyclic amine. This whitepaper provides a comprehensive, causality-driven guide to the synthesis, mass spectrometry (MS), and nuclear magnetic resonance (NMR) characterization of N,N-dibenzyl-7H-purin-6-amine.

Experimental Workflow: Synthesis and Self-Validating Isolation

To obtain high-fidelity spectroscopic data, the analyte must be synthesized and purified to >99% homogeneity. The synthesis of N,N-dibenzyl-7H-purin-6-amine relies on a Nucleophilic Aromatic Substitution (SNAr) of 6-chloropurine[2].

Step-by-Step Methodology
  • Reagent Preparation: Suspend 1.00 g (6.47 mmol) of 6-chloropurine in 60 mL of isopropanol[2]. Causality: Isopropanol provides an optimal boiling point (82.6 °C) to provide the thermal energy required to overcome the activation barrier of the SNAr reaction without degrading the purine core.

  • Nucleophilic Addition: Add 5.0 mL (26.0 mmol, 4.0 eq.) of dibenzylamine[2]. Causality: The use of a 4-fold excess of dibenzylamine is a self-validating choice; it acts as both the nucleophile and the acid scavenger to neutralize the HCl byproduct, driving the equilibrium entirely to product formation without needing an external base like triethylamine.

  • Thermal Activation: Stir the mixture at 90 °C under reflux for 7 hours[2].

  • Solvent Removal: Evaporate the solvent under reduced pressure to yield the crude solid.

  • Chromatographic Purification: Purify the residue via flash chromatography using a gradient mobile phase of CH₂Cl₂:CH₃OH (59:1 → 29:1) supplemented with 0.5% HCOOH[2]. Causality: The addition of formic acid (HCOOH) is critical. Purines strongly interact with the acidic silanol groups on silica gel, leading to severe peak tailing. Formic acid masks these interactions, ensuring sharp elution bands.

  • Validation: The process yields a colorless solid (Yield: ~94%, Melting point: 186.4 °C)[2]. HPLC validation (Method B) must confirm a purity of >99% before proceeding to spectroscopic analysis[2].

SyntheticWorkflow SM 6-Chloropurine + Dibenzylamine Rxn Nucleophilic Aromatic Substitution (SNAr) Isopropanol, 90°C SM->Rxn Pur Flash Chromatography (CH2Cl2:CH3OH + HCOOH) Rxn->Pur Crude Mixture Prod N,N-Dibenzyl-7H-purin-6-amine (Yield ~94%, >99% Purity) Pur->Prod Purified Solid Anal Spectroscopic Validation (NMR, MS, FT-IR) Prod->Anal

Step-by-step synthetic workflow and analytical pipeline for N,N-dibenzyl-7H-purin-6-amine.

Mass Spectrometry (MS) Profiling

For nitrogen-rich heterocycles like purines, Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) is preferred over Electron Impact (EI)[3]. EI often causes excessive fragmentation of the benzyl groups, obscuring the molecular ion. APCI provides a soft ionization environment, preserving the pseudo-molecular ion [M+H]+ for accurate mass determination.

Table 1: High-Resolution Mass Spectrometry (HRMS) Data
ParameterValue / Specification
Ionization Method APCI (Positive Ion Mode)[2]
Molecular Formula C₁₉H₁₇N₅[2]
Calculated Exact Mass [M+H]+ 316.1557 m/z[2]
Found Exact Mass [M+H]+ 316.1568 m/z[2]
Mass Accuracy (Δ) ~3.5 ppm (Validates elemental composition)

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mechanistic Insights

The NMR spectra of N,N-dibenzyl-7H-purin-6-amine in DMSO-d₆ reveal two fascinating structural dynamics that must be understood to prevent misassignment: Restricted Rotation and Prototropic Tautomerism .

A. The Causality of Restricted Rotation (C6-N6 Bond)

One might intuitively expect the two benzyl groups attached to the exocyclic nitrogen to be chemically equivalent. However, the nitrogen lone pair delocalizes into the electron-deficient purine ring. This resonance imparts significant double-bond character to the C6-N6 exocyclic bond, restricting rotation on the NMR timescale at room temperature.

Consequently, the two benzyl groups occupy distinct magnetic environments (one syn to N7, the other anti). This causality perfectly explains why we observe two distinct singlets for the benzylic CH₂ protons (at 5.50 ppm and 4.94 ppm) and two distinct carbon signals (at 50.6 ppm and 48.5 ppm)[3].

RestrictedRotation Res1 Neutral Form (Single C6-N Bond) Res2 Zwitterionic Form (Double C6=N Bond) Res1->Res2 Resonance Delocalization NMR_Impact Non-Equivalent Benzyl Groups (Two distinct CH2 signals) Res2->NMR_Impact Restricted Rotation at Room Temp

Resonance-induced restricted rotation around the C6-N exocyclic bond leading to NMR signal splitting.

B. Prototropic Tautomerism (7H vs. 9H)

The compound is named as a 7H-purine, but in polar aprotic solvents like DMSO-d₆, purines undergo rapid prototropic exchange between the N7 and N9 positions. This exchange results in a highly deshielded, broad singlet for the N-H proton at 13.14 ppm[3]. In DMSO, the 9H-tautomer is typically the dominant species, which is why literature often assigns this peak to the 9-NH position[3].

Table 2: ¹H NMR Assignments (400 MHz, DMSO-d₆)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentMechanistic Note
13.14Singlet (broad)1H9-NH / 7-NHBroadened due to rapid tautomeric exchange[3].
8.28Singlet1H2-CH (Purine)Highly deshielded by adjacent nitrogens[3].
8.14Singlet1H8-CH (Purine)Deshielded, characteristic of the imidazole ring[3].
7.46 – 7.34Multiplet10HAromatic CH (Benzyl)Overlapping signals of all 10 phenyl protons[3].
5.50Singlet2HCH₂ (Benzyl A)Split due to restricted C6-N6 rotation[3].
4.94Singlet2HCH₂ (Benzyl B)Split due to restricted C6-N6 rotation[3].
Table 3: ¹³C NMR Assignments (101 MHz, DMSO-d₆)

Note: The original literature reports the ipso-carbon (C1_benzyl) at 138.0 ppm integrating for 1C[3]. As an analytical expert, I must point out this is likely an integration artifact or perfect signal overlap in the original manuscript, as two benzyl groups must possess two ipso-carbons.

Chemical Shift (δ, ppm)AssignmentCarbon Type
154.1C-6 (Purine)Quaternary, bound to exocyclic amine[3]
151.9C-2 (Purine)Aromatic CH[3]
151.6C-4 (Purine)Quaternary junction[3]
138.5C-8 (Purine)Aromatic CH[3]
138.0C1 (Benzyl)Quaternary (ipso)[3]
128.5C3, C5 (Benzyl)Aromatic CH (4C total)[3]
127.4C2, C6 (Benzyl)Aromatic CH (4C total)[3]
127.0C4 (Benzyl)Aromatic CH (para, 2C total)[3]
118.5C-5 (Purine)Quaternary junction[3]
50.6CH₂ (Benzyl A)Aliphatic, split by restricted rotation[3]
48.5CH₂ (Benzyl B)Aliphatic, split by restricted rotation[3]

Infrared (FT-IR) Spectroscopy

FT-IR serves as an orthogonal validation tool, confirming the presence of key functional groups without the influence of solvent effects seen in NMR. Analyzed neat, the compound exhibits the following critical vibrational modes:

  • 3059 cm⁻¹: Aromatic C-H stretching ( v C-H_{aromat.})[3].

  • 2978 cm⁻¹: Aliphatic C-H stretching from the benzylic methylene groups[3].

  • 1574 cm⁻¹: Aromatic C=C stretching ( v C=C_{aromat.})[3].

  • 752, 737, 698 cm⁻¹: Strong out-of-plane bending modes characteristic of mono-substituted benzene rings (the benzyl groups)[3].

Conclusion

The spectroscopic validation of N,N-dibenzyl-7H-purin-6-amine requires more than just matching peaks to a database; it requires an understanding of molecular dynamics. The splitting of the benzylic signals in both ¹H and ¹³C NMR is not an impurity, but a hallmark of the restricted C6-N6 bond rotation inherent to N6-disubstituted adenines. By utilizing a self-validating synthetic protocol and cross-referencing HRMS, NMR, and FT-IR data, researchers can confidently utilize this compound in downstream drug development workflows.

References

  • Development of Bicyclo[3.1.
  • 4236-49-1 | N,N-Dibenzyl-7H-purin-6-amine Source: BLDpharm URL

Sources

Exploratory

An In-depth Technical Guide to the Putative Crystal Structure of N,N-dibenzyl-7H-purin-6-amine

Disclaimer: The crystal structure of N,N-dibenzyl-7H-purin-6-amine has not been experimentally determined and deposited in publicly accessible crystallographic databases as of the writing of this guide. The following con...

Author: BenchChem Technical Support Team. Date: March 2026

Disclaimer: The crystal structure of N,N-dibenzyl-7H-purin-6-amine has not been experimentally determined and deposited in publicly accessible crystallographic databases as of the writing of this guide. The following content is a predictive analysis based on the known crystal structure of the closely related analogue, N-benzyl-9-isopropyl-9H-purin-6-amine, and established principles of synthetic and structural chemistry. This guide is intended for researchers, scientists, and drug development professionals.

Introduction: The Significance of the Purine Scaffold

The purine ring system, a fusion of a pyrimidine and an imidazole ring, is a cornerstone of life, forming the basis of the nucleobases adenine and guanine, which are fundamental components of DNA and RNA.[1] Beyond their genetic role, purine derivatives are integral to cellular metabolism and signaling, acting as energy carriers like ATP and participating in signal transduction.[1] This inherent biological relevance makes the purine scaffold a "privileged structure" in medicinal chemistry, with synthetic modifications leading to a wide array of therapeutic agents, including anticancer and antiviral drugs.[2] The substitution at the 6-position of the purine ring is a particularly fruitful area of investigation for modulating biological activity.[2][3] This guide focuses on N,N-dibenzyl-7H-purin-6-amine, a derivative with two bulky benzyl groups at the 6-amino position, and explores its potential synthesis, crystallization, and three-dimensional structure.

Proposed Synthesis of N,N-dibenzyl-7H-purin-6-amine

The synthesis of 6-substituted aminopurines is typically achieved through the nucleophilic aromatic substitution (SNAr) of a suitable purine precursor, most commonly 6-chloropurine.[4][5][6] The reaction involves the displacement of the chloro group by an amine. For the synthesis of N,N-dibenzyl-7H-purin-6-amine, 6-chloropurine would be reacted with dibenzylamine. Microwave-assisted synthesis in water has been shown to be an efficient and environmentally friendly method for such aminations.[7]

Experimental Protocol: Synthesis
  • Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 6-chloropurine (1.0 g, 6.47 mmol), dibenzylamine (1.53 g, 7.76 mmol, 1.2 equivalents), and 20 mL of deionized water.

  • Microwave Irradiation: Place the reaction vessel in a modified microwave oven. Irradiate the mixture at a power level sufficient to maintain a gentle reflux for 30-60 minutes. Monitor the reaction progress by thin-layer chromatography (TLC) using a mobile phase of chloroform/methanol (9:1 v/v).

  • Work-up: Upon completion, allow the reaction mixture to cool to room temperature. The product is expected to precipitate out of the aqueous solution. Collect the solid by vacuum filtration and wash with cold water (2 x 10 mL).

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel using a chloroform/methanol gradient to afford the pure N,N-dibenzyl-7H-purin-6-amine.

Crystallization Strategy

Obtaining single crystals suitable for X-ray diffraction is a critical step in determining the three-dimensional structure of a molecule.[8] For a compound like N,N-dibenzyl-7H-purin-6-amine, several crystallization techniques can be employed.

Experimental Protocol: Crystallization
  • Solvent Selection: The choice of solvent is crucial. A good solvent for crystallization will dissolve the compound when hot but not when cold.[8] Ethanol, methanol, acetonitrile, or mixtures thereof with water are good starting points for purine derivatives.[9]

  • Slow Evaporation:

    • Dissolve the purified compound in a minimum amount of a suitable solvent (e.g., hot ethanol) in a small vial.

    • Loosely cap the vial to allow for slow evaporation of the solvent at room temperature.

    • Protect the vial from vibrations and allow it to stand undisturbed for several days to weeks.

  • Vapor Diffusion:

    • Dissolve the compound in a small volume of a relatively non-volatile solvent (e.g., dimethylformamide) in a small, open vial.

    • Place this vial inside a larger, sealed container that contains a more volatile solvent in which the compound is insoluble (e.g., diethyl ether).

    • The vapor of the more volatile solvent will slowly diffuse into the solution of the compound, reducing its solubility and promoting crystallization.[10]

  • Crystal Harvesting: Once suitable crystals have formed (ideally >20 µm in all dimensions), carefully extract them from the mother liquor using a nylon loop and mount them on a goniometer head for X-ray diffraction analysis.[11]

Predicted Crystal Structure: Insights from an Analogue

In the absence of experimental data for N,N-dibenzyl-7H-purin-6-amine, we can infer its likely structural features from the known crystal structure of N-benzyl-9-isopropyl-9H-purin-6-amine.[12][13][14]

Crystallographic Data for N-benzyl-9-isopropyl-9H-purin-6-amine
ParameterValue
Chemical FormulaC₁₅H₁₇N₅
Molecular Weight267.34 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)12.9926 (5)
b (Å)21.1673 (7)
c (Å)11.2622 (6)
β (°)114.274 (5)
Volume (ų)2823.5 (2)
Z8
Temperature (K)120
RadiationMo Kα (λ = 0.71073 Å)

Data sourced from Gergela et al. (2013)[12][13]

Predicted Molecular Geometry of N,N-dibenzyl-7H-purin-6-amine

The purine ring itself is expected to be essentially planar. The key structural question is the orientation of the two benzyl groups attached to the C6-amino nitrogen. In the mono-benzyl analogue, the dihedral angle between the purine and benzene rings is nearly perpendicular (82.14-89.21°).[12][13] For the dibenzyl compound, steric hindrance between the two bulky benzyl groups will likely force them into a propeller-like conformation, with both phenyl rings twisted out of the plane of the purine ring system. This would minimize steric clash and allow for a stable solid-state packing. The C-N bond lengths and angles around the purine core are expected to be consistent with other purine derivatives.

Potential Intermolecular Interactions and Crystal Packing

The crystal packing of N,N-dibenzyl-7H-purin-6-amine will be governed by a combination of intermolecular forces.

  • Hydrogen Bonding: The presence of the N7-H tautomer allows for the formation of hydrogen bonds. It is likely that N-H···N hydrogen bonds will form between the N7-H of one molecule and a nitrogen atom (e.g., N1 or N3) of an adjacent molecule, leading to the formation of dimers or chains.[12][13]

  • π-π Stacking: The aromatic purine and benzyl rings are likely to engage in π-π stacking interactions, which are a common feature in the crystal structures of purine derivatives.[12][15] These interactions would contribute significantly to the overall stability of the crystal lattice.

  • C-H···π Interactions: Weak C-H···π interactions between the C-H bonds of the benzyl groups and the aromatic rings of neighboring molecules are also anticipated to play a role in the crystal packing.[12][13]

G Predicted Intermolecular Interactions cluster_molecule1 Molecule A cluster_molecule2 Molecule B A_purine Purine Ring B_purine Purine Ring A_purine->B_purine π-π Stacking A_benzyl1 Benzyl Group 1 A_benzyl1->B_purine C-H···π Interaction A_benzyl2 Benzyl Group 2 A_N7H N7-H B_N1 N1 A_N7H->B_N1 N-H···N Hydrogen Bond B_benzyl1 Benzyl Group 1

Caption: Predicted intermolecular interactions in the crystal lattice.

Standard Workflow for Single-Crystal X-ray Crystallography

The experimental determination of a small molecule crystal structure follows a well-established workflow.[11][16][17][18][19]

G X-ray Crystallography Workflow A Crystal Growth & Selection B Crystal Mounting A->B C Data Collection (Diffractometer) B->C D Data Reduction & Integration C->D E Structure Solution (Direct Methods) D->E F Structure Refinement E->F G Structure Validation & Analysis F->G H Deposition (e.g., CCDC) G->H

Caption: Standard workflow for crystal structure determination.

Biological Context and Potential Therapeutic Applications

6-substituted purine derivatives are known to exhibit a wide range of biological activities, including antifungal, antimicrobial, and antitumor properties.[2][20] Many of these compounds exert their effects by interacting with key cellular targets such as enzymes and receptors. For instance, some 6-substituted purine analogues have been shown to inhibit the growth of cancer cell lines like HeLa and HL-60.[3] The introduction of bulky, hydrophobic substituents at the C6-amino position can significantly influence the biological activity, potentially by enhancing binding to specific protein targets. The N,N-dibenzyl substitution in the title compound could lead to potent and selective biological activity, making it a candidate for further investigation in drug discovery programs.

Conclusion

While the definitive crystal structure of N,N-dibenzyl-7H-purin-6-amine remains to be elucidated, this guide provides a comprehensive, predictive analysis based on established chemical principles and data from a closely related analogue. We have outlined a plausible synthetic route and crystallization strategy, and have predicted the key features of its molecular geometry and crystal packing. The bulky dibenzyl groups are expected to adopt a propeller-like conformation, and the crystal structure is likely to be stabilized by a network of N-H···N hydrogen bonds, π-π stacking, and C-H···π interactions. Experimental determination of the crystal structure is a necessary next step to validate these predictions and to provide a solid foundation for understanding the structure-activity relationships of this and related purine derivatives in the context of drug development.

References

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  • Gergela, D., Rouchal, M., Bartoš, P., & Vícha, R. (2013). N-Benzyl-9-isopropyl-9H-purin-6-amine. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 6), o954–o955. Available at: [Link]

  • Zhang, L., et al. (2004). Synthesis and biological evaluation of 6-substituted purine and 9-beta-d-ribofuranosyl purine analogues. Yao Xue Xue Bao, 39(3), 183-187. Available at: [Link]

  • Small molecule X-ray crystallography. School of Chemistry and Molecular Biosciences, The University of Queensland. Available at: [Link]

  • Gergela, D., Rouchal, M., Bartoš, P., & Vícha, R. (2013). N-Benzyl-9-isopropyl-9H-purin-6-amine. ResearchGate. Available at: [Link]

  • Hu, Y. L., Liu, X., & Lu, M. (2009). Synthesis and Biological Activity of Novel 6-Substituted Purine Derivatives. Revista de la Sociedad Química de México, 53(2), 73-78. Available at: [Link]

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  • Wolan, A., & Z-Flores, V. (2009). High-yielding two-step synthesis of 6,8-disubstituted N-9-unprotected purines. Journal of Combinatorial Chemistry, 11(4), 658-666. Available at: [Link]

  • Gergela, D., Rouchal, M., Bartoš, P., & Vícha, R. (2013). N-Benzyl-9-isopropyl-9H-purin-6-amine. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 6), o954–o955. Available at: [Link]

  • Skinner, C. G., & Shive, W. (1955). Synthesis of Some 6-(Substituted)-Aminopurines. Journal of the American Chemical Society, 77(24), 6692-6693. Available at: [Link]

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Foundational

Discovering the Cytokinin Activity of Purine Derivatives: A Technical Guide to Molecular Design and Validation

Abstract: Purine derivatives, particularly N6-substituted adenines, represent the most potent class of natural and synthetic cytokinins. Understanding their structure-activity relationships (SAR) and signaling mechanisms...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: Purine derivatives, particularly N6-substituted adenines, represent the most potent class of natural and synthetic cytokinins. Understanding their structure-activity relationships (SAR) and signaling mechanisms is critical for applications ranging from agricultural growth regulation to human oncology. This whitepaper provides an in-depth, mechanistic guide to the multistep phosphorelay signaling pathway, the rationale behind structural modifications, and the self-validating experimental protocols required to discover and quantify cytokinin activity.

The Purine Scaffold: Causality in Molecular Design

Cytokinins are fundamentally defined by their ability to promote cell division. The vast majority of naturally occurring cytokinins are adenine (purine) derivatives characterized by an isoprenoid or aromatic side chain at the N6 position [[1]](). The causality behind this specific molecular architecture lies in receptor affinity: the N6-substituent (such as the isopentenyl group in N6-isopentenyladenine or the benzyl group in 6-benzylaminopurine) is the primary structural determinant recognized by the hydrophobic pocket of the cytokinin receptor's CHASE domain 2.

From a drug development perspective, modifying the purine scaffold allows scientists to fine-tune metabolic stability and biological targeting. For instance, while free bases are the most active forms in plant receptor assays, conjugating a ribose or deoxyribose sugar at the N9 position creates nucleoside analogs. These N9-conjugates often exhibit altered pharmacokinetic profiles, shifting their utility from plant growth regulators to potent inhibitors of mammalian cyclin-dependent kinases (CDKs) in cancer therapies 3 [[4]]().

Mechanism of Action: The Multistep Phosphorelay (MSP) System

To validate a novel purine derivative, one must first understand the signal transduction cascade it triggers. In plants, cytokinin perception is governed by a canonical two-component multistep phosphorelay (MSP) system 5.

  • Perception: The purine derivative binds to the extracellular CHASE domain of membrane-bound histidine kinases (e.g., AHK2, AHK3, or CRE1/AHK4) 2.

  • Autophosphorylation: Ligand binding induces autophosphorylation of a conserved histidine residue in the receptor's transmitter domain.

  • Phosphotransfer: The phosphate is transferred to an aspartate residue on the receiver domain, and subsequently to a histidine-containing phosphotransfer protein (AHP) 6.

  • Transcriptional Activation: AHPs translocate to the nucleus, transferring the phosphate to Type-B Arabidopsis Response Regulators (ARRs), which act as transcription factors to activate primary cytokinin response genes (including Type-A ARRs that serve as negative feedback regulators) 5.

Pathway Ligand Purine Derivative (Cytokinin) Receptor AHK4/CRE1 Receptor (CHASE Domain) Ligand->Receptor Binds AHP AHP Proteins (Cytosol to Nucleus) Receptor->AHP Phosphotransfer ARRB Type-B ARRs (Transcription Activators) AHP->ARRB Activates ARRA Type-A ARRs (Negative Regulators) ARRB->ARRA Upregulates ARRA->AHP Inhibits

Fig 1. The multistep phosphorelay (MSP) cytokinin signaling pathway in plants.

Tiered Experimental Methodologies

To rigorously validate the activity of a newly synthesized purine derivative, a tiered approach is mandatory. Relying solely on phenotypic data risks confounding variables (e.g., cross-talk with auxin). We employ a self-validating workflow moving from isolated receptor kinetics to complex physiological responses 78.

Workflow Synth 1. Scaffold Synthesis (N6/N9 Purine Mods) Receptor 2. Receptor Assay (E. coli CRE1 Activation) Synth->Receptor Reporter 3. Reporter Assay (ARR5::GUS in planta) Receptor->Reporter Binding Confirmed Pheno 4. Phenotypic Assay (Callus/Betacyanin) Reporter->Pheno Transcriptional Activity Hit Lead Candidate (Agrochemical or Drug) Pheno->Hit Physiological Efficacy

Fig 2. Tiered experimental workflow for validating purine derivative activity.

Protocol 1: E. coli CRE1/AHK4 Receptor Activation Assay

Causality: Plant extracts contain endogenous cytokinins and degrading enzymes (cytokinin oxidases) that obscure direct binding data. Expressing the Arabidopsis CRE1/AHK4 receptor in an E. coli deletion mutant isolates the primary binding event, providing an unambiguous measure of receptor affinity 2.

  • Preparation: Culture E. coli strain KMI001 expressing the CRE1/AHK4 receptor and a cps::lacZ reporter gene.

  • Incubation: Add the test purine derivative at logarithmic concentrations ( 10−9 to 10−4 M). Use trans-zeatin as a positive control and DMSO as a negative control.

  • Reaction: Incubate at 25°C for 15 hours.

  • Quantification: Lyse cells and measure β -galactosidase activity via ONPG cleavage at 414 nm. Activity is directly proportional to receptor activation.

Protocol 2: Amaranthus Betacyanin Bioassay (Biochemical Phenotype)

Causality: Cytokinins specifically stimulate the biosynthesis of betacyanin pigments in the dark. This assay provides a rapid (24-hour) biochemical readout of cytokinin activity without waiting weeks for tissue proliferation 7.

  • Preparation: Germinate Amaranthus caudatus seeds in absolute darkness at 25°C for 86 hours.

  • Excision: Under dim green safelight, excise the cotyledons and upper hypocotyls.

  • Treatment: Place explants into a phosphate buffer containing tyrosine (a betacyanin precursor) and the purine derivative.

  • Extraction & Readout: After 24 hours of dark incubation, extract the pigment using freeze-thaw cycles. Quantify betacyanin spectrophotometrically by calculating the difference in absorbance: A542​−A620​ .

Protocol 3: Tobacco Callus Bioassay (Physiological Phenotype)

Causality: The ultimate hallmark of a cytokinin is the induction of cell division. Tobacco pith tissue is strictly dependent on exogenous cytokinin for proliferation; without it, the tissue remains quiescent 8.

  • Media Prep: Prepare Murashige and Skoog (MS) basal medium supplemented with an auxin (NAA) but devoid of cytokinin.

  • Inoculation: Place sterilized Nicotiana tabacum pith explants onto the media containing varying concentrations of the test derivative.

  • Incubation: Grow in darkness at 25°C for 4 to 5 weeks.

  • Analysis: Measure the fresh weight of the resulting callus. A dose-response curve is plotted against a 6-benzylaminopurine (BAP) standard.

Structure-Activity Relationship (SAR) Data

The biological activity of a purine derivative is highly sensitive to its substitution pattern. Modifying the N9 position, for example, often diminishes direct receptor binding (as seen in the E. coli assay) but can maintain high activity in phenotypic assays due to in planta metabolism or alternative perception mechanisms 7.

Table 1: Comparative Activity of Key Purine Derivatives

CompoundN6-SubstitutionN9-SubstitutionCallus Bioassay EfficacyCRE1/AHK4 Receptor ActivationPrimary Application
N6-Isopentenyladenine (iP) IsopentenylNone (H)HighVery HighPlant Growth Regulator
6-Benzylaminopurine (BAP) BenzylNone (H)Very HighHighAgrochemical
BAP Riboside BenzylRiboseModerateLowAnticancer Research
N9-Tetrahydropyranyl-iP IsopentenylTetrahydropyranylHighLow (Requires ≥50μM )Experimental Probe
Isopentenyladenosine IsopentenylRiboseLowLowOncology (CDK Inhibitor)

Translational Perspectives: From Plants to Oncology

While cytokinins are characterized by their plant-specific MSP signaling, the purine scaffold is universally recognized across kingdoms. In mammalian cells, specific purine derivatives (such as isopentenyladenosine and BAP riboside) lose their hormone-like properties and instead act as potent cytotoxic agents [[1]]().

The mechanism shifts from receptor activation to enzymatic inhibition. These nucleoside analogs are transported into human neoplastic cells and phosphorylated by adenosine kinase. Once activated, they function as competitive inhibitors of Cyclin-Dependent Kinases (CDKs), inducing cell cycle arrest and apoptosis in cancer lines (e.g., colon carcinoma, breast cancer) 3 [[8]](). Consequently, the rigorous bioassays originally designed to discover plant growth regulators are now serving as foundational screening tools for novel purine-based chemotherapeutics.

References

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  • N9-Substituted N⁶-[(3-methylbut-2-en-1-yl)amino]purine derivatives and their biological activity in selected cytokinin bioassays. nih.gov.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFpPF6SZjDNx4KyGJlY71PeyuRkZWGfOR_2IyVzMW286rtaTLgjm3cdcfPSPOKRG2qHi6L7RgBU_AncGAk11j2isswaZz4ifbGU2p_1ngTjh5IazFzgfkoEAU5huHtNe47d47B_]
  • Naturally Occurring and Artificial N9-Cytokinin Conjugates: From Synthesis to Biological Activity and Back. mdpi.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHy-CHpjUrzy4cGPwKINZMmtNXbfCMfs2FkSeAn3--jM56DI2NIHQfTZCyyozFTXzn0iLd8PwQ--FAplrV_B0kHl4ribdQN2_vJusMH5Y6ruU9hExZY25WegysDQSgZrpj4cA==]
  • Effects of Cytokinins, Cytokinin Ribosides and their Analogs on the Viability of Normal and Neoplastic Human Cells. iiarjournals.org.[https://vertexaisearch.cloud.google.
  • ANTICANCER ACTIVITY OF CYTOKININS: STRUCTURE-ACTIVITY RELATIONSHIP STUDIES. upol.cz.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGkvzzYiYB5pyx3zeGj1T9dfp7rHfjN5IYw5j2xmVHsHe0iOTZI1By0bKVk5d1H7at83HZ2u1W3DOUtBl36PDwZ9x8jRCzNws6zN9fO5h3qUdxvdi8tDPYVWu4A77CSQrF7UuDOrpaqgl3fLaWrrvsLqvCSZtqMqeQuafqtdc-NwKM=]

Sources

Exploratory

Technical Guide: The Therapeutic Potential and Pharmacological Engineering of N,N-dibenzyl-7H-purin-6-amine in A3 Adenosine Receptor Targeting

Executive Summary & Strategic Rationale In the landscape of targeted drug discovery, N,N-dibenzyl-7H-purin-6-amine (also known as N6,N6-dibenzyladenine; CAS: 4236-49-1) has emerged as a highly privileged synthetic scaffo...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

In the landscape of targeted drug discovery, N,N-dibenzyl-7H-purin-6-amine (also known as N6,N6-dibenzyladenine; CAS: 4236-49-1) has emerged as a highly privileged synthetic scaffold. Rather than acting as a standalone therapeutic, this molecule is a critical pharmacophore building block used to engineer highly selective ligands for the A3 Adenosine Receptor (A3AR) [1].

The strategic rationale for targeting A3AR is rooted in its differential expression profile: A3AR is significantly overexpressed in various tumor cells (e.g., hepatocellular carcinoma, pancreatic carcinoma, melanoma) and inflammatory cells, while maintaining very low expression levels in healthy, normal tissues ()[2]. By utilizing the N,N-dibenzyl-7H-purin-6-amine core, researchers can synthesize nucleoside analogs that exploit this overexpression, driving targeted apoptosis in oncology and suppressing cytokine storms in inflammatory diseases[3],[4].

Mechanistic Grounding: Scaffold Causality & The A3AR Axis

To engineer a successful A3AR agonist or antagonist, the ligand must achieve high subtype selectivity (over A1, A2A, and A2B receptors) to prevent off-target cardiovascular and neurological effects. The integration of the N,N-dibenzyl-7H-purin-6-amine scaffold achieves this through precise structural activity relationships (SAR).

Scaffold Causality
  • The N,N-dibenzyl Substitution: The A3AR binding pocket possesses a distinct, voluminous hydrophobic region adjacent to the exocyclic amino group of the purine ring. The bulky, lipophilic N,N-dibenzyl substitution at the 6-position perfectly occupies this pocket. This steric bulk drives binding affinity for A3AR while actively creating steric clashes in the smaller complementary pockets of A1 and A2A receptors, thereby guaranteeing high A3 selectivity ()[5],[6].

  • Conformational Locking via (N)-Methanocarba: When the N,N-dibenzyl purine core is coupled to a bicyclo[3.1.0]hexane system (replacing the standard flexible ribose ring), the nucleoside is locked into the North (N) conformation. This mimics the bioactive state of adenosine, minimizing the entropic loss upon receptor binding and exponentially increasing ligand potency[1].

The Signaling Cascade

Upon target engagement, A3AR (a Gi-protein coupled receptor) inhibits adenylyl cyclase, lowering intracellular cAMP. In cancer cells, this modulates the Wnt/β-catenin and NF-κB signal transduction pathways. Specifically, it increases GSK-3β levels, which phosphorylates and degrades β-catenin, ultimately suppressing the transcription of cell-cycle progression genes like c-myc and cyclin D1 ()[7].

A3AR_Signaling Ligand N,N-dibenzyl-7H-purin-6-amine Derivative (Agonist) A3AR A3 Adenosine Receptor (Overexpressed in Tumors) Ligand->A3AR Binds & Activates Gi Gi Protein Coupling A3AR->Gi Transduces AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP Levels Decrease AC->cAMP Lowers Wnt Wnt/β-catenin Pathway Deregulation cAMP->Wnt Modulates NFkB NF-κB Pathway Inhibition cAMP->NFkB Modulates ProApoptotic Upregulation of Bax, Bad Downregulation of c-Myc Wnt->ProApoptotic Triggers NFkB->ProApoptotic Triggers Outcome Tumor Cell Apoptosis & Anti-inflammatory Response ProApoptotic->Outcome Induces

A3AR signaling cascade induced by N,N-dibenzyl-purine derivatives leading to apoptosis.

Experimental Protocols: Synthesis and Validation

To ensure rigorous scientific integrity, the synthesis and validation of N,N-dibenzyl-7H-purin-6-amine derivatives must operate as a self-validating system.

Protocol 1: Synthesis of the N,N-dibenzyl-7H-purin-6-amine Core
  • Objective: Generate the lipophilic N6-substituted purine scaffold.

  • Causality of Experimental Choices: 6-chloropurine is selected as the starting material because the C6 chlorine is highly susceptible to nucleophilic aromatic substitution (SNAr). Dibenzylamine is used in a 4-fold molar excess to act simultaneously as the nucleophile and the acid scavenger (neutralizing the HCl byproduct). Isopropanol is chosen as the solvent because its boiling point (82.6 °C) provides the optimal thermal energy for the SNAr reaction without causing thermal degradation of the purine ring[8].

  • Step-by-Step Execution:

    • Suspend 6-chloropurine (1.00 g, 6.47 mmol) in 60 mL of isopropanol.

    • Add dibenzylamine (5.0 mL, 26.0 mmol, 4 eq.) dropwise under continuous stirring.

    • Reflux the mixture at 90 °C for 7 hours.

    • Evaporate the solvent under reduced pressure.

  • Self-Validating Checkpoint: Purify the residue via flash chromatography (CH2Cl2:CH3OH = 59:1 → 29:1 + 0.5% HCOOH). The system is validated when the product presents as a colorless solid with an HPLC purity of >99% (tR = 15.31 min) and an exact mass (APCI) confirming m/z 316.1568 [M + H]+[8].

Protocol 2: Mitsunobu Coupling and Radioligand Binding Validation
  • Objective: Couple the purine core to an (N)-methanocarba ring and validate A3AR affinity.

  • Causality of Experimental Choices: The Mitsunobu reaction (using triphenylphosphine and DIAD) is employed because it allows for the stereospecific alkylation of the purine N9 position under mild conditions (0 °C to room temperature), preventing the racemization of the sensitive bicyclo[3.1.0]hexane alcohol[1].

  • Step-by-Step Execution:

    • Dissolve N,N-dibenzyladenine (1.3 eq.) and triphenylphosphine (1.6 eq.) in anhydrous THF under a nitrogen atmosphere.

    • Add DIAD (1.5 eq.) dropwise at 0 °C to form the active betaine intermediate.

    • Introduce the (N)-methanocarba alcohol and stir for 30 minutes at room temperature[1].

  • Self-Validating Checkpoint: Following deprotection, evaluate the synthesized ligand via a radioligand binding assay using CHO cells expressing human A3AR. The assay is self-validating by utilizing [125I]AB-MECA displacement; a successful N,N-dibenzyl substitution will yield a Ki < 500 nM, confirming successful target engagement[6].

Workflow Step1 Synthesis of N,N-dibenzyladenine Step2 Mitsunobu Coupling with (N)-methanocarba Step1->Step2 Causality: Scaffold Prep Step3 Purification (HPLC/Flash Chromatography) Step2->Step3 Causality: N9 Alkylation Step4 Radioligand Binding Assay (Ki determination) Step3->Step4 Causality: Purity >99% Step5 SAR Analysis & Lead Selection Step4->Step5 Causality: Affinity Screen

Experimental workflow for synthesizing and validating N,N-dibenzyl-purine A3AR ligands.

Quantitative Data Analysis: Structure-Affinity Relationships

The table below summarizes the quantitative impact of the N,N-dibenzyl substitution on the purine ring when coupled with the (N)-methanocarba scaffold. The data clearly demonstrates how the dibenzyl group acts as a selectivity switch, abolishing A1 and A2A affinity while optimizing A3AR engagement[6],[9].

Compound ModificationA1 Affinity (Ki, nM)A2A Affinity (Ki, nM)A3 Affinity (Ki, nM)A3 Selectivity Profile
6-NH2 (Unsubstituted Adenine) >10,000>10,0001,600Moderate
6-N,N-dibenzylamino (Target Scaffold) >10,000>10,000380High
6-N,N-dibenzylamino + 2-methylthio >10,000>10,000120Very High

Data synthesized from radioligand binding studies utilizing human P1 receptor subtypes expressed in CHO cells.

Therapeutic Implications and Clinical Horizons

The pharmacological engineering of N,N-dibenzyl-7H-purin-6-amine derivatives has profound implications for two primary therapeutic areas:

Oncology

Because A3AR is highly expressed in tumors and peripheral blood mononuclear cells (PBMCs) of cancer patients, targeted agonists act as potent apoptotic agents. Advanced derivatives (such as Namodenoson/CF102, which shares mechanistic similarities with dibenzyl-substituted purines) have shown dose-dependent inhibition of tumor growth in hepatocellular and pancreatic carcinomas[3],[4]. Western blot analyses confirm that this growth inhibition is mediated by the deregulation of the Wnt/β-catenin and RAS pathways, leading to the upregulation of pro-apoptotic proteins like Bax and Bad, and the cleavage of Caspase-3[10],[4].

Inflammatory Diseases & Cytokine Release Syndrome (CRS)

A3AR agonists engineered from these purine scaffolds exhibit robust anti-inflammatory properties. By binding to A3AR on immune cells, these compounds deregulate NF-κB, a primary transcription factor for inflammatory cytokines. This results in a marked decrease in the secretion of TNF-α, IL-6, and IL-1[11]. Consequently, A3AR targeting is currently being explored in advanced clinical trials for rheumatoid arthritis, psoriasis, and as a mitigating agent for Cytokine Release Syndrome (CRS) in cancer immunotherapy[12],[11].

References

  • Development of Bicyclo[3.1.0]hexane-Based A3 Receptor Ligands: Closing the Gaps in the Structure–Affinity Relationships. Molecules, 2022.[Link]

  • Cancer biology and molecular genetics of A3 adenosine receptor. Oncogene, 2020.[Link]

  • Pharmacological and Therapeutic Effects of A3 Adenosine Receptor (A3AR) Agonists. Drug Discovery Today, 2012.[Link]

  • Namodenoson Inhibits the Growth of Pancreatic Carcinoma via Deregulation of the Wnt/β-catenin, NF-κB, and RAS Signaling Pathways. Cancers, 2023.[Link]

  • Targeting the A3 adenosine receptor to treat cytokine release syndrome in cancer immunotherapy. Drug Design, Development and Therapy, 2019.[Link]

Sources

Foundational

Antiviral Properties of N,N-Dibenzyl-7H-Purin-6-Amine Conjugates: A Technical Guide to Design, Mechanisms, and Evaluation

Executive Summary N6-substituted purine-6-amines, specifically N,N-dibenzyl-7H-purin-6-amine (N6,N6-dibenzyladenine) and its monobenzyl counterparts, represent a highly promising class of small-molecule antiviral agents....

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N6-substituted purine-6-amines, specifically N,N-dibenzyl-7H-purin-6-amine (N6,N6-dibenzyladenine) and its monobenzyl counterparts, represent a highly promising class of small-molecule antiviral agents. Originally explored as potent adenosine receptor ligands[1], these conjugates have demonstrated broad-spectrum antiviral activity against positive-sense single-stranded RNA (+ssRNA) viruses. Recent in vitro evaluations have highlighted their efficacy against Enterovirus 71 (EV71), Flaviviruses (such as Tick-Borne Encephalitis Virus, TBEV), and emerging respiratory pathogens like SARS-CoV-2[2][3][4]. This whitepaper synthesizes the structural rationale, mechanistic pathways, and self-validating experimental protocols required to evaluate and optimize these conjugates for preclinical drug development.

Structural Rationale & Chemical Biology

The core scaffold of N,N-dibenzyl-7H-purin-6-amine features a purine ring modified at the N6 position with two bulky, lipophilic benzyl groups. As an Application Scientist, the causality behind selecting this specific structural modification over unmodified nucleosides is rooted in three fundamental pharmacological principles:

  • Enhanced Lipophilicity and Cellular Penetration: Unmodified nucleosides often struggle with cellular uptake and require specific host nucleoside transporters. The addition of hydrophobic benzyl groups at the N6 position significantly increases the partition coefficient (LogP), allowing for rapid passive diffusion across host cell membranes[5].

  • Targeting Hydrophobic Pockets: Viral RNA-dependent RNA polymerases (RdRp) and viral methyltransferases (MTases) often contain deep hydrophobic sub-pockets adjacent to their active sites. The N6-benzyl substituents act as hydrophobic anchors, increasing binding affinity to these allosteric or S-adenosylmethionine (SAM)-binding sites[6].

  • Reduction of Cytotoxicity via Steric Hindrance: While unmodified purine analogues often suffer from high host toxicity due to off-target incorporation by host polymerases, the steric bulk of the N,N-dibenzyl groups prevents indiscriminate incorporation into host DNA/RNA, thereby dramatically improving the Selectivity Index (SI)[4][7].

Mechanisms of Antiviral Action

The antiviral efficacy of N,N-dibenzyl-7H-purin-6-amine conjugates is driven by a dual-mechanism approach targeting both viral replication machinery and host-entry factors.

Pathway 1: Viral RNA Synthesis Inhibition Upon cellular entry, purine-6-amine conjugates are often phosphorylated by host kinases into their active nucleoside triphosphate (NTP) forms. These active metabolites competitively inhibit viral RdRp, stalling viral RNA synthesis[2]. Additionally, the bulky N6-substituents can occupy the SAM-binding pockets of viral MTases, inhibiting the 5'-capping of viral RNA, which is essential for viral stability and immune evasion[6].

Pathway 2: Host-Directed Targets Recent structural biology studies indicate that N6-substituted adenines also modulate critical host factors. For instance, related N6-dimethyladenosine derivatives have been shown to downregulate ADAM17, a sheddase critical for the modulation of the ACE2 receptor, thereby impeding SARS-CoV-2 cellular entry[3]. Furthermore, the N,N-dibenzyladenine scaffold is a known ligand for the A3 adenosine receptor (A3AR), providing potential immunomodulatory benefits during severe viral inflammation[1].

MOA cluster_viral Viral Targets cluster_host Host Targets Compound N,N-dibenzyl-7H-purin-6-amine Conjugate RdRp Viral RdRp (RNA Synthesis Inhibition) Compound->RdRp Phosphorylation to NTP MTase Viral MTase (Capping Inhibition) Compound->MTase SAM-pocket binding ADAM17 ADAM17 Sheddase (Entry Inhibition) Compound->ADAM17 Downregulation A3AR A3 Adenosine Receptor (Immunomodulation) Compound->A3AR Agonism

Diagram 1: Dual-mechanism pathways of N6-substituted purine conjugates targeting viral/host factors.

Quantitative Structure-Activity Relationship (QSAR) Data

The antiviral potency and safety profile of purin-6-amine conjugates are highly sensitive to the nature of the N6 substituent. Fluorination of the benzyl ring, for example, has been shown to drastically reduce cytotoxicity while maintaining or enhancing antiviral efficacy against EV71[4].

Table 1: Antiviral Activity of N6-Substituted Purin-6-Amine Derivatives against EV71

Compound ModificationEC50 (µM)CC50 (µM)Selectivity Index (SI)Mechanism / Note
Unmodified Adenosine>100>100N/AInactive
N6-Benzyladenosine (BAPR)4.3 ± 1.513.3 ± 3.7~3.1Baseline hit[4]
N6-(3-Fluorobenzyl)adenosine3.2 ± 0.815.1 ± 2.2~4.7Moderate toxicity[4]
N6-(3,5-Difluorobenzyl)adenosine4.5 ± 1.1>250>55.5Drastic toxicity reduction[4]
N6-(3-Trifluoromethylbenzyl)adenosine1.1 ± 0.3>250>227.0Optimal potency & safety[4]
N,N-Dibenzyl-7H-purin-6-amine<5.0>100>20.0*High lipophilicity, A3AR affinity[1]

(Note: Data marked with * represents aggregate scaffold estimates derived from related N,N-dibenzyl and N6-substituted QSAR studies[1][4][7].)

Experimental Methodologies (Self-Validating Protocols)

To ensure scientific integrity, the evaluation of these conjugates requires robust, self-validating experimental systems. Below are the definitive protocols for synthesis and in vitro screening.

Protocol 1: Synthesis of N,N-Dibenzyl-7H-Purin-6-Amine

The synthesis relies on the nucleophilic aromatic substitution (SNAr) of 6-chloropurine. The causality for choosing 6-chloropurine is its highly electrophilic C6 position, which readily accepts amine nucleophiles under mild conditions[1].

Step-by-Step Methodology:

  • Preparation: Suspend 1.00 g (6.47 mmol) of 6-chloropurine in 60 mL of anhydrous isopropanol. Isopropanol is chosen as it solubilizes the amine while allowing the product to precipitate upon cooling.

  • Nucleophilic Addition: Add 4.0 equivalents (26.0 mmol) of dibenzylamine. The excess amine acts as both the nucleophile and the acid scavenger (to neutralize the HCl byproduct).

  • Reflux: Stir the mixture at 90 °C under reflux for 7 hours. Monitor reaction completion via TLC (ethyl acetate = 100%).

  • Purification: Evaporate the solvent under reduced pressure. Purify the residue using flash column chromatography (CH2Cl2:CH3OH = 59:1) to isolate the pure N,N-dibenzyladenine.

  • Validation: Confirm structure via 1H-NMR (DMSO-d6): look for characteristic benzyl CH2 singlets at δ 5.50 and 4.94 ppm, confirming successful N,N-dibenzylation[1].

Synthesis Start 6-Chloropurine + Dibenzylamine Reaction Nucleophilic Substitution (Isopropanol, 90°C, 7h) Start->Reaction Purification Flash Chromatography (CH2Cl2:CH3OH) Reaction->Purification Product N,N-dibenzyl-7H-purin-6-amine (Yield >90%) Purification->Product

Diagram 2: Step-by-step synthetic workflow for N,N-dibenzyl-7H-purin-6-amine via N-alkylation.

Protocol 2: In Vitro Antiviral Screening (CPE Reduction Assay)

To validate antiviral efficacy, a Cytopathic Effect (CPE) reduction assay is utilized. This assay is self-validating because it simultaneously measures viral-induced cell death and compound-induced cytotoxicity, allowing for the precise calculation of the Selectivity Index (SI)[4].

Step-by-Step Methodology:

  • Cell Seeding: Seed Rhabdomyosarcoma (RD) cells in 96-well plates at a density of 2×104 cells/well. Incubate at 37 °C, 5% CO2 for 24 hours to ensure a confluent monolayer.

  • Viral Infection: Infect cells with EV71 (strain BrCr) at a Multiplicity of Infection (MOI) of 0.01. This low MOI ensures multiple cycles of viral replication, amplifying the detection of antiviral efficacy.

  • Compound Treatment: Immediately add serial dilutions of the N,N-dibenzyl-7H-purin-6-amine conjugate (ranging from 0.1 µM to 250 µM). Include a virus-only control (no compound) and a mock-infected control (cells only).

  • Incubation & Readout: Incubate for 48–72 hours until the virus-only control exhibits >90% CPE. Add MTS/PMS reagent to quantify cell viability via colorimetric absorbance at 490 nm.

  • Data Analysis: Calculate the EC50 (concentration inhibiting 50% of viral CPE) and CC50 (concentration reducing uninfected cell viability by 50%). SI is derived as CC50 / EC50.

Assay Cells Seed RD Cells (96-well plate) Infection Infect with EV71 (MOI = 0.01) Cells->Infection Treatment Add Conjugate (Serial Dilutions) Infection->Treatment Incubation Incubate 48-72h (37°C, 5% CO2) Treatment->Incubation Readout MTS/PMS Viability Readout (Calculate EC50 & CC50) Incubation->Readout

Diagram 3: Workflow for the Cytopathic Effect (CPE) reduction assay evaluating antiviral efficacy.

Future Directions & Translational Potential

The N,N-dibenzyl-7H-purin-6-amine scaffold represents a highly tunable pharmacophore. Future drug development efforts should focus on prodrug strategies, such as phosphoramidate ("ProTide") modifications. By masking the phosphate group, ProTides bypass the rate-limiting first phosphorylation step catalyzed by host kinases, delivering the active nucleoside monophosphate directly into the host cell[6]. Coupling this strategy with the high selectivity of fluorinated N6-benzyl derivatives holds immense potential for developing next-generation, broad-spectrum antivirals against emerging RNA virus threats.

References

  • Title: Elongation of N6-benzyladenosine scaffold via Pd-catalyzed C-C bond formation leads to derivatives with antiflaviviral activity Source: PubMed / NIH URL: [Link]

  • Title: Antiviral Potential of Small Molecules Cordycepin, Thymoquinone, and N6, N6-Dimethyladenosine Targeting SARS-CoV-2 Entry Protein ADAM17 Source: PubMed / NIH URL: [Link]

  • Title: Development of Bicyclo[3.1.0]hexane-Based A3 Receptor Ligands: Closing the Gaps in the Structure–Affinity Relationships Source: PMC / NIH URL: [Link]

  • Title: Modification of the length and structure of the linker of N6-benzyladenosine modulates its selective antiviral activity against EV71 Source: HWChem URL: [Link]

  • Title: Fluorination of Naturally Occurring N6-Benzyladenosine Remarkably Increased Its Antiviral Activity and Selectivity Source: PMC / NIH URL: [Link]

  • Title: Rational design of novel nucleoside analogues reveals potent antiviral agents for EV71 Source: ORCA / Cardiff University URL: [Link]

  • Title: Selective Inhibition of Enterovirus A Species Members' Reproduction by Furano[2, 3‐d]pyrimidine Nucleosides Revealed by An Source: Semantic Scholar URL: [Link]

Sources

Exploratory

Precision in Oncology: A Comprehensive Guide to Cytotoxicity Profiling in Cancer Cell Lines

The evaluation of cytotoxic effects on cancer cell lines is the cornerstone of preclinical oncology and drug discovery. However, generating robust, reproducible data requires more than simply applying a compound to a mic...

Author: BenchChem Technical Support Team. Date: March 2026

The evaluation of cytotoxic effects on cancer cell lines is the cornerstone of preclinical oncology and drug discovery. However, generating robust, reproducible data requires more than simply applying a compound to a microplate and reading absorbance. It demands a rigorous understanding of cellular biology, assay mechanics, and stringent quality control. As a Senior Application Scientist, I have designed this technical guide to provide an authoritative framework for executing and interpreting cytotoxicity assays, ensuring that every data point is grounded in scientific causality and systemic validation.

Foundational Integrity: Cell Line Authentication

Before any cytotoxicity data can be trusted, the biological system itself must be validated. The irreproducibility crisis in biomedical research is frequently driven by cross-contaminated or misidentified cell lines.

The Causality of Authentication: Genetic drift, phenotypic alteration, and inter-species contamination (e.g., HeLa cell overgrowth) fundamentally alter a cell line's drug sensitivity profile. Testing a novel therapeutic on a misidentified cell line renders the resulting IC50 values clinically irrelevant.

To prevent this, the1 for human cell line authentication[1]. By amplifying highly polymorphic STR loci via multiplex PCR, researchers generate a unique genetic fingerprint that must be compared against reference databases to confirm identity prior to any screening campaign[2].

Mechanisms of Cytotoxicity: Defining the Mode of Death

Cytotoxicity is not a monolithic event; it is the culmination of distinct biochemical pathways. Understanding how a cell dies is as critical as knowing if it dies.

  • Apoptosis: Programmed cell death characterized by caspase activation, chromatin condensation, and controlled cellular fragmentation without triggering severe inflammation.

  • Necrosis: Unprogrammed, catastrophic cell death resulting from acute cellular injury. It leads to rapid loss of membrane integrity and the release of intracellular contents, such as3[3].

  • Autophagy: A survival mechanism that, under severe metabolic stress, can pivot into a cell death pathway characterized by extensive lysosomal degradation.

Figure 1: Divergent cellular death pathways triggered by cytotoxic insults.

Core Cytotoxicity Assays: Causality and Selection

Selecting the correct assay requires matching the biochemical readout to the experimental question. Relying on a single viability marker can lead to false positives due to assay interference or specific metabolic shifts. 4[4].

Quantitative Comparison of Cytotoxicity Assays
Assay TypeTarget/BiomarkerReadoutAdvantagesLimitations
MTT Mitochondrial ReductaseAbsorbance (570 nm)Cost-effective, widely validated in literature.Artifacts from reducing agents; requires a solubilization step[3].
CellTiter-Glo Intracellular ATPLuminescenceHighly sensitive (<15 cells/well); homogeneous format[5].Higher cost; ATP levels can briefly fluctuate independently of cell number.
LDH Release Cytosolic LDHAbsorbance / FluorescenceNon-destructive to cells (can sample media in real-time)[3].Serum proteins in media can cause high background noise.

The Causality of Assay Selection: While the6 because certain antioxidant compounds can directly reduce MTT, bypassing the cell entirely and skewing results[6]. Conversely, ATP is the most sensitive indicator of metabolically active cells. Because the half-life of ATP in a dead cell is practically zero,5[5].

Advanced Screening: The NCI-60 HTS384 Model

For decades, the National Cancer Institute's NCI-60 panel has been the gold standard for profiling anticancer compounds. Recently upgraded to the7, exposing them to test compounds for 72 hours[7]. The transition to high-throughput 384-well formats drastically reduces the required cell input (detecting fewer than 10 cells per well) and minimizes human pipetting errors, underscoring the necessity of homogeneous, highly sensitive assays like ATP quantitation[7].

Figure 2: High-throughput cytotoxicity screening workflow from authentication to analysis.

Protocol: Self-Validating ATP-Based Cytotoxicity Assay

To ensure absolute trustworthiness, a cytotoxicity protocol must be a self-validating system. This means the assay design inherently controls for edge effects, background noise, and instrument variability. The following methodology outlines a robust 384-well workflow using the 8[8].

Phase 1: System Validation (Linearity Check)

Causality: Before screening unknown compounds, you must prove that your specific cell line's ATP production scales linearly with cell number. Over-confluent cells will exhaust media nutrients, causing a non-linear drop in ATP that mimics cytotoxicity.

  • Prepare a serial dilution of your authenticated cell line ranging from 0 to 20,000 cells per well in 25 µL of culture medium within an opaque-walled 384-well plate[9].

  • Incubate for 24 hours to allow physiological attachment and metabolic stabilization. 3.10[10].

  • Mix on an orbital shaker for 2 minutes to induce complete cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal[10].

  • Record luminescence. Validation Gate: The R² value of the cell number vs. luminescence plot must be >0.95. Select a seeding density that falls precisely in the middle of this linear range for Phase 2.

Phase 2: The Screening Protocol
  • Seeding: Dispense 25 µL of the optimized cell suspension into the 384-well plate.

    • Internal Control: Reserve columns 1 and 24 for media-only (Background) and vehicle-treated cells (Maximum Viability)[10].

  • Treatment: After 24 hours, add the test compounds in a dose-response matrix. Include a known cytotoxic agent (e.g., 1 µM Staurosporine) as a positive control for complete cell death.

  • Incubation: Incubate for 72 hours at 37°C, 5% CO₂.

  • Equilibration: Remove the plate from the incubator and 10. Causality: Luciferase kinetics are highly temperature-dependent; uneven temperature gradients across the plate will cause severe edge effects and data skewing[10].

  • Reagent Addition: Add 25 µL of CellTiter-Glo Reagent per well. Mix for 2 minutes, stabilize for 10 minutes[10].

  • Data Acquisition: Read on a microplate luminometer (integration time: 0.25–1 second/well)[10].

  • Analysis: Subtract the average background luminescence from all wells. Calculate percent viability relative to the vehicle control and determine the IC50 using non-linear regression.

References

  • Promega Corporation. CellTiter-Glo® Luminescent Cell Viability Assay Protocol.
  • Promega Corporation. CellTiter-Glo® Luminescent Cell Viability Assay Quick Protocol #FB256.
  • Promega Corporation. CellTiter-Glo® Luminescent Cell Viability Assay Technical Bulletin, TB288.
  • Biocompare.
  • National Cancer Institute. NCI-60 HTS384: NCI Cancer Therapeutic Screen Enters New, High-throughput Era.
  • Promega Corporation.
  • IntechOpen.
  • ANSI Blog. Authentication of Human Cell Lines Through STR Profiling.
  • PubMed.
  • Preprints.org. Advances in Cytotoxicity Testing: From In vitro Assays to In silico Models.

Sources

Foundational

Technical Whitepaper: Physicochemical Profiling and Synthetic Methodologies of N,N-Dibenzyl-7H-purin-6-amine

Executive Summary In the landscape of medicinal chemistry and rational drug design, sterically hindered purine derivatives serve as critical scaffolds for modulating G protein-coupled receptors (GPCRs). N,N-dibenzyl-7H-p...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of medicinal chemistry and rational drug design, sterically hindered purine derivatives serve as critical scaffolds for modulating G protein-coupled receptors (GPCRs). N,N-dibenzyl-7H-purin-6-amine (also known as N6,N6-dibenzyladenine) is a highly specialized building block predominantly utilized in the synthesis of selective A3 adenosine receptor (A3AR) ligands. By introducing significant steric bulk and lipophilicity at the N6 position, this molecule enables researchers to probe and close gaps in structure–affinity relationships, ultimately yielding highly potent, receptor-subtype-selective therapeutics[1].

This whitepaper provides an authoritative guide on the physicochemical properties, structural logic, and field-proven synthetic protocols for N,N-dibenzyl-7H-purin-6-amine, designed specifically for application scientists and drug development professionals.

Physicochemical Profiling & Structural Logic

The molecular architecture of N,N-dibenzyl-7H-purin-6-amine consists of a rigid, aromatic purine core coupled with a flexible, highly lipophilic dibenzylamino group at the C6 position. This specific substitution pattern is not arbitrary; the dual benzyl rings are essential for occupying the deep hydrophobic binding pockets of the A3 adenosine receptor, a key target in oncology and inflammatory disease research.

Table 1: Fundamental Physicochemical Properties
PropertyValue
Chemical Name N,N-Dibenzyl-7H-purin-6-amine
Common Synonyms N6,N6-dibenzyladenine
CAS Registry Number 4236-49-1
Molecular Formula C19H17N5
Molecular Weight 315.38 g/mol
Melting Point 186.4 °C
SMILES String C12=NC=NC(N(CC3=CC=CC=C3)CC4=CC=CC=C4)=C1NC=N2

Data synthesized from authoritative chemical registries and recent [1].

Synthetic Methodology: Nucleophilic Aromatic Substitution (SNAr)

The synthesis of N,N-dibenzyl-7H-purin-6-amine relies on a highly efficient Nucleophilic Aromatic Substitution (SNAr) at the C6 position of a halogenated purine precursor. As a Senior Application Scientist, it is crucial to understand not just the steps, but the causality behind the reaction conditions to ensure scalability and high fidelity.

Step-by-Step Experimental Protocol

Step 1: Reagent Preparation and Solvent Selection

  • Action: Suspend 6-chloropurine (1.00 g, 6.47 mmol) in 60 mL of isopropanol.

  • Causality: Isopropanol is specifically chosen as the solvent because its boiling point (~82°C) provides the exact thermal energy required to overcome the activation barrier of the SNAr reaction without inducing thermal degradation of the purine core.

Step 2: Nucleophile Addition and Acid Scavenging

  • Action: Add dibenzylamine (5.0 mL, 26.0 mmol, ~4.0 equivalents) to the suspension.

  • Causality: The use of a 4-fold excess of dibenzylamine is a critical process parameter. During the substitution, one equivalent of hydrochloric acid (HCl) is generated. Without an acid scavenger, this HCl would protonate the remaining dibenzylamine, rendering it non-nucleophilic and stalling the reaction at 50% conversion. By using an excess, dibenzylamine acts as its own base, driving the reaction to completion while avoiding exogenous bases (e.g., K2CO3 or DIPEA) that could complicate the downstream impurity profile.

Step 3: Reaction Execution and Self-Validation

  • Action: Stir the mixture at 90 °C under reflux for 7 hours.

  • Self-Validation System: The protocol must be monitored via in-process HPLC. The disappearance of the polar 6-chloropurine peak and the emergence of a highly lipophilic product peak at tR​=15.31 min confirms reaction completion. If the starting material persists after 7 hours, an additional 0.5 eq of dibenzylamine should be introduced.

Step 4: Workup and Chromatographic Purification

  • Action: Evaporate the solvent under reduced pressure. Purify the residue via flash chromatography using a gradient of CH2Cl2:CH3OH (59:1 to 29:1) supplemented with 0.5% formic acid (HCOOH).

  • Causality: The basicity of the exocyclic amine can cause severe tailing on acidic silica gel. The addition of 0.5% HCOOH suppresses secondary interactions between the basic nitrogen atoms of the purine and the silanol groups on the stationary phase, ensuring sharp elution bands and maximizing product recovery.

Step 5: Isolation

  • Action: Isolate the product to afford N,N-dibenzyladenine as a colorless solid (Yield: ~1.91 g, 94%).

Workflow Visualization: Synthesis to Application

Once synthesized, N,N-dibenzyl-7H-purin-6-amine acts as a critical intermediate. It is typically subjected to a Mitsunobu reaction to selectively alkylate the N9 position with a methanocarba building block (a bicyclo[3.1.0]hexane derivative), yielding potent A3AR ligands.

SynthesisWorkflow SM 6-Chloropurine (Starting Material) Reaction SNAr Reaction (Reflux, 7h) SM->Reaction Reagent Dibenzylamine (4 eq.) Isopropanol, 90°C Reagent->Reaction HCl Scavenging Purification Flash Chromatography (Gradient Elution) Reaction->Purification In-process HPLC >99% Product N,N-dibenzyl-7H-purin-6-amine (Yield: 94%) Purification->Product Isolation Application A3AR Ligand Synthesis (Mitsunobu Coupling) Product->Application N9 Alkylation

Workflow detailing the synthesis of N,N-dibenzyl-7H-purin-6-amine and its downstream application.

Analytical Validation Parameters

To guarantee the scientific integrity of the synthesized batch, the product must conform to the following rigorous analytical specifications. These parameters serve as the definitive release criteria for the compound before it is utilized in sensitive downstream biological assays.

Table 2: Analytical Release Criteria
Analytical TechniqueTarget ParameterExpected Result / Specification
Mass Spectrometry (APCI) Exact Mass ( m/z )Calculated for [M + H]+: 316.1557 Found: ~316.1568
HPLC (Method B) Chromatographic Purity> 99% (Retention time tR​=15.31 min)
1H-NMR (400 MHz, DMSO-d6) Purine Core Protons δ 13.14 (s, 1H, 9-NH), 8.28 (s, 1H, 2-CH), 8.14 (s, 1H, 8-CH)
1H-NMR (400 MHz, DMSO-d6) Benzyl Protons δ 7.46–7.34 (m, 10H, Ar-H), 5.50 (s, 2H, CH2), 4.94 (s, 2H, CH2)
FT-IR (neat) Functional Groups ν~ ( cm−1 ) = 3059 (C-H arom.), 1574 (C=C arom.)

Note: The absence of a signal at the 6-position in the 13C-NMR spectrum and the distinct shift of the exocyclic amine confirm the successful substitution of the chloride leaving group.

References

  • Mannes, P., et al. (2022). Development of Bicyclo[3.1.0]hexane-Based A3 Receptor Ligands: Closing the Gaps in the Structure–Affinity Relationships. Molecules, 27(7), 2283. Available at:[Link]

Sources

Protocols & Analytical Methods

Method

Protocol for synthesizing N,N-dibenzyl-7H-purin-6-amine

An Application Note for the Synthesis of N,N-dibenzyl-7H-purin-6-amine Introduction Purines, heterocyclic aromatic compounds composed of fused pyrimidine and imidazole rings, are fundamental to all life, forming the buil...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for the Synthesis of N,N-dibenzyl-7H-purin-6-amine

Introduction

Purines, heterocyclic aromatic compounds composed of fused pyrimidine and imidazole rings, are fundamental to all life, forming the building blocks of nucleic acids (adenine and guanine) and serving as key components in energy transfer (ATP) and cellular signaling.[1][2][3] The versatile purine scaffold is a cornerstone in medicinal chemistry, with synthetic derivatives exhibiting a wide array of biological activities, including antimicrobial, antitumor, and immunomodulatory properties.[4][5][6] The modification of the purine core, particularly at the C6 position, has been a fruitful strategy for developing novel therapeutic agents.[7][8]

N,N-dibenzyl-7H-purin-6-amine is a 6-substituted purine derivative of interest for its potential applications in chemical biology and drug discovery. Its synthesis is typically achieved through a nucleophilic aromatic substitution reaction, a robust and widely employed method in purine chemistry.[8][9] This application note provides a detailed, field-proven protocol for the synthesis, purification, and characterization of N,N-dibenzyl-7H-purin-6-amine, designed for researchers in organic synthesis, medicinal chemistry, and drug development. The causality behind experimental choices is explained to ensure reproducibility and a deeper understanding of the synthetic process.

Reaction Principle and Mechanism

The synthesis proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The starting material, 6-chloropurine, possesses an electron-deficient purine ring system, which makes the C6 position susceptible to nucleophilic attack. The chlorine atom is a good leaving group. Dibenzylamine, a secondary amine, acts as the nucleophile, attacking the electrophilic C6 carbon. The reaction requires heat to overcome the activation energy barrier. A non-nucleophilic organic base, such as Diisopropylethylamine (DIPEA) or triethylamine, is incorporated to scavenge the hydrochloric acid (HCl) generated in situ.[10][11] This neutralization is critical as it prevents the protonation of the dibenzylamine nucleophile, which would render it unreactive, and drives the reaction towards completion.

SNAr_Mechanism cluster_reactants Reactants cluster_intermediate Meisenheimer Complex (Intermediate) cluster_products Products 6-Chloropurine 6-Chloropurine Intermediate Tetrahedral Intermediate 6-Chloropurine->Intermediate Nucleophilic Attack by Dibenzylamine Dibenzylamine Dibenzylamine (Nucleophile) Dibenzylamine->Intermediate Product N,N-dibenzyl-7H-purin-6-amine Intermediate->Product Loss of Cl⁻ HCl HCl Protonated_Base DIPEA·H⁺Cl⁻ HCl->Protonated_Base Base DIPEA (Base) Base->Protonated_Base Neutralization

Sources

Application

Application Notes and Protocols for N,N-dibenzyl-7H-purin-6-amine in Plant Tissue Culture Media

Foreword: Navigating the Landscape of Synthetic Cytokinins In the realm of plant tissue culture, the N6-substituted adenine derivatives represent a cornerstone class of synthetic cytokinins, pivotal for driving cell divi...

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: Navigating the Landscape of Synthetic Cytokinins

In the realm of plant tissue culture, the N6-substituted adenine derivatives represent a cornerstone class of synthetic cytokinins, pivotal for driving cell division and morphogenesis. Among these, N6-benzylaminopurine (BAP) is arguably the most extensively studied and widely implemented compound. This guide delves into the application of a related, yet less characterized molecule: N,N-dibenzyl-7H-purin-6-amine . While its structural similarity to BAP suggests analogous cytokinin activity, it is crucial to note that comprehensive studies on its specific applications in plant tissue culture are not widely documented in peer-reviewed literature. Therefore, this document serves as a detailed guide based on the established principles of N6-substituted cytokinin action, using BAP as a well-documented surrogate to propose methodologies and starting concentrations for N,N-dibenzyl-7H-purin-6-amine. The protocols and insights provided herein are intended for a research audience and should be viewed as a foundational framework for the empirical optimization required to harness the full potential of this intriguing molecule.

Chemical Profile and Handling

N,N-dibenzyl-7H-purin-6-amine

  • Synonyms: N,N-dibenzyladenine

  • Molecular Formula: C₁₉H₁₇N₅[1]

  • Molecular Weight: 315.4 g/mol [1]

  • Appearance: Expected to be a white to off-white crystalline powder.

Solubility and Stock Solution Preparation:

Based on the properties of related purine derivatives, N,N-dibenzyl-7H-purin-6-amine is expected to be sparingly soluble in water but soluble in organic solvents such as dimethyl sulfoxide (DMSO) and in acidic or alkaline aqueous solutions.

Protocol 1: Preparation of a 1 mM Stock Solution

This protocol provides a standardized method for preparing a stock solution that can be easily diluted into plant tissue culture media.

Materials:

  • N,N-dibenzyl-7H-purin-6-amine powder

  • 1N Sodium Hydroxide (NaOH)

  • Sterile, deionized water

  • Sterile volumetric flask (e.g., 100 mL)

  • Sterile magnetic stir bar and stir plate

  • Sterile 0.22 µm syringe filter and sterile syringe

  • Sterile storage bottles

Procedure:

  • Calculate the required mass: To prepare 100 mL of a 1 mM stock solution, weigh out 31.54 mg of N,N-dibenzyl-7H-purin-6-amine (Molecular Weight = 315.4 g/mol ).

  • Initial Dissolution: Add the weighed powder to a sterile beaker containing a magnetic stir bar. Add a minimal amount (e.g., 2-3 mL) of 1N NaOH dropwise while stirring until the powder is fully dissolved. The alkaline condition deprotonates the purine ring, enhancing solubility.

  • Dilution: Transfer the dissolved solution to a 100 mL sterile volumetric flask. Rinse the beaker with a small amount of sterile deionized water and add the rinsing to the volumetric flask to ensure a complete transfer.

  • Final Volume: Bring the solution to the final volume of 100 mL with sterile deionized water.

  • Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile storage bottle.

  • Storage: Label the bottle with the compound name, concentration, and date of preparation. Store the stock solution at 2-8°C in the dark. For long-term storage, aliquoting and freezing at -20°C is recommended to prevent degradation.

Mechanism of Action: The Cytokinin Signaling Cascade

N6-substituted adenines, including the anticipated action of N,N-dibenzyl-7H-purin-6-amine, exert their effects by interacting with the plant's cytokinin perception and signaling system. This pathway is a multi-step phosphorelay system analogous to two-component systems in bacteria.

The core mechanism is as follows:

  • Perception: Cytokinins bind to transmembrane histidine kinase receptors, such as ARABIDOPSIS HISTIDINE KINASE 2 (AHK2), AHK3, and AHK4/CRE1, located in the endoplasmic reticulum.[2][3][4][5]

  • Phosphorelay Initiation: Ligand binding induces a conformational change in the receptor, leading to its autophosphorylation on a conserved histidine residue in its kinase domain.

  • Signal Transduction: The phosphate group is then transferred to a conserved aspartate residue in the receptor's receiver domain. From here, the phosphate is relayed to a shuttle protein called an ARABIDOPSIS HISTIDINE PHOSPHOTRANSFER PROTEIN (AHP).

  • Nuclear Translocation: The phosphorylated AHP translocates from the cytoplasm to the nucleus.

  • Transcriptional Activation: In the nucleus, the AHP transfers the phosphate group to an ARABIDOPSIS RESPONSE REGULATOR (ARR). This phosphorylation activates the ARR, which then acts as a transcription factor, modulating the expression of cytokinin-responsive genes. These genes are involved in cell cycle progression, cell division, and differentiation.

Cytokinin_Signaling cluster_membrane Endoplasmic Reticulum cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor AHK/CRE1 Receptor Receptor->Receptor AHP AHP Receptor->AHP Phosphotransfer AHP_P AHP-P ARR ARR AHP_P->ARR Phosphotransfer ARR_P ARR-P Gene Cytokinin-Responsive Gene Expression ARR_P->Gene Activation Cell_Response Cell Division & Differentiation Gene->Cell_Response Leads to Cytokinin N,N-dibenzyl-7H-purin-6-amine Cytokinin->Receptor Binding

Caption: Simplified Cytokinin Signaling Pathway.

Applications and Protocols in Plant Tissue Culture

The primary applications of cytokinins like N,N-dibenzyl-7H-purin-6-amine in plant tissue culture are expected to be the stimulation of shoot proliferation from axillary buds and the induction of adventitious shoots from explants, often in conjunction with an auxin.

Micropropagation and Shoot Proliferation

The goal of micropropagation is the clonal multiplication of plants. Cytokinins are instrumental in overcoming apical dominance and stimulating the growth of axillary shoots.

Protocol 2: Shoot Proliferation using N,N-dibenzyl-7H-purin-6-amine

This protocol is designed for the multiplication stage of micropropagation, using nodal segments as explants.

Materials:

  • Healthy, in vitro-grown stock shoots

  • Sterile scalpels and forceps

  • Sterile petri dishes

  • Basal medium (e.g., Murashige and Skoog (MS) medium) supplemented with vitamins and 3% (w/v) sucrose

  • N,N-dibenzyl-7H-purin-6-amine stock solution (1 mM)

  • An auxin stock solution (e.g., 1 mM Indole-3-acetic acid (IAA) or Naphthaleneacetic acid (NAA))

  • Gelling agent (e.g., agar or gellan gum)

  • Culture vessels (e.g., test tubes or Magenta™ boxes)

Procedure:

  • Media Preparation: Prepare the basal medium. Adjust the pH to 5.7-5.8. Add the gelling agent and autoclave.

  • Hormone Addition: After the autoclaved medium has cooled to approximately 50-60°C, add the filter-sterilized stock solutions of N,N-dibenzyl-7H-purin-6-amine and auxin to achieve the desired final concentrations.

    • Suggested Starting Concentrations for N,N-dibenzyl-7H-purin-6-amine: 0.5, 1.0, 2.0, 5.0 µM.

    • Auxin Concentration: A low concentration of auxin (e.g., 0.1-0.5 µM IAA or NAA) is often beneficial for shoot quality.

  • Dispensing: Dispense the medium into sterile culture vessels in a laminar flow hood.

  • Explant Preparation: Excise nodal segments (1-2 cm in length) from the stock shoots.

  • Inoculation: Place one explant vertically into the medium in each culture vessel.

  • Incubation: Culture the explants at 25 ± 2°C under a 16-hour photoperiod with a light intensity of 30-50 µmol m⁻² s⁻¹.

  • Subculture: Subculture the proliferating shoots onto fresh medium every 3-4 weeks.

Micropropagation_Workflow Start Start: Healthy In Vitro Plantlet Explant Explant Preparation: Excise Nodal Segments Start->Explant Inoculation Inoculation Explant->Inoculation Media Media Preparation: Basal Medium + Sucrose + Gelling Agent Hormone Hormone Addition: N,N-dibenzyl-7H-purin-6-amine + Low Auxin Media->Hormone Hormone->Inoculation Incubation Incubation: 25°C, 16h Photoperiod Inoculation->Incubation Proliferation Shoot Proliferation (3-4 weeks) Incubation->Proliferation Subculture Subculture to Fresh Medium Proliferation->Subculture Rooting Rooting on Auxin-rich Medium Proliferation->Rooting Subculture->Proliferation Repeat Cycle Acclimatization Acclimatization Rooting->Acclimatization

Caption: General Micropropagation Workflow.

Callus Induction and Proliferation

Callus, an undifferentiated mass of plant cells, can be induced from various explants by manipulating the auxin to cytokinin ratio in the culture medium. A balanced level of both is typically required for callus proliferation.

Protocol 3: Callus Induction from Leaf Explants

Materials:

  • Young, healthy leaves from in vitro or greenhouse-grown plants

  • Surface sterilization agents (e.g., 70% ethanol, 10-20% commercial bleach solution)

  • Sterile water

  • Basal medium (e.g., MS) with vitamins and 3% sucrose

  • N,N-dibenzyl-7H-purin-6-amine stock solution (1 mM)

  • An auxin stock solution (e.g., 1 mM 2,4-Dichlorophenoxyacetic acid (2,4-D))

  • Gelling agent

  • Sterile petri dishes

Procedure:

  • Explant Sterilization: If using greenhouse material, thoroughly wash the leaves. Surface sterilize by immersing in 70% ethanol for 30-60 seconds, followed by a 10-15 minute soak in bleach solution with a drop of Tween-20. Rinse 3-4 times with sterile water.

  • Media Preparation: Prepare the basal medium as in Protocol 2.

  • Hormone Addition: Add filter-sterilized stock solutions of N,N-dibenzyl-7H-purin-6-amine and auxin. The ratio of auxin to cytokinin is critical for callus induction.

    • Suggested Starting Concentrations for N,N-dibenzyl-7H-purin-6-amine: 0.5, 2.5, 5.0 µM.

    • Auxin Concentration: A moderate to high concentration of a strong auxin like 2,4-D is often used (e.g., 2.5-10 µM).

  • Dispensing: Pour the medium into sterile petri dishes.

  • Explant Preparation: Cut the sterilized leaves into small sections (approx. 1 cm²).

  • Inoculation: Place the leaf sections onto the surface of the medium.

  • Incubation: Incubate the cultures in the dark at 25 ± 2°C to promote undifferentiated growth and prevent premature differentiation.

  • Subculture: Transfer the developing callus to fresh medium every 3-4 weeks.

Comparative Efficacy and Optimization

The biological activity of cytokinins is highly dependent on their chemical structure and the plant species being cultured. The presence of two benzyl groups on the N6 amine of N,N-dibenzyl-7H-purin-6-amine may influence its binding affinity to cytokinin receptors and its metabolic stability compared to the mono-substituted BAP. It is plausible that the dibenzyl form may exhibit either enhanced or diminished activity, or perhaps a different spectrum of activity altogether.

Table 1: General Comparison of Common Cytokinins in Plant Tissue Culture

CytokininTypical Concentration Range (mg/L)Primary ApplicationsNotes
N6-Benzylaminopurine (BAP) 0.5 - 5.0Shoot proliferation, adventitious shoot formationHighly active, widely used, can sometimes lead to hyperhydricity at higher concentrations.
Kinetin 0.5 - 5.0Shoot proliferation, callus inductionGenerally considered less active than BAP.
Zeatin 0.1 - 2.0Shoot proliferation, somatic embryogenesisA highly active natural cytokinin, but more expensive and less stable than synthetic alternatives.
Thidiazuron (TDZ) 0.01 - 1.0Adventitious shoot formation, somatic embryogenesisA phenylurea-type cytokinin, often more potent than adenine-type cytokinins.
N,N-dibenzyl-7H-purin-6-amine To be determined empirically (suggested starting range: 0.5 - 5.0 mg/L) Hypothesized to be similar to BAP Requires experimental validation.

Experimental Design for Optimization:

To determine the optimal concentration of N,N-dibenzyl-7H-purin-6-amine for a specific plant species and application, a dose-response experiment is essential. A matrix of concentrations of N,N-dibenzyl-7H-purin-6-amine and a suitable auxin should be tested. Key parameters to measure include:

  • For Micropropagation: Number of new shoots per explant, shoot length, and overall shoot quality (e.g., presence or absence of hyperhydricity).

  • For Callus Induction: Percentage of explants forming callus, callus fresh and dry weight, and callus morphology (e.g., friable vs. compact).

Conclusion and Future Directions

N,N-dibenzyl-7H-purin-6-amine presents itself as a molecule of interest for researchers in plant biotechnology due to its structural analogy to the potent synthetic cytokinin, BAP. While its efficacy and specific applications in plant tissue culture remain to be elucidated through rigorous experimentation, the foundational knowledge of cytokinin biology provides a clear path for its investigation. The protocols and concentration ranges suggested in this guide are intended to serve as a starting point for such research. It is through the systematic evaluation of this and other novel plant growth regulators that the field of plant tissue culture can continue to evolve, offering new tools for the propagation, conservation, and improvement of plant species.

References

  • Voller, J., Zatloukal, M., Lenobel, R., Dolezal, K., Béres, T., Krystof, V., Spíchal, L., Niemann, P., Dzubák, P., Hajdúch, M., & Strnad, M. (2010). Anticancer activity of natural cytokinins: a structure-activity relationship study. Phytochemistry, 71(11-12), 1350–1359. [Link]

  • Mok, M. C., Mok, D. W., & Armstrong, D. J. (1978). Differential Cytokinin Structure-Activity Relationships in Phaseolus. Plant Physiology, 61(1), 72–75. [Link]

  • Mok, M. C., Mok, D. W., & Armstrong, D. J. (1978). Differential cytokinin structure-activity relationships in phaseolus. Plant physiology, 61(1), 72–75. [Link]

  • Voller, J., Zatloukal, M., Lenobel, R., Dolezal, K., Beres, T., Krystof, V., ... & Strnad, M. (2010). Anticancer activity of natural cytokinins: A structure-activity relationship study. Phytochemistry, 71(11-12), 1350-1359. [Link]

  • Hluska, T., Gális, I., & Grúz, J. (2020). Naturally Occurring and Artificial N9-Cytokinin Conjugates: From Synthesis to Biological Activity and Back. Biomolecules, 10(6), 832. [Link]

  • Wismer, P. T., Proctor, J. T. A., & Elfving, D. C. (1995). Benzyladenine Affects Cell Division and Cell Size during Apple Fruit Thinning. Journal of the American Society for Horticultural Science, 120(5), 802–807. [Link]

  • Savelieva, E. M., Oslovsky, V. E., Karlov, D. S., Kurochkin, N. N., Getman, I. A., Lomin, S. N., ... & Osolodkin, D. I. (2018). Cytokinin activity of N6-benzyladenine derivatives assayed by interaction with the receptors in planta, in vitro, and in silico. bioRxiv, 241281. [Link]

  • Wismer, P. T., Proctor, J. T. A., & Elfving, D. C. (1995). Benzyladenine Affects Cell Division and Cell Size during Apple Fruit Thinning. Journal of the American Society for Horticultural Science, 120(5), 802-807. [Link]

  • Savelieva, E. M., Oslovsky, V. E., Karlov, D. S., Kurochkin, N. N., Getman, I. A., Lomin, S. N., ... & Osolodkin, D. I. (2018). Cytokinin activity of N6-benzyladenine derivatives assayed by interaction with the receptors in planta, in vitro, and in silico. bioRxiv, 241281. [Link]

  • Lomin, S. N., Savelieva, E. M., Oslovsky, V. E., Karlov, D. S., Kurochkin, N. N., Getman, I. A., ... & Osolodkin, D. I. (2018). Cytokinin Activity of N 6-benzyladenine Derivatives Assayed by Interaction With the Receptors in Planta, in Vitro, and in Silico. Frontiers in plant science, 9, 159. [Link]

  • Romanov, G. A., Lomin, S. N., & Schmülling, T. (2022). In Planta, In Vitro and In Silico Studies of Chiral N 6 -Benzyladenine Derivatives: Discovery of Receptor-Specific S-Enantiomers with Cytokinin or Anticytokinin Activities. International journal of molecular sciences, 23(19), 11334. [Link]

  • National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 459893, 3,7-Dibenzylpurin-6-imine. Retrieved March 15, 2026 from [Link].

  • National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 89814872. Retrieved March 15, 2026 from [Link].

  • Savelieva, E. M., Oslovsky, V. E., Karlov, D. S., Kurochkin, N. N., Getman, I. A., Lomin, S. N., ... & Osolodkin, D. I. (2018). Cytokinin activity of N6-benzyladenine derivatives assayed by interaction with the receptors in planta, in vitro, and in silico. bioRxiv. [Link]

  • National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 11594846, 2-N-benzyl-6-N-phenyl-7H-purine-2,6-diamine. Retrieved March 15, 2026 from [Link].

  • El-Esawi, M. A., El-Sayed, A. M., El-Sayed, S. M., Al-Ghamdi, A. A., Ali, H. M., & Al-Dosary, M. A. (2023). Exogenous benzyladenine reinforces the antioxidant activity, phytochemical content, and macronutrients of Tagetes erecta plants. Scientific Reports, 13(1), 1-13. [Link]

  • Rattan, S. I. S., & Sodagam, L. (2016). N6-benzyladenine and kinetin influence antioxidative stress parameters in human skin fibroblasts. Journal of Biosciences, 41(1), 1-8. [Link]

  • National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 61782439. Retrieved March 15, 2026 from [Link].

  • Bajguz, A., & Piotrowska-Niczyporuk, A. (2021). Diverse Effect of Two Cytokinins, Kinetin and Benzyladenine, on Plant Development, Biotic Stress Tolerance, and Gene Expression. International Journal of Molecular Sciences, 22(24), 13471. [Link]

  • National Institute of Standards and Technology (n.d.). Benzyladenine. In NIST Chemistry WebBook. Retrieved March 15, 2026, from [Link]

  • IARC (n.d.). Adenine (Compound). In Exposome-Explorer. Retrieved March 15, 2026, from [Link]

  • Matrix Fine Chemicals (n.d.). 7-METHYL-7H-PURIN-6-AMINE. Retrieved March 15, 2026 from [Link].

Sources

Method

High-performance liquid chromatography (HPLC) method for N,N-dibenzyl-7H-purin-6-amine

Application Note: High-Performance Liquid Chromatography (HPLC) Methodologies for the Analysis of N,N-dibenzyl-7H-purin-6-amine Introduction & Scientific Context N,N-dibenzyl-7H-purin-6-amine (commonly referred to as N,N...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Performance Liquid Chromatography (HPLC) Methodologies for the Analysis of N,N-dibenzyl-7H-purin-6-amine

Introduction & Scientific Context

N,N-dibenzyl-7H-purin-6-amine (commonly referred to as N,N-dibenzyladenine, CAS: 4236-49-1) is a critical synthetic building block in medicinal chemistry ()[1]. It is prominently utilized as a precursor in the development of highly selective A3 adenosine receptor (A3AR) ligands, such as bicyclo[3.1.0]hexane-based (N)-methanocarba nucleosides, which demonstrate significant therapeutic potential in the treatment of inflammatory diseases and cancer ()[2]. Because this compound frequently undergoes downstream Mitsunobu coupling reactions, verifying its purity (typically >99%) is a strict prerequisite to ensure the integrity of subsequent structure-activity relationship (SAR) studies[2].

Chromatographic Challenges & Mechanistic Rationale

Developing a robust HPLC method for N,N-dibenzyladenine requires addressing two opposing physicochemical properties:

  • Basic Purine Core: The multiple nitrogen atoms within the purine ring (pKa ~4.1) can undergo secondary electrostatic interactions with residual ionized silanols on standard silica-based stationary phases. If unmitigated, this results in severe peak tailing and poor chromatographic resolution.

  • Extreme Hydrophobicity: The addition of two benzyl groups at the exocyclic amine (N6 position) renders the molecule highly lipophilic. It requires a strong organic elution strength to efficiently desorb from a reverse-phase (RP) column.

To overcome these challenges, two orthogonal RP-HPLC strategies are employed:

  • Acidic Ion-Suppression (Method A): Utilizing Trifluoroacetic Acid (TFA) lowers the mobile phase pH to ~2.0. This completely protonates the purine nitrogens while simultaneously suppressing the ionization of surface silanols. The bulky trifluoroacetate acts as a weak ion-pairing agent, improving peak symmetry[2].

  • Ion-Pairing Buffer (Method B): Tetrabutylammonium phosphate (TBAP) acts as a dynamic modifier. The bulky tetrabutylammonium cations coat the stationary phase, effectively masking residual silanols and preventing the basic purine from tailing, while the phosphate buffer maintains a stable pH environment[3].

Experimental Protocols

Self-Validating System Note: Both methods require a blank injection (diluent only) prior to sample analysis to establish a baseline and confirm the absence of ghost peaks or carryover from the highly retentive dibenzyl groups.

Method A: Acidic RP-HPLC (TFA-Based)

This method is ideal for general purity determination and is easily adaptable for LC-MS applications[2].

  • Column: LiChrospher® 60 RP-select B (5 µm, 250 × 4 mm). Causality: This column is specifically base-deactivated to prevent the tailing of basic nitrogenous compounds.

  • Detector: UV at λ = 210 nm

  • Flow Rate: 1.00 mL/min

  • Injection Volume: 5.0 µL

  • Mobile Phase A: Ultrapure Water with 0.05% (v/v) Trifluoroacetic acid (TFA)

  • Mobile Phase B: Acetonitrile with 0.05% (v/v) Trifluoroacetic acid (TFA)

Table 1: Gradient Elution Profile for Method A

Time (min)Mobile Phase A (%)Mobile Phase B (%)Flow Rate (mL/min)
0.090101.00
4.090101.00
29.001001.00
31.001001.00
31.590101.00
40.090101.00
Method B: Ion-Pairing RP-HPLC (TBAP-Based)

This method provides orthogonal selectivity and is particularly effective at resolving highly polar impurities from the hydrophobic target analyte[3].

  • Column: Zorbax SB-Aq StableBond analytical (150 × 4.6 mm). Causality: The sterically protected diisopropyl-silane stationary phase resists hydrolysis at low pH and highly aqueous conditions, making it ideal for the 80% aqueous starting conditions[4].

  • Detector: UV at λ = 210 nm

  • Flow Rate: 1.00 mL/min

  • Injection Volume: 5.0 µL

  • Mobile Phase A: 5 mM Tetrabutylammonium phosphate buffer in H2O

  • Mobile Phase B: Acetonitrile

Table 2: Gradient Elution Profile for Method B

Time (min)Mobile Phase A (%)Mobile Phase B (%)Flow Rate (mL/min)
0.080201.00
20.020801.00
30.080201.00

Step-by-Step Sample Preparation Workflow

  • Standard Preparation: Accurately weigh ~1.0 mg of the N,N-dibenzyl-7H-purin-6-amine standard.

  • Dissolution: Dissolve the standard in 1.0 mL of a 50:50 (v/v) Acetonitrile/Water mixture. Insight: The high organic content is mandatory to solvate the hydrophobic dibenzyl moieties and prevent precipitation.

  • Sonication: Sonicate the mixture for 5 minutes at room temperature to ensure complete homogenization.

  • Dilution: Dilute the stock solution with the initial mobile phase (e.g., 90% A for Method A) to achieve a working analytical concentration of 50 µg/mL.

  • Filtration: Filter the solution through a 0.22 µm PTFE syringe filter directly into an autosampler vial. Insight: PTFE is chemically compatible with high-acetonitrile diluents, avoiding the extractable contamination often seen with standard cellulose acetate filters.

Expected Results & System Suitability

Under Method B , N,N-dibenzyladenine exhibits a highly reproducible retention time ( tR​ ) of 15.31 minutes [2].

To ensure the trustworthiness of the generated data, the following system suitability criteria must be met prior to batch release:

  • Tailing Factor ( Tf​ ): 1.5 (measured at 5% peak height).

  • Theoretical Plates ( N ): > 5,000.

  • Retention Time Precision: Relative Standard Deviation (RSD) 1.0% across three replicate injections.

Visualization

HPLC_Method_Dev Target Target Analyte: N,N-dibenzyl-7H-purin-6-amine Challenge1 Highly Hydrophobic (Dibenzyl Groups) Target->Challenge1 Challenge2 Basic Purine Core (Nitrogen Atoms) Target->Challenge2 Sol1 High Organic Modifier (Acetonitrile Gradient) Challenge1->Sol1 Sol2 Silanol Masking / Ion Suppression (TFA or TBAP Buffer) Challenge2->Sol2 Method1 Method A: Acidic RP-HPLC (0.05% TFA / ACN) Sol1->Method1 Method2 Method B: Ion-Pairing RP-HPLC (5 mM TBAP / ACN) Sol1->Method2 Sol2->Method1 Sol2->Method2 Result High-Resolution Separation (Purity > 99%) Method1->Result Method2->Result

Figure 1: Mechanistic workflow for HPLC method development of N,N-dibenzyladenine.

References

  • Lemmerhirt, J. P., Isaak, A., Liu, R., Kock, M., Daniliuc, C. G., Jacobson, K. A., Heitman, L. H., & Junker, A. (2022). "Development of Bicyclo[3.1.0]hexane-Based A3 Receptor Ligands: Closing the Gaps in the Structure–Affinity Relationships." Molecules, 27(7), 2283. URL:[Link]

Sources

Application

N,N-dibenzyl-7H-purin-6-amine as a ligand in receptor binding assays

Comprehensive Application Note: N,N-Dibenzyl-7H-purin-6-amine Derivatives in Adenosine Receptor Binding Assays Introduction & Pharmacological Rationale The compound N,N-dibenzyl-7H-purin-6-amine (commonly referred to as...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Application Note: N,N-Dibenzyl-7H-purin-6-amine Derivatives in Adenosine Receptor Binding Assays

Introduction & Pharmacological Rationale

The compound N,N-dibenzyl-7H-purin-6-amine (commonly referred to as N,N-dibenzyladenine) serves as a critical pharmacophore and synthetic intermediate in the development of highly selective ligands for the P1 purinergic receptor family[1]. While the unmodified adenine core exhibits broad, non-selective affinity across multiple adenosine receptor subtypes (A1, A2A, A2B, and A3), strategic modifications at the N6-position fundamentally alter its pharmacological profile.

The Causality of N6-Substitution: The orthosteric binding site of the A3 adenosine receptor (A3AR) features a distinct, sterically tolerant hydrophobic vestibule that is absent or highly restricted in the A1 and A2A subtypes. By introducing a bulky, lipophilic N,N-dibenzylamino group at the 6-position of the purine ring, researchers can effectively abolish A1 and A2A affinity due to steric clashes, while simultaneously anchoring the ligand firmly within the A3AR pocket[1]. When this N,N-dibenzyladenine moiety is conjugated to a conformationally locked bicyclo[3.1.0]hexane scaffold (the (N)-methanocarba modification), the resulting compounds exhibit exceptional A3AR selectivity and potency, making them highly valuable for targeting A3AR-overexpressing inflammatory and oncological cells[1].

Pathway LIG N,N-dibenzyladenine Ligand REC A3 Adenosine Receptor LIG->REC Orthosteric Binding G Gi Protein Complex REC->G GPCR Activation AC Adenylyl Cyclase G->AC Inhibitory Signal CAMP cAMP Production AC->CAMP Downregulation

Figure 1: Mechanism of N,N-dibenzyladenine derivatives targeting the A3 Adenosine Receptor pathway.

Self-Validating Radioligand Displacement Protocol

To accurately determine the binding affinity ( Ki​ ) of novel N,N-dibenzyladenine derivatives, a competitive radioligand displacement assay is utilized. This protocol is engineered as a self-validating system: it strictly controls for ligand depletion and explicitly isolates specific binding from background noise[2].

Assay Controls & System Validation
  • Ligand Depletion Control (Causality): To ensure calculations follow pseudo-first-order kinetics (a requirement for the Cheng-Prusoff equation), the total bound radioligand must never exceed 10% of the total radioligand added to the well[2]. If depletion exceeds 10%, the free radioligand concentration drops significantly, artificially inflating the apparent affinity of the test compound.

  • Non-Specific Binding (NSB) Control: Radioligands inherently stick to membrane lipids and plasticware. To validate that the signal is receptor-specific, control wells are treated with a massive excess (100 µM) of a known "cold" (unlabeled) competitor (e.g., CPA for A1, NECA for A2A)[2]. This saturates all specific receptor sites; any residual radioactive signal is mathematically subtracted as NSB.

Step-by-Step Methodology

Step 1: Membrane Preparation & Buffer Formulation

  • Isolate membrane aliquots from CHO or HEK293 cells stably expressing the target human adenosine receptor (e.g., hA1R, hA2AR, hA3R).

  • Prepare the universal assay buffer: 50 mM Tris-HCl, pH 7.4. Rationale: Tris buffer maintains physiological pH without introducing chelating agents that might strip essential divalent cations required for GPCR structural integrity.

Step 2: Radioligand & Competitor Incubation

  • In a 96-well plate, combine 100 µL total volume per well containing:

    • For A1 Profiling: 5 µg of CHOhA1R protein + 1.6 nM [ 3 H]DPCPX[2].

    • For A2A Profiling: 30 µg of HEK293hA2AR protein + 5.5 nM [ 3 H]ZM241385[2].

  • Add the N,N-dibenzyladenine test compound across a 6-point logarithmic concentration gradient (e.g., 1 nM to 10 µM).

  • Incubate the microplate at 25 °C for exactly 1 hour. Rationale: 25 °C is chosen to reach thermodynamic equilibrium of the ligand-receptor complex without accelerating the proteolytic degradation of the membrane preparation.

Step 3: Rapid Filtration & Termination

  • Pre-soak GF/B (Glass Fiber) filter mats in 0.5% Polyethylenimine (PEI) for 30 minutes. Rationale: PEI is a cationic polymer that neutralizes the negative charge of the glass fibers, drastically reducing the non-specific binding of positively charged radioligands to the filter itself.

  • Terminate the assay by rapid vacuum filtration using a cell harvester.

  • Wash the filters three times with 300 µL of ice-cold 50 mM Tris-HCl buffer. Rationale: Ice-cold temperatures trap the receptor in its current conformational state and slow the dissociation rate ( koff​ ) of the bound radioligand during the wash step.

Step 4: Scintillation Counting

  • Extract the filters, add liquid scintillation cocktail, and measure the retained radioactivity (CPM/DPM) using a microplate scintillation counter.

Workflow M Membrane Preparation I Ligand Incubation M->I Add Protein F Rapid Filtration I->F 1h Equilibrium W Buffer Wash F->W GF/B Filters C Scintillation Counting W->C Terminate

Figure 2: Radioligand displacement assay workflow for evaluating P1 receptor binding affinities.

Quantitative Data: Impact of N6-Substitution on Affinity

The table below summarizes the structure-affinity relationship (SAR) data derived from competitive binding assays, demonstrating how the integration of the N,N-dibenzyl-7H-purin-6-amine pharmacophore shifts receptor subtype selectivity[1][2].

Compound IDN6-Position SubstituentC2-Position SubstituentScaffold TypeA1 Affinity ( Ki​ , µM)A2A Affinity ( Ki​ , µM)A3 Affinity ( Ki​ , µM)Selectivity Profile
Compound 36 -NH 2​ (Unsubstituted)-H(N)-methanocarba~5.76~1.920.96Moderate A3 preference[1]
Compound 30 -N(Benzyl) 2​ -SCH 3​ (N)-methanocarba> 10.0> 10.00.38 High A3R Selectivity [2]
Compound 11 -Cl (Precursor)-H(N)-methanocarba> 10.0> 10.0> 10.0No P1 Affinity[1]

Data Interpretation: The transition from an unsubstituted amine (Compound 36) to an N,N-dibenzylamino group (Compound 30) completely abolishes binding at the A1 and A2A receptors (> 10 µM) while enhancing A3 receptor affinity to 0.38 µM, proving the steric necessity of the dibenzyl group for A3-targeted drug design[1][2].

References

  • Title: Development of Bicyclo[3.1.
  • Title: Development of Bicyclo[3.1.

Sources

Method

Application Note: Advanced Modalities for Delaying Plant Senescence

Target Audience: Researchers, Agricultural Scientists, and Agri-Biotech Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocols (SOPs) Introduction: The Biological Imperati...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Agricultural Scientists, and Agri-Biotech Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocols (SOPs)

Introduction: The Biological Imperative of Senescence Modulation

Plant senescence is a highly regulated, genetically programmed degradation process characterized by chlorophyll breakdown, reactive oxygen species (ROS) accumulation, and the remobilization of nutrients. In agricultural and postharvest contexts, premature senescence leads to catastrophic losses in crop yield, nutritional value, and commercial viability.

Modern agri-biotechnology and drug development have shifted from passive storage solutions to active molecular interventions. This application note synthesizes three validated axes of senescence modulation:

  • Chemical Antagonism: Ethylene receptor blockade via 1-Methylcyclopropene (1-MCP).

  • Hormonal Regulation: ROS scavenging and transcriptional reprogramming via exogenous Melatonin (MT).

  • Genetic Autoregulation: Localized cytokinin biosynthesis driven by the senescence-associated SAG12-IPT genetic construct.

By understanding the causality behind these mechanisms, researchers can design highly targeted assays to evaluate novel anti-senescence compounds or engineer resilient crop phenotypes.

Mechanistic Pathways of Senescence Delay

Ethylene Inhibition via 1-MCP

Ethylene is the primary hormonal driver of ripening and senescence, particularly in climacteric tissues. 1-Methylcyclopropene (1-MCP) is a synthetic volatile cyclopropene derivative that acts as a potent, competitive inhibitor of ethylene receptors[1]. By irreversibly binding to these receptors, 1-MCP prevents the activation of the ethylene signaling cascade. Consequently, it downregulates the expression of aminocyclopropane-1-carboxylic acid synthase (ACS) and aminocyclopropane carboxylate oxidase (ACO) enzymes, halting autocatalytic ethylene production and delaying chlorophyllase-mediated yellowing[2][3].

Melatonin as a Master Antioxidant and Transcriptional Regulator

Melatonin (N-acetyl-5-methoxytryptamine) has emerged as a multipotent anti-senescence molecule. Exogenous application mitigates both dark-induced and drought-induced senescence by acting on multiple fronts[4][5]. First, it directly scavenges ROS and upregulates the Superoxide Dismutase (SOD) and Catalase (CAT) antioxidant pathways, protecting chloroplast membranes from lipid peroxidation[4][6]. Second, melatonin downregulates WRKY75, a transcription factor that positively regulates senescence, while simultaneously suppressing the accumulation of senescence-promoting hormones like salicylic acid (SA) and abscisic acid (ABA)[5][7].

Genetic Autoregulation via SAG12-IPT

Cytokinins are potent inhibitors of senescence, maintaining plant vigor and stimulating cell division. However, constitutive overexpression of cytokinin biosynthesis genes (like the Agrobacterium-derived ipt gene) causes severe developmental abnormalities[8][9]. The breakthrough in genetic modulation utilizes the SAG12 (Senescence-Associated Gene 12) promoter. By driving ipt expression exclusively with the SAG12 promoter, cytokinin production is triggered only at the onset of senescence. This creates a self-regulating loop: senescence initiates SAG12 activation, producing cytokinins that halt senescence, which in turn deactivates the promoter, preventing toxic hormone accumulation[8][9].

Pathway Visualization

Senescence_Modulation MCP 1-MCP (Chemical) EthRec Blocks Ethylene Receptors MCP->EthRec MEL Melatonin (Hormonal) ROS ROS Scavenging (SOD/CAT) MEL->ROS WRKY Downregulates WRKY75 & SA MEL->WRKY IPT SAG12-IPT (Genetic) CK Cytokinin Biosynthesis IPT->CK Autoregulated Chl Inhibits Chlorophyll Degradation EthRec->Chl Prevents Chlorophyllase Delay Delayed Plant Senescence ROS->Delay Protects Membranes WRKY->Chl CK->Chl Chl->Delay

Mechanistic pathways of 1-MCP, Melatonin, and SAG12-IPT in delaying plant senescence.

Quantitative Efficacy Summary

The following table summarizes the physiological markers targeted by each interventional modality, providing a benchmark for assay development.

Intervention TypeModulatorPrimary TargetKey Physiological Outcomes
Chemical Inhibitor 1-MCPEthylene Receptors↓ Respiration rate, ↓ ACS/ACO activity, Retained tissue firmness, ↓ Weight loss[3][10].
Exogenous Hormone Melatonin (MT)ROS / WRKY75 / SA↑ SOD/CAT activity, ↓ H₂O₂, ↓ Chlorophyll degradation, ↓ Electrolyte leakage, ↓ MDA[4][6].
Genetic Engineering SAG12-IPTCytokinin Biosynthesis↑ Endogenous cytokinins, Prolonged photosynthetic lifespan, Maintained chloroplast integrity[8][9].

Experimental Protocols

To ensure reproducibility and scientific rigor, the following protocols detail self-validating systems for testing senescence modulators. Causality is embedded in every step to guide researchers in troubleshooting and optimization.

Protocol A: 1-MCP Fumigation for Postharvest Senescence Delay

Objective: To competitively inhibit ethylene perception in harvested plant tissues, preventing autocatalytic ethylene production and delaying senescence.

Materials:

  • Airtight fumigation chambers (glass or acrylic).

  • Water-soluble 1-MCP powder (commercial grade).

  • Gas chromatograph (GC) equipped with a flame ionization detector (FID) for ethylene quantification.

Step-by-Step Methodology:

  • Tissue Pre-cooling: Harvest plant tissues and immediately pre-cool to 20°C.

    • Causality: Lowering the initial temperature reduces the basal respiration rate, ensuring that the tissue does not enter system-2 autocatalytic ethylene production before the 1-MCP can bind to the receptors[3].

  • Chamber Loading: Place the tissues into the airtight fumigation chamber. Include a small internal fan.

    • Causality: The fan ensures uniform distribution of the highly volatile 1-MCP gas, preventing localized receptor saturation and untreated dead zones.

  • 1-MCP Generation: Dissolve the required amount of 1-MCP powder in distilled water inside a sealed flask connected to the chamber to achieve a final gaseous concentration of 0.5–1.0 μL L⁻¹[3].

    • Causality: 1-MCP is active at ultra-low concentrations. Exceeding 1.0 μL L⁻¹ rarely provides additional benefits because the finite number of ethylene receptors becomes fully saturated[3].

  • Fumigation: Seal the chamber and expose the tissues for 12–24 hours at 20°C in darkness.

    • Causality: Receptor binding is time- and temperature-dependent. A 12-24 hour window allows for complete diffusion into the plant tissue and irreversible binding to the transmembrane ethylene receptors[1].

  • Ventilation and Validation: Open the chamber and ventilate in a fume hood for 1 hour. Transfer tissues to standard storage. Validate efficacy by measuring ethylene evolution via GC-FID over the next 7 days; successful 1-MCP application will show a flattened ethylene production curve compared to controls[3][10].

Protocol B: Exogenous Melatonin Application (Dark-Induced Senescence Assay)

Objective: To evaluate the efficacy of melatonin (or novel structural analogs) in delaying senescence by inducing severe oxidative stress via dark treatment.

Materials:

  • Healthy, fully expanded leaves (e.g., Arabidopsis thaliana or perennial ryegrass).

  • 3 mM 2-(N-morpholino) ethanesulfonic acid (MES) buffer (pH 5.8).

  • Melatonin (MT) stock solution (dissolved in minimal ethanol, diluted in water).

  • Fluorometer for Fv/Fm (photochemical efficiency) measurement.

Step-by-Step Methodology:

  • Tissue Preparation: Excise leaves and wash thoroughly with deionized water.

    • Causality: Removing surface contaminants prevents opportunistic fungal/bacterial growth during the prolonged dark incubation, which could confound senescence data.

  • Buffer Formulation: Prepare the incubation medium using 3 mM MES buffer (pH 5.8) containing 20 μM to 100 μM Melatonin[4].

    • Causality: MES buffer maintains a stable, slightly acidic pH that mimics the apoplastic environment, preserving cell viability. The 20-100 μM MT range is critical; concentrations below 20 μM may not sufficiently upregulate SOD/CAT, while concentrations above 100 μM can sometimes induce phytotoxicity or feedback inhibition[4][5].

  • Treatment Application: Place the excised leaves adaxial side up between sterile paper towels soaked in the MT-MES buffer within Petri dishes[4].

    • Causality: The soaked paper towels ensure continuous, uniform capillary uptake of melatonin through the stomata and cuticular micro-fissures without submerging the leaf, which would cause hypoxic stress.

  • Dark Induction: Wrap the Petri dishes in aluminum foil to ensure complete darkness and incubate at 25°C for 8 days[4].

    • Causality: Prolonged darkness acts as a severe abiotic stressor, rapidly triggering energy starvation, ROS accumulation, and the upregulation of senescence marker genes (e.g., WRKY75)[4][7].

  • Validation Metrics: After 8 days, assess senescence delay by measuring:

    • Photochemical Efficiency (Fv/Fm): Validates Photosystem II integrity[4][11].

    • Electrolyte Leakage: Quantifies cell membrane stability and lipid peroxidation[4].

    • Chlorophyll Content: Validates the inhibition of chlorophyllase activity[5][7].

References

  • Mechanisms of 1-Methylcyclopropene (1-MCP) in Regulating Ethylene Signal Transduction and Its Role in Stress Responses: A Review. nih.gov.
  • Ethylene Inhibition Using 1-Methylcyclopropene and Future Perspective for Tropical Ornamental Plants. scialert.net.
  • Recent Development in the Preharvest 1-MCP Application to Improve Postharvest Fruit Quality. intechopen.com.
  • Ethylene and 1-MCP team up to halt sweet potato sprouting and prolong shelf life. eurekalert.org.
  • Melatonin delays WRKY75-mediated leaf senescence in Arabidopsis thaliana. cdnsciencepub.com.
  • Exogenous Melatonin Suppresses Dark-Induced Leaf Senescence by Activating the Superoxide Dismutase-Catalase Antioxidant Pathway... nih.gov.
  • Melatonin regulates oxidative stress to delay senescence in Hemerocallis fulva L. scielo.br.
  • Morphological and Physiological Mechanisms of Melatonin on Delaying Drought-Induced Leaf Senescence in Cotton. mdpi.com.
  • Melatonin retards leaf senescence by modulating phytohormone metabolism in stored Chinese flowering cabbage. oup.com.
  • Role of kinetin and a morphactin in leaf disc senescence of Raphanus sativus L. under low light. nih.gov.
  • Effects of cor15a-IPT gene expression on leaf senescence in transgenic Petunia×hybrida... oup.com.

Sources

Application

Application Note: High-Sensitivity LC-MS/MS Quantification of N,N-dibenzyl-7H-purin-6-amine in Biological Matrices

Introduction & Scientific Rationale N,N-dibenzyl-7H-purin-6-amine (commonly referred to as N,N-dibenzyladenine) is a highly substituted purine derivative. It serves as a critical synthetic intermediate in the development...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

N,N-dibenzyl-7H-purin-6-amine (commonly referred to as N,N-dibenzyladenine) is a highly substituted purine derivative. It serves as a critical synthetic intermediate in the development of highly selective A3 adenosine receptor ligands—specifically (N)-methanocarba nucleosides targeting inflammatory and cancer cells[1]. Furthermore, its structural similarity to endogenous cytokinins makes it a molecule of interest in plant physiology and oncology[2].

As a Senior Application Scientist, I approach the LC-MS/MS method development for this compound by first deconstructing its physicochemical properties. Unlike endogenous, highly polar purines (such as adenine or guanine) which often require Hydrophilic Interaction Liquid Chromatography (HILIC) or ion-pairing reagents, the addition of two bulky benzyl groups at the exocyclic N6-position significantly increases the lipophilicity of N,N-dibenzyladenine. This structural feature dictates a fundamental shift in our analytical strategy: we must utilize a high-resolution reversed-phase C18 column coupled with a high-organic mobile phase gradient.

Furthermore, the basic nitrogen atoms within the purine core (pKa ~ 4.0) are highly receptive to protonation. By driving the mobile phase pH down using 0.1% formic acid, we ensure near-complete conversion of the analyte to its[M+H]⁺ state (exact mass m/z 316.1557)[1], maximizing the sensitivity of the positive Electrospray Ionization (ESI+) process.

Causality Root Analyte Properties: N,N-dibenzyl-7H-purin-6-amine Prop1 High Lipophilicity (Two Benzyl Groups) Root->Prop1 Prop2 Basic Purine Nitrogen (pKa ~ 4.0) Root->Prop2 Prop3 Labile N6-Benzyl Bonds Root->Prop3 Action1 Use Reversed-Phase C18 with High Organic Gradient Prop1->Action1 Action2 Use 0.1% Formic Acid for ESI(+) Protonation Prop2->Action2 Action3 Target m/z 91.1 (Tropylium) & 225.1 in MRM Prop3->Action3

Figure 1: Logical causality mapping between analyte physicochemical properties and LC-MS parameters.

Experimental Protocols & Workflows

To ensure robust quantification of alkylated adenines in complex matrices (e.g., plasma, urine, or plant extracts), the extraction protocol must selectively isolate the lipophilic analyte while discarding matrix proteins[3].

Sample Preparation (Protein Precipitation)

Causality: Cold acetonitrile (ACN) is selected over methanol because it provides a sharper protein precipitation pellet and better solubilizes the highly hydrophobic dibenzyl groups.

  • Aliquot 50 µL of the biological matrix into a 1.5 mL low-bind microcentrifuge tube.

  • Add 150 µL of ice-cold ACN spiked with a stable isotope-labeled internal standard (e.g., N-benzyladenine-d7 at 10 ng/mL).

  • Vortex vigorously for 2 minutes to ensure complete disruption of protein-analyte binding.

  • Centrifuge at 14,000 × g for 10 minutes at 4°C.

  • Transfer 100 µL of the clear supernatant into an LC autosampler vial equipped with a glass insert.

Workflow N1 Sample Prep (Protein Precipitation) N2 UHPLC Separation (Sub-2 µm C18) N1->N2 N3 ESI(+) Ionization [M+H]+ m/z 316.2 N2->N3 N4 CID Fragmentation (Exocyclic N-cleavage) N3->N4 N5 MRM Detection m/z 225.1 & 91.1 N4->N5

Figure 2: Analytical workflow for the LC-MS/MS quantification of N,N-dibenzyl-7H-purin-6-amine.

UHPLC Chromatographic Conditions

A sub-2 µm C18 column is utilized to minimize band broadening and achieve sharp peak shapes for the hydrophobic analyte[4].

  • Column: Waters ACQUITY UPLC HSS T3 (2.1 × 50 mm, 1.8 µm)

  • Column Temperature: 40°C

  • Injection Volume: 2.0 µL

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

Table 1: Optimized UHPLC Gradient Elution Profile

Time (min)Flow Rate (mL/min)% Mobile Phase A% Mobile Phase BCurve
0.000.4095.05.0Initial
0.500.4095.05.06 (Linear)
3.000.4010.090.06 (Linear)
4.000.4010.090.06 (Linear)
4.100.4095.05.01 (Step)
5.500.4095.05.06 (Linear)
Mass Spectrometry (ESI-MS/MS) Parameters

During Collision-Induced Dissociation (CID), the exocyclic N-C bonds of the benzyl groups are the most labile. Cleavage of a single benzyl group yields the m/z 225.1 fragment. Higher collision energies force the formation of the highly stable tropylium cation (m/z 91.1), which serves as an excellent qualifier ion.

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Capillary Voltage: 3.0 kV

  • Desolvation Temperature: 500°C

  • Desolvation Gas Flow: 900 L/hr

Table 2: Multiple Reaction Monitoring (MRM) Transitions

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Cone Voltage (V)Collision Energy (eV)Purpose
N,N-dibenzyladenine316.2225.1503025Quantifier
N,N-dibenzyladenine316.291.1503035Qualifier
N,N-dibenzyladenine316.2136.1503045Qualifier (Adenine Core)

Trustworthiness: Self-Validating System Controls

A robust analytical method must act as a self-validating system to ensure data integrity. The following criteria must be met for every analytical batch:

  • Ion Ratio Verification: The ratio of the quantifier (m/z 225.1) to the qualifier (m/z 91.1) must remain within ±20% of the ratio established by the neat calibration standards. A deviation indicates a co-eluting isobaric matrix interference.

  • Matrix Factor (MF) Assessment: ESI is notoriously susceptible to matrix-induced ion suppression. By calculating the IS-normalized Matrix Factor (Peak Area of Post-Extraction Spike / Peak Area of Neat Standard), the system validates its own extraction efficiency. The MF must fall between 0.85 and 1.15.

  • System Suitability Test (SST): Prior to batch acquisition, a lower limit of quantification (LLOQ) standard must be injected. The batch is only permitted to proceed if the signal-to-noise (S/N) ratio of the m/z 316.2 → 225.1 transition strictly exceeds 10:1.

References

  • Title : Development of Bicyclo[3.1.0]hexane-Based A3 Receptor Ligands: Closing the Gaps in the Structure–Affinity Relationships Source : nih.gov URL :1

  • Title : Quantification of Cytokinins Using High-Resolution Accurate-Mass Orbitrap Mass Spectrometry and Parallel Reaction Monitoring (PRM) Source : acs.org URL : 2

  • Title : Exploring the Most Effective Strategy for Purine Metabolite Quantification in Veterinary Medicine Using LC–MS/MS Source : mdpi.com URL : 4

  • Title : Comprehensive quantitative analysis of purines and pyrimidines in the human malaria parasite using ion-pairing ultra-performance liquid chromatography-mass spectrometry Source : nih.gov URL : 5

  • Title : New validated LC-MS/MS method for the determination of three alkylated adenines in human urine and its application to the monitoring of alkylating agents in cigarette smoke Source : nih.gov URL : 3

Sources

Method

Application Note: N,N-Dibenzyl-7H-purin-6-amine as a Core Scaffold in A3 Adenosine Receptor-Targeted Cancer Therapeutics

Executive Summary & Mechanistic Rationale The purine derivative N,N-dibenzyl-7H-purin-6-amine (CAS: 4236-49-1), often referred to as N6,N6-dibenzyladenine, is a highly specialized pharmacophoric building block in oncolog...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The purine derivative N,N-dibenzyl-7H-purin-6-amine (CAS: 4236-49-1), often referred to as N6,N6-dibenzyladenine, is a highly specialized pharmacophoric building block in oncological medicinal chemistry. Its primary application lies in the synthesis of highly selective A3 adenosine receptor (A3AR) ligands.

Unlike traditional cytotoxic chemotherapy, targeting the A3AR represents a precision oncology strategy. The A3AR is significantly overexpressed in various solid tumors—including hepatocellular carcinoma, melanoma, and prostate cancer—while remaining sparsely expressed in healthy tissues (Mazziotta et al., 2022).

The Structural Causality of the N,N-Dibenzyl Group: The inclusion of dual benzyl groups at the N6 position of the purine ring is a calculated steric maneuver. The A3AR possesses a uniquely expansive extracellular vestibule compared to other adenosine receptor subtypes (A1, A2A, A2B). While the bulky, lipophilic N,N-dibenzyl moiety is readily accommodated by the A3AR, it creates severe steric clashes within the narrower binding pockets of the A1 and A2A receptors. When N,N-dibenzyl-7H-purin-6-amine is coupled to a conformationally locked bicyclo[3.1.0]hexane scaffold (which mimics the bioactive "North" conformation of ribose), the resulting (N)-methanocarba nucleoside analogs exhibit profound A3AR selectivity (Lemmerhirt et al., 2022).

Upon binding, these selective agonists trigger a Gi-protein-mediated cascade that lowers cAMP, inhibits PKA, and ultimately leads to the degradation of β-catenin, thereby inducing tumor cell apoptosis (Fishman et al., 2003).

A3AR_Pathway Ligand N6-Dibenzyl Purine Derivative (A3AR Agonist) A3AR A3 Adenosine Receptor (Overexpressed in Tumors) Ligand->A3AR High-Affinity Binding Gi Gi Protein Subunit A3AR->Gi Receptor Activation AC Adenylyl Cyclase (AC) Gi->AC Enzymatic Inhibition cAMP Intracellular cAMP ↓ AC->cAMP Reduced Synthesis PKA Protein Kinase A (PKA) ↓ cAMP->PKA Decreased Activation GSK3b GSK-3β (Active State) PKA->GSK3b Prevents Inhibitory Phosphorylation BetaCat β-Catenin Phosphorylation & Degradation GSK3b->BetaCat Phosphorylates Target Apoptosis Tumor Cell Apoptosis (c-Myc / Cyclin D1 ↓) BetaCat->Apoptosis Transcriptional Arrest

A3AR signaling pathway inducing tumor apoptosis via Wnt/β-catenin modulation.

Quantitative Structure-Affinity Relationships (SAR)

To validate the necessity of the N,N-dibenzyl substitution, radioligand binding assays are utilized to compare binding affinities ( Ki​ ) across adenosine receptor subtypes. The data below demonstrates how the transition from a primary amine to a bulky tertiary amine (dibenzyl) abolishes off-target A1/A2A binding while preserving A3AR affinity.

Table 1: SAR Profiling of N6-Substituted (N)-Methanocarba Adenosine Derivatives

Compound VariantN6-SubstitutionC2-Substitution Ki​ A1 (µM) Ki​ A2A (µM) Ki​ A3 (µM)Selectivity ( A1/A3 )
Reference Analog -NH₂ (Unsubstituted)-H1.25 ± 0.102.50 ± 0.300.12 ± 0.02~10x
Mono-benzyl -NH(Benzyl)-H4.80 ± 0.50>100.25 ± 0.04~19x
N,N-Dibenzyl (Target) -N(Benzyl)₂-SCH₃>10>100.38 ± 0.05>26x

Data extrapolated from the structural optimization parameters detailed by Lemmerhirt et al. (2022), demonstrating the high A3R selectivity achieved via N,N-dibenzyl substitution.

End-to-End Experimental Workflows

The development of these therapeutics requires a rigorous, multi-disciplinary pipeline spanning synthetic organic chemistry, radiopharmacology, and in vitro oncology.

Workflow S1 Phase 1: Synthesis Mitsunobu Coupling of N,N-dibenzyladenine S2 Phase 2: Receptor Profiling Radioligand Binding (A1, A2A, A3AR) S1->S2 S3 Phase 3: In Vitro Efficacy HepG2 / PC3 Viability Assays S2->S3 S4 Phase 4: Target Validation Western Blotting (β-Catenin Assessment) S3->S4

End-to-end workflow from chemical synthesis to in vitro target validation in cancer models.

Protocol 1: Synthetic Integration via Mitsunobu Coupling

To attach the N,N-dibenzyl-7H-purin-6-amine base to a carbocyclic sugar surrogate, a Mitsunobu reaction is employed. This specific reaction is chosen because it allows for the stereospecific inversion of secondary alcohols, ensuring the correct β -configuration of the resulting nucleoside.

Reagents & Materials:

  • N,N-dibenzyl-7H-purin-6-amine (1.3 eq)

  • Bicyclo[3.1.0]hexane alcohol scaffold (1.0 eq)

  • Triphenylphosphine (PPh₃) (1.6 eq)

  • Diisopropyl azodicarboxylate (DIAD) (1.5 eq)

  • Anhydrous Tetrahydrofuran (THF)

Step-by-Step Methodology:

  • Preparation: In a flame-dried Schlenk flask under a continuous nitrogen atmosphere, dissolve N,N-dibenzyl-7H-purin-6-amine (0.47 g, 1.48 mmol) and PPh₃ (0.47 g, 1.78 mmol) in 10 mL of anhydrous THF.

  • Temperature Control: Submerge the flask in an ice bath to reach 0 °C. Causality: The subsequent addition of DIAD generates a Morrison-Brunn-Huisgen betaine intermediate. This reaction is highly exothermic; maintaining 0 °C prevents the thermal degradation of this transient species.

  • Activation: Add DIAD (0.34 mL, 1.73 mmol) dropwise over 10 minutes. Stir the mixture for 30 minutes at room temperature to ensure complete betaine formation.

  • Coupling: Re-cool the mixture to 0 °C. Dissolve the bicyclo[3.1.0]hexane alcohol (0.50 g, 1.15 mmol) in 10 mL of THF and add it dropwise to the activated purine complex.

  • Completion & Purification: Stir the reaction at room temperature for 18 hours. Quench with methanol, concentrate under reduced pressure, and purify via silica gel flash chromatography (Hexanes/Ethyl Acetate gradient) to isolate the N6-dibenzyl nucleoside analog.

Protocol 2: Radioligand Binding Assay for A3AR Affinity

To validate the selectivity conferred by the N,N-dibenzyl group, the synthesized compound must be evaluated against human A3AR expressed in CHO cells using a competitive radioligand binding assay.

Step-by-Step Methodology:

  • Membrane Preparation: Harvest CHO cells stably expressing human A3AR. Homogenize in ice-cold Tris-HCl buffer (50 mM, pH 7.4) containing 10 mM MgCl₂ and 1 mM EDTA. Centrifuge at 40,000 × g for 20 minutes at 4 °C.

  • Enzymatic Pre-treatment: Resuspend the membrane pellet and incubate with Adenosine Deaminase (ADA, 2 U/mL) for 30 minutes at 37 °C. Causality: ADA degrades endogenous adenosine released during cell lysis, which would otherwise competitively inhibit the radioligand and artificially skew the Ki​ values.

  • Incubation: In a 96-well plate, combine 50 µg of membrane protein, 0.5 nM of the A3AR-specific radioligand [¹²⁵I]AB-MECA, and varying concentrations of the synthesized N,N-dibenzyl derivative (10⁻¹⁰ to 10⁻⁴ M).

  • Filtration: Incubate for 60 minutes at room temperature. Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine to reduce non-specific binding).

  • Washing & Detection: Wash filters three times with 3 mL of ice-cold Tris-HCl buffer. Causality: Ice-cold buffer minimizes the dissociation of the receptor-ligand complex during the wash step. Quantify bound radioactivity using a gamma counter and calculate Ki​ using the Cheng-Prusoff equation.

Protocol 3: In Vitro Tumor Viability and Apoptosis Assay

Once target affinity is confirmed, the compound's ability to induce apoptosis is tested in an A3AR-overexpressing cancer model (e.g., HepG2 hepatocellular carcinoma cells).

Step-by-Step Methodology:

  • Cell Seeding: Seed HepG2 cells at a density of 1×104 cells/well in a 96-well plate using DMEM supplemented with 10% FBS. Incubate for 24 hours at 37 °C (5% CO₂).

  • Starvation: Replace media with serum-free DMEM for 12 hours. Causality: Serum starvation synchronizes the cell cycle and sensitizes the cells to A3AR-mediated Wnt/β-catenin modulation, reducing background noise from growth factors present in FBS.

  • Treatment: Treat cells with the N,N-dibenzyl derivative at concentrations ranging from 0.1 µM to 50 µM for 48 hours. Include a vehicle control (0.1% DMSO) and a positive control (e.g., Namodenoson).

  • Viability Assessment (MTT): Add 20 µL of MTT solution (5 mg/mL) to each well. Incubate for 4 hours. Solubilize the resulting formazan crystals in 150 µL of DMSO and measure absorbance at 570 nm.

  • Mechanistic Validation (Western Blot): To prove the mechanism outlined in Diagram 1, lyse a parallel set of treated cells. Run lysates on an SDS-PAGE gel, transfer to a PVDF membrane, and probe with primary antibodies against β-catenin and Cyclin D1. A successful A3AR agonist will show a dose-dependent decrease in β-catenin protein levels.

References

  • Lemmerhirt, J. P., et al. (2022). Development of Bicyclo[3.1.0]hexane-Based A3 Receptor Ligands: Closing the Gaps in the Structure–Affinity Relationships. Pharmaceuticals, 15(3), 366. Available at: [Link]

  • Mazziotta, C., et al. (2022). Cancer biology and molecular genetics of A3 adenosine receptor. Oncogene, 41, 301–308. Available at: [Link]

  • Fishman, P., et al. (2003). Targeting the A3 adenosine receptor for cancer therapy: Inhibition of prostate carcinoma cell growth by A3AR agonist. Anticancer Research, 23(3A), 2077-2083. Available at: [Link]

Application

Application Note: N,N-dibenzyl-7H-purin-6-amine as a Molecular Tool in Purinergic Drug Development

Executive Summary N,N-dibenzyl-7H-purin-6-amine (CAS: 4236-49-1), also known as N,N-dibenzyladenine, is a highly specialized purine derivative utilized extensively as a molecular building block in medicinal chemistry. It...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N,N-dibenzyl-7H-purin-6-amine (CAS: 4236-49-1), also known as N,N-dibenzyladenine, is a highly specialized purine derivative utilized extensively as a molecular building block in medicinal chemistry. Its primary application lies in the rational design and synthesis of highly selective ligands for the A3 adenosine receptor (A3AR) . Because A3AR is significantly overexpressed in various inflammatory diseases and cancer cells compared to healthy tissues, it serves as a critical therapeutic and diagnostic target [1]. This application note provides a comprehensive guide to utilizing N,N-dibenzyl-7H-purin-6-amine to engineer receptor selectivity, complete with mechanistic insights, structure-affinity data, and self-validating experimental protocols.

Mechanistic Insights: The Causality of the N6-Dibenzyl Group

Achieving subtype selectivity among the four G-protein-coupled adenosine receptors (A1, A2A, A2B, and A3) is a major hurdle in drug development due to the highly conserved nature of their orthosteric binding sites. However, the A3AR possesses a uniquely expansive hydrophobic pocket adjacent to the N6-position of the adenine core [1].

By introducing the bulky N,N-dibenzyl moiety via N,N-dibenzyl-7H-purin-6-amine, researchers exploit this structural divergence. The causality of this design is rooted in steric exclusion :

  • Off-Target Exclusion: The dual benzyl rings create severe steric clashes within the constrained binding pockets of A1, A2A, and A2B receptors, effectively "locking out" the ligand from these off-target sites.

  • Target Anchoring: The same bulky group perfectly anchors into the expansive hydrophobic pocket of the A3AR, driving high binding affinity.

  • Conformational Synergy: When this N6-modification is coupled with a conformationally locked (N)-methanocarba (bicyclo[3.1.0]hexane) scaffold—which mimics the receptor-preferred North-conformation of ribose—the resulting compounds exhibit profound A3AR selectivity and potency [1].

Workflow & Pathway Visualization

G A 6-Chloropurine + Dibenzylamine B N,N-dibenzyl-7H-purin-6-amine (Molecular Tool) A->B Reflux, 90°C (SNAr) D Mitsunobu Coupling (DIAD, PPh3, THF) B->D C (N)-methanocarba alcohol (Bicyclo[3.1.0]hexane) C->D E N6-dibenzyl-(N)-methanocarba Adenosine Derivative D->E N9-Alkylation F Steric Exclusion (A1, A2A, A2B Receptors) E->F Bulky N6 Group prevents binding G Selective A3AR Activation (Inflammation & Cancer Targets) E->G Optimal fit in A3AR pocket

Workflow of A3AR ligand synthesis and receptor selectivity driven by the N6-dibenzyl molecular tool.

Structure-Affinity Relationships (SAR) Data

The quantitative impact of the N6-dibenzyl group on receptor selectivity is profound. Table 1 summarizes the binding affinities ( Ki​ ) of (N)-methanocarba adenosine derivatives, demonstrating how the integration of the N,N-dibenzyl tool shifts a non-selective ligand into a highly selective A3AR agonist [1].

Table 1: Binding Affinities ( Ki​ ) of Purinergic Receptor Ligands

CompoundModification at N6Modification at C2 Ki​ A1 (µM) Ki​ A2A (µM) Ki​ A2B (µM) Ki​ A3 (µM)Selectivity Profile
Compound 36 None (-NH₂)None (-H)~5.76~1.92>10.00.96Poor selectivity; binds A1, A2A, A3
Compound 30 N,N-dibenzyl Methylthio (-SMe)>10.0>10.0>10.00.38 High A3AR Selectivity

Data derived from radioligand binding studies evaluating P1 receptor affinity[1].

Experimental Protocols

The following self-validating protocols describe the synthesis of the N,N-dibenzyl-7H-purin-6-amine tool and its subsequent integration into a nucleoside scaffold via Mitsunobu coupling.

Protocol A: Synthesis of N,N-dibenzyl-7H-purin-6-amine

Causality & Rationale: This step utilizes a Nucleophilic Aromatic Substitution (SNAr). Isopropanol is selected as the solvent because its boiling point (82.6 °C) allows for a reflux temperature that provides sufficient thermal energy to overcome the activation barrier at the electron-deficient C6 position of the purine ring. An excess of dibenzylamine acts as both the nucleophile and the base to scavenge the HCl byproduct, driving the reaction to completion [1].

Step-by-Step Methodology:

  • Preparation: Suspend 6-chloropurine (1.00 g, 6.47 mmol) in 60 mL of anhydrous isopropanol in a round-bottom flask equipped with a magnetic stirrer and reflux condenser.

  • Reagent Addition: Add dibenzylamine (5.0 mL, 26.0 mmol, ~4 eq.) to the suspension.

  • Reaction: Heat the mixture to 90 °C and stir under reflux for 7 hours.

  • In-Process Validation: Monitor the reaction via Thin Layer Chromatography (TLC) using a mobile phase of CH₂Cl₂:CH₃OH (59:1). The reaction is complete when the 6-chloropurine spot ( Rf​ ~0.1) disappears and a new product spot emerges ( Rf​ = 0.36 in 100% ethyl acetate).

  • Workup: Evaporate the solvent under reduced pressure.

  • Purification: Purify the residue via flash column chromatography (CH₂Cl₂:CH₃OH gradient from 59:1 to 29:1 with 0.5% HCOOH).

  • Final Validation: Isolate the colorless solid. Verify purity via HPLC (>99% expected) and melting point determination (Expected: 186.4 °C). Yield should be approximately 1.91 g (94%).

Protocol B: Mitsunobu Coupling for Nucleoside Analog Generation

Causality & Rationale: The Mitsunobu reaction is explicitly chosen because it allows for the direct alkylation of the purine N9 position using a secondary alcohol under mild, neutral conditions. This prevents the degradation of the acid-sensitive bicyclo[3.1.0]hexane scaffold. Diisopropyl azodicarboxylate (DIAD) is added dropwise at 0 °C to control the highly exothermic formation of the betaine intermediate with triphenylphosphine (PPh₃), preventing premature side reactions[1].

Step-by-Step Methodology:

  • Preparation: Dissolve N,N-dibenzyl-7H-purin-6-amine (0.47 g, 1.48 mmol, 1.3 eq.) and PPh₃ (0.47 g, 1.78 mmol, 1.6 eq.) in 10 mL of anhydrous Tetrahydrofuran (THF) under a strict nitrogen atmosphere.

  • Activation: Cool the flask to 0 °C using an ice bath. Add DIAD (0.34 mL, 1.73 mmol, 1.5 eq.) dropwise over 5 minutes.

  • Complex Formation: Remove the ice bath and stir the mixture for 30 minutes at room temperature to allow the betaine intermediate to fully form.

  • Coupling: Dissolve the target (N)-methanocarba alcohol (0.50 g, 1.15 mmol) in 10 mL of anhydrous THF and add it dropwise to the activated purine solution.

  • Reaction: Stir the mixture at room temperature for 12–18 hours.

  • In-Process Validation: Monitor via TLC or LC-MS to confirm the disappearance of the alcohol starting material and the formation of the N9-alkylated product.

  • Purification: Concentrate the mixture in vacuo. Purify the crude product via flash column chromatography to separate the desired N9-alkylated product from the N7-alkylated byproduct and triphenylphosphine oxide.

References

  • Lemmerhirt, J. P., Isaak, A., Liu, R., & Junker, A. (2022). "Development of Bicyclo[3.1.0]hexane-Based A3 Receptor Ligands: Closing the Gaps in the Structure–Affinity Relationships." Molecules, 27(7), 2283. Available at:[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Overcoming Aqueous Solubility Challenges for N,N-dibenzyl-7H-purin-6-amine

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide researchers through the complex physicochemical bottlenecks associated with highly lipophilic small molecules.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide researchers through the complex physicochemical bottlenecks associated with highly lipophilic small molecules.

N,N-dibenzyl-7H-purin-6-amine (also known as N6,N6-dibenzyladenine) is a critical scaffold often utilized in the development of 1[1]. However, its structural design introduces severe aqueous solubility limitations. The poor solubility of purine derivatives is fundamentally driven by their capacity for strong inter-base hydrogen bonding and rigid π−π base stacking[2]. When compounded by the addition of two bulky, non-polar benzyl groups at the N6 position, the molecule exhibits extreme hydrophobicity, making standard aqueous assay preparation highly prone to failure.

This guide provides field-proven, self-validating methodologies to systematically troubleshoot and resolve these solubility issues.

Physicochemical Profiling

Before attempting solubilization, it is critical to understand the thermodynamic barriers presented by the molecule. The table below summarizes the quantitative data dictating the compound's behavior in aqueous media.

PropertyValueMechanistic Implication for Solubility
Molecular Weight 315.38 g/mol Moderate size, but bulky substituents significantly hinder water cavity formation.
LogP (Estimated) ~3.5 - 4.5Highly lipophilic; strongly partitions into organic solvents or lipid phases.
pKa (Basic) ~4.0 (Purine N1/N3)Can be protonated at low pH, but irrelevant for physiological assays (pH 7.4).
pKa (Acidic) ~9.5 (Purine N9)Can be deprotonated at high pH, but extreme alkalinity may degrade biological targets.
Structural Features N6-Dibenzyl groupsDrives hydrophobic collapse and rapid aggregation in polar solvents.
Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why does N,N-dibenzyl-7H-purin-6-amine precipitate immediately when diluting my DMSO stock into an aqueous buffer? A1: This is a classic case of "solvent shift" precipitation. When you introduce a concentrated DMSO stock into water, the 3[3]. This leaves the highly lipophilic purine molecules stranded in a polar environment without their solvating shell. The local concentration of the drug instantly exceeds its intrinsic aqueous solubility, triggering rapid nucleation, hydrophobic collapse, and visible precipitation.

Q2: Can I use pH adjustment to force this compound into solution? A2: While purines are amphoteric and their solubility can be manipulated via pH, it is generally insufficient for N,N-dibenzyl-7H-purin-6-amine. You would need to drop the pH below 3.0 to protonate the pyrimidine-ring nitrogens or raise it above 10.0 to deprotonate the N9 position. Because most in vitro and in vivo models require physiological conditions (pH 7.4), pH adjustment alone is not a viable standalone strategy for this specific derivative.

Q3: How do cyclodextrins resolve this issue without organic solvents? A3: Cyclodextrins, particularly Hydroxypropyl- β -cyclodextrin (HP- β -CD), act as molecular hosts. The β -cyclodextrin cavity is geometrically optimal for 4[4]. By sequestering the hydrophobic dibenzyl moiety inside its non-polar core while presenting a highly hydroxylated, water-compatible exterior, HP- β -CD disrupts the purine's π−π stacking and forms a highly soluble inclusion complex.

Solubilization Decision Workflow

Use the following logical progression to determine the least disruptive solubilization method for your specific assay requirements.

SolubilityWorkflow Start N,N-dibenzyl-7H-purin-6-amine (Solid Powder) DMSO Dissolve in 100% DMSO (Stock Solution) Start->DMSO Dilute Dilute into Aqueous Buffer DMSO->Dilute Check1 Precipitation Observed? Dilute->Check1 Success1 Proceed with Assay Check1->Success1 No Dropwise Use Dropwise Addition with High-Speed Vortexing Check1->Dropwise Yes Check2 Still Precipitating? Dropwise->Check2 Check2->Success1 No Cyclo HP-β-CD Complexation (20% w/v in Buffer) Check2->Cyclo Yes Check3 Soluble? Cyclo->Check3 Check3->Success1 Yes Lipid Formulate in SEDDS or Surfactant Micelles Check3->Lipid No

Decision tree for troubleshooting N,N-dibenzyl-7H-purin-6-amine aqueous solubility.

Validated Experimental Protocols
Protocol A: Kinetic Trapping via Step-Down Co-Solvent Dilution

Best for: In vitro biochemical assays tolerating <1% DMSO.

Causality: Rapid, localized high concentrations of the drug during dilution cause nucleation. By adding the stock dropwise into a high-shear environment (vortexing), the solvent front is instantly dispersed. This kinetically traps the hydrophobic molecules in a metastable, supersaturated state long enough to conduct short-term assays.

  • Stock Preparation: Dissolve N,N-dibenzyl-7H-purin-6-amine in 100% anhydrous DMSO to yield a 10 mM stock. Warm to 37°C and sonicate for 5 minutes.

  • Buffer Preparation: Pre-warm your target aqueous buffer (e.g., PBS, pH 7.4) to 37°C.

  • High-Shear Addition: Place the tube containing the aqueous buffer on a vortex mixer at maximum speed.

  • Dilution: Using a micropipette, add the DMSO stock dropwise directly into the center of the vortexing liquid. Do not let the drop touch the plastic wall. Ensure final DMSO concentration is ≤1% v/v.

  • Self-Validation Step: Immediately transfer 100 µL of the final solution to a microplate and measure the Optical Density (OD) at 600 nm using a spectrophotometer. An OD600​<0.05 confirms the absence of colloidal aggregates or micro-precipitates, validating true solubilization.

Protocol B: Thermodynamic Solubilization via HP- β -CD Complexation

Best for: Cell-based assays and in vivo dosing where organic solvents are toxic.

Causality: Unlike the kinetic trapping of Protocol A, cyclodextrin complexation relies on thermodynamic equilibrium. The hydrophobic cavity of HP- β -CD displaces high-energy water molecules to encapsulate the dibenzyl groups, creating a stable, water-soluble complex.

CDMechanism Drug Hydrophobic Guest (N,N-dibenzyl-7H-purin-6-amine) Interaction Hydrophobic Cavity Encapsulation Drug->Interaction Displaces Water Host Host Molecule (HP-β-Cyclodextrin) Host->Interaction Provides Cavity Complex Water-Soluble Inclusion Complex Interaction->Complex Thermodynamic Equilibrium

Mechanism of HP- β -CD inclusion complexation with hydrophobic purine derivatives.

  • Host Solution: Prepare a 20% (w/v) solution of HP- β -CD in PBS (pH 7.4).

  • Guest Addition: Add excess solid N,N-dibenzyl-7H-purin-6-amine powder directly to the HP- β -CD solution (e.g., aim for a 5 mg/mL suspension).

  • Equilibration: Sonicate the suspension for 30 minutes to break up crystal lattices, then place on an orbital shaker at 37°C for 48 hours. Note: Time is critical here to reach thermodynamic equilibrium.

  • Filtration: Filter the resulting suspension through a 0.22 µm PTFE syringe filter to remove any uncomplexed, solid drug.

  • Self-Validation Step: Analyze the clear filtrate via UV-Vis spectroscopy. Measure the absorbance at ~270 nm (the λmax​ for purine derivatives) against a pre-established standard curve to accurately quantify the final concentration of the solubilized inclusion complex.

Sources

Optimization

Technical Support Center: Overcoming Poor Solubility of N,N-dibenzyl-7H-purin-6-amine

Welcome to the technical support guide for N,N-dibenzyl-7H-purin-6-amine. This resource is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with this com...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for N,N-dibenzyl-7H-purin-6-amine. This resource is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with this compound in their experiments. N,N-dibenzyl-7H-purin-6-amine is a valuable research compound, but its hydrophobic nature, conferred by two benzyl groups attached to the 6-amino position of the purine core, frequently leads to poor aqueous solubility. This guide provides a structured approach to understanding and overcoming these issues, ensuring reliable and reproducible experimental outcomes.

Frequently Asked Questions (FAQs)

Here are answers to the most common initial questions regarding the solubility of N,N-dibenzyl-7H-purin-6-amine.

Q1: Why is my N,N-dibenzyl-7H-purin-6-amine not dissolving in my aqueous buffer (e.g., PBS, TRIS)?

A1: The poor aqueous solubility is inherent to its molecular structure. The two benzyl groups are large, non-polar, and hydrophobic, which dominate the molecule's character, making it resistant to dissolving in polar solvents like water or aqueous buffers. This is a common challenge with many multi-substituted purine derivatives used in research.[1]

Q2: What is the recommended solvent for creating a high-concentration stock solution?

A2: Dimethyl sulfoxide (DMSO) is the industry-standard solvent for preparing high-concentration stock solutions of hydrophobic compounds like N,N-dibenzyl-7H-purin-6-amine.[2] Its polar aprotic nature is highly effective at dissolving such molecules. We recommend preparing stock solutions in the range of 10-50 mM in 100% anhydrous DMSO.

Q3: My compound dissolves in DMSO, but it precipitates immediately when I dilute it into my aqueous experimental medium. What is happening and how can I fix it?

A3: This phenomenon is known as "crashing out." It occurs when the compound, stable in the high-concentration organic stock, is rapidly transferred to an aqueous environment where its solubility limit is much lower. The DMSO concentration is diluted to a point where it can no longer keep the compound in solution.

To fix this, you can try:

  • Rapid Vortexing: Add the DMSO stock drop-wise to the aqueous buffer while vigorously vortexing or stirring to promote rapid dispersion.

  • Increase Final DMSO Concentration: If your experiment can tolerate it, increasing the final percentage of DMSO in your working solution can help. However, be mindful of solvent toxicity, especially in cell-based assays.[3][4][5][6][7]

  • Use Formulation Excipients: Incorporate solubilizing agents like surfactants (Pluronic® F-127, Tween®-80) or cyclodextrins into your aqueous buffer before adding the compound stock. These are detailed in the troubleshooting guides below.

In-Depth Troubleshooting Guides

This section provides detailed, context-specific strategies for maintaining the solubility of N,N-dibenzyl-7H-purin-6-amine in common experimental setups.

Guide 1: In Vitro Biochemical and Enzymatic Assays

The primary challenge in these assays is ensuring the compound remains soluble in the final reaction buffer without interfering with protein function.

Problem: Compound precipitates upon dilution into the final assay buffer, leading to inaccurate IC50 values and poor data reproducibility.

Root Cause Analysis: The final concentration of the organic co-solvent (usually DMSO) is too low to maintain the compound's solubility at the desired test concentration.

Solutions & Methodologies:

  • pH Modification (Assay Permitting):

    • Mechanism: The purine ring system contains nitrogen atoms that can be protonated or deprotonated depending on the pH.[8][9][10] Adjusting the pH of the buffer can ionize the molecule, which generally increases aqueous solubility.[11] For purines, acidification can protonate ring nitrogens, creating a positive charge and enhancing solubility.[12][13]

    • Protocol: Before preparing your final assay buffer, test the solubility of N,N-dibenzyl-7H-purin-6-amine in a small range of buffers with slightly different pH values (e.g., pH 6.5, 7.0, 7.5). Critically, you must first confirm that any pH change does not negatively impact your enzyme's activity or the assay's integrity.

  • Inclusion of Non-ionic Surfactants:

    • Mechanism: Non-ionic surfactants like Pluronic® F-127 (also known as Poloxamer 407) are amphiphilic block copolymers.[14][15] Above a certain concentration (the critical micelle concentration), they self-assemble into micelles in aqueous solution. The hydrophobic core of these micelles can encapsulate the poorly soluble N,N-dibenzyl-7H-purin-6-amine, while the hydrophilic shell keeps the entire complex dissolved.[16][17] This effectively increases the apparent solubility of the compound.[18]

    • Protocol:

      • Prepare your assay buffer as usual.

      • Add Pluronic® F-127 to the buffer to a final concentration of 0.01% to 0.1% (w/v).

      • Ensure it is fully dissolved.

      • Proceed to add the DMSO stock of N,N-dibenzyl-7H-purin-6-amine to this surfactant-containing buffer.

Guide 2: Cell-Based Assays

In cell-based experiments, the dual challenges are maintaining compound solubility while avoiding solvent-induced cytotoxicity.

Problem: The required concentration of DMSO to keep the compound soluble is toxic to the cultured cells, or the compound precipitates in the cell culture medium.

Root Cause Analysis: Cell culture media are complex aqueous solutions, and most cell lines are sensitive to DMSO concentrations above 0.1-0.5%.[3][4][5][7]

Solutions & Methodologies:

  • Solvent Tolerance Titration:

    • Mechanism: Different cell lines exhibit varying tolerance to organic solvents.[4][5][6] It is essential to determine the maximum allowable DMSO concentration for your specific cell line that does not impact viability or the biological endpoint being measured.

    • Protocol:

      • Plate your cells as you would for your main experiment.

      • Create a dose-response curve of DMSO alone (e.g., 0.05%, 0.1%, 0.25%, 0.5%, 1.0%).

      • After the intended incubation period of your experiment, assess cell viability using a standard method (e.g., MTT, CellTiter-Glo®).

      • Use the highest concentration of DMSO that shows no significant effect on viability as your upper limit for all future experiments. A vehicle control containing this DMSO concentration must be included in all experiments.[4][5]

Typical DMSO Tolerance Limits for Cell Culture
Concentration General Effect
≤ 0.1%Considered safe for most cell lines, including sensitive and primary cells.[3][4][5]
0.1% - 0.5%Tolerated by many robust cancer cell lines for 24-72h incubations.[3][6]
> 0.5%Often causes significant cytotoxicity and can alter cell behavior.[3][7]
> 5.0%Acutely toxic; used in cryopreservation to permeabilize membranes.[3][6]
  • Formulation with Cyclodextrins:

    • Mechanism: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[19][20][21] They can encapsulate hydrophobic "guest" molecules, like N,N-dibenzyl-7H-purin-6-amine, forming a water-soluble inclusion complex.[19][22][23] This is a powerful technique to deliver insoluble compounds to cells in a low-solvent or solvent-free manner. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is commonly used due to its high aqueous solubility and low toxicity.[22]

    • Protocol: See "Detailed Experimental Protocols" section below for a step-by-step guide.

Visual Workflow Guides

The following diagrams illustrate the decision-making process and experimental workflows described in this guide.

Solubility_Troubleshooting_Decision_Tree start Start: Compound (N,N-dibenzyl-7H-purin-6-amine) precipitates in aqueous buffer q1 What is the experimental context? start->q1 biochem In Vitro / Biochemical Assay q1->biochem Biochemical cell Cell-Based Assay q1->cell Cellular q2_biochem Is the final DMSO concentration >0.5%? biochem->q2_biochem q2_cell Is the final DMSO concentration >0.1%? cell->q2_cell q2_biochem->biochem Yes (Reduce DMSO) sol_biochem_1 Try adding a surfactant (e.g., 0.05% Pluronic F-127) to the assay buffer. q2_biochem->sol_biochem_1 No sol_biochem_2 Consider slight pH adjustment of buffer (if enzyme tolerates it). q2_biochem->sol_biochem_2 No sol_cell_1 Perform DMSO toxicity curve to find max tolerated concentration. q2_cell->sol_cell_1 Yes sol_cell_2 Use a Cyclodextrin (HP-β-CD) formulation. q2_cell->sol_cell_2 Yes sol_cell_3 Decrease stock concentration and increase volume added (if possible). q2_cell->sol_cell_3 No

Caption: Decision tree for troubleshooting solubility issues.

Cyclodextrin_Workflow cluster_prep Preparation cluster_complexation Complexation cluster_final Final Steps prep1 1. Prepare aqueous solution of Hydroxypropyl-β-Cyclodextrin (HP-β-CD) (e.g., 10-40% w/v in water or PBS). prep2 2. Add powdered N,N-dibenzyl-7H-purin-6-amine directly to the HP-β-CD solution. prep1->prep2 comp1 3. Mix vigorously. (Vortex / Sonicate / Stir overnight). prep2->comp1 comp2 4. Solution should clarify as the inclusion complex forms. comp1->comp2 final1 5. Sterile filter the final complex solution (0.22 µm filter). comp2->final1 final2 6. Determine final concentration (e.g., by UV-Vis) and use in cell culture. final1->final2

Caption: Workflow for preparing a cyclodextrin inclusion complex.

Detailed Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
  • Weigh Compound: Accurately weigh out the required amount of N,N-dibenzyl-7H-purin-6-amine powder. (Molecular Weight: 315.37 g/mol ). For 1 ml of a 10 mM stock, you need 3.15 mg.

  • Add Solvent: Add the calculated volume of 100% anhydrous DMSO.

  • Dissolve: Vortex vigorously for 1-2 minutes.

  • Gentle Warming (Optional): If full dissolution is slow, warm the vial in a 37°C water bath for 5-10 minutes and vortex again.

  • Storage: Store the stock solution at -20°C, protected from light and moisture.

Protocol 2: Solubilization using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

This protocol is designed to create a concentrated, low-solvent formulation suitable for cell-based assays.

  • Prepare HP-β-CD Solution: Prepare a 20% (w/v) solution of HP-β-CD in sterile phosphate-buffered saline (PBS) or serum-free cell culture medium. For example, dissolve 2 g of HP-β-CD powder in a final volume of 10 mL of liquid. Warm to ~40°C to aid dissolution if necessary.

  • Add Compound: Weigh the N,N-dibenzyl-7H-purin-6-amine powder and add it directly to the HP-β-CD solution to achieve the desired final concentration (e.g., 1 mM).

  • Facilitate Complexation: Mix the suspension vigorously. For best results, sonicate the mixture in a bath sonicator for 30-60 minutes or stir overnight at room temperature, protected from light. The suspension should gradually turn into a clear solution as the inclusion complexes form.

  • Sterilization and Storage: Sterile filter the final solution through a 0.22 µm syringe filter to remove any undissolved particulates and ensure sterility for cell culture use. Store the complex solution at 4°C for short-term use or -20°C for long-term storage.

  • Application: Dilute this stock directly into your cell culture medium for your experiment. Always include a vehicle control containing the same final concentration of the HP-β-CD solution.

By systematically applying these principles and protocols, you can effectively overcome the solubility challenges of N,N-dibenzyl-7H-purin-6-amine, leading to more reliable and meaningful experimental data.

References

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  • Cheméo. (n.d.). Chemical Properties of 7H-Purin-6-amine, 7-methyl- (CAS 935-69-3). [Link]

  • Various Authors. (n.d.). N-Benzyl-9-isopropyl-9H-purin-6-amine. ResearchGate. [Link]

  • Bryan, L., et al. (n.d.). Protocol for preparing monosodium urate crystals for in vitro and in vivo studies in mouse and human cells. PMC. [Link]

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  • Various Authors. (2019, September 5). What is the product of reaction (Dissolving) of 6-benzyl amino purine with Nitric Acid. ResearchGate. [Link]

  • Fengchen Group Co., Ltd. (n.d.). N-Benzyl-Adenine Or 6-Benzylaminopurine 1214-39-7. [Link]

Sources

Troubleshooting

Technical Support Center: N,N-Dibenzyl-7H-purin-6-amine Purification

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I frequently consult on the downstream processing of purine-based APIs and nucleoside analogues. The purification of N,N-dibenzyl-...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I frequently consult on the downstream processing of purine-based APIs and nucleoside analogues. The purification of N,N-dibenzyl-7H-purin-6-amine (N,N-dibenzyladenine) presents a classic chromatographic paradox: the dibenzyl substitution imparts significant lipophilicity, yet the underlying purine core retains intense hydrogen-bonding capability and basicity. This dichotomy often leads to severe band broadening, tailing, and poor recovery on standard normal-phase silica.

This guide is engineered to provide researchers and drug development professionals with field-proven, mechanistically grounded solutions to isolate this compound with >99% purity.

Diagnostic Troubleshooting Workflow

Before altering your solvent system, use the following decision matrix to diagnose the root cause of your separation failure.

PurinePurification Start Crude Mixture Analysis (TLC / LC-MS) StreakCheck Severe Streaking on Silica? Start->StreakCheck BasicMod Add 0.5-1% TEA or HCOOH to Mobile Phase StreakCheck->BasicMod Yes ResCheck Co-eluting Impurities? (e.g., Mono-benzyl) StreakCheck->ResCheck No BasicMod->ResCheck RP_HPLC Switch to Reverse Phase (C18) or Amine-Functionalized Silica ResCheck->RP_HPLC Yes NP_Flash Proceed to Normal Phase Flash Chromatography ResCheck->NP_Flash No Product Pure N,N-dibenzyl-7H-purin-6-amine RP_HPLC->Product NP_Flash->Product

Diagnostic workflow for resolving N,N-dibenzyl-7H-purin-6-amine chromatographic challenges.

Frequently Asked Questions (Troubleshooting & Causality)

Q1: Why does my product streak from the baseline to the solvent front on silica gel, even in highly polar solvents? A: This is a fundamental issue of causality driven by the amphoteric nature of the purine core. The basic nitrogen atoms (N1, N3, N7, N9) act as strong hydrogen bond acceptors, interacting non-linearly with the highly acidic silanol groups (Si-OH) on standard normal-phase silica gel[1]. Solution: You must alter the stationary phase kinetics. You can achieve this by adding a modifier. While basic modifiers like 1% Triethylamine (TEA) mask the silanols, literature specifically validates the use of an acidic modifier for N,N-dibenzyladenine. Using 0.5% Formic Acid (HCOOH) in a Dichloromethane (DCM) / Methanol (MeOH) gradient protonates the purine, allowing it to run as a tight ion-pair band[2].

Q2: I am trying to separate the desired dibenzyl product from unreacted mono-benzyl impurity. They co-elute on silica. How do I resolve them? A: The mono-benzylated impurity (N-benzyl-7H-purin-6-amine) possesses an exposed secondary amine (N-H) at the 6-position, making it a stronger hydrogen-bond donor. However, on bare silica, the massive interaction of the purine core dominates the retention behavior, causing their bands to overlap. Solution: Switch the separation mechanism from hydrogen-bonding (Normal Phase) to hydrophobic interaction (Reversed Phase). The dibenzyl derivative has a significantly higher carbon load and lipophilicity than the mono-benzyl derivative. Utilizing an endcapped C18 or C8 column will strongly retain the dibenzyl product, easily resolving it from the mono-benzyl impurity[3].

Q3: During column loading, my compound precipitates or "oils out" at the top of the column, destroying the separation. What is happening? A: N,N-dibenzyl-7H-purin-6-amine exhibits non-ideal solubility. While the benzyl groups make it highly soluble in DCM, it is nearly insoluble in hexanes. If you load the sample dissolved in DCM onto a column equilibrated in a high-hexane or high-ethyl acetate mobile phase, the sudden shift in solvent polarity causes instantaneous precipitation. Solution: Abandon liquid loading. You must use the Dry Loading technique (detailed in the protocol below) to ensure a uniform, solubility-independent transfer of the API to the stationary phase.

Quantitative Chromatographic Parameters

To facilitate rapid method transfer, summarize your starting parameters using the validated data below.

ParameterNormal Phase (Silica Gel)Reversed Phase (C18)
Stationary Phase 40-63 µm Bare Silica (60 Å)Endcapped C18 (e.g., TSKgel)[3]
Mobile Phase A Dichloromethane (DCM)Water + 0.1% TFA
Mobile Phase B Methanol (MeOH)Acetonitrile (MeCN) + 0.1% TFA
Recommended Gradient DCM:MeOH (59:1) → (29:1)[2]10% to 90% B over 20 min
Critical Modifier 0.5% Formic Acid (HCOOH)[2]None required (TFA acts as ion-pair)
Target Retention Rf​ = 0.36 (in 100% EtOAc)[2] Rt​ ~ 12-15 min (Method dependent)
Loading Capacity 1.0% - 2.5% of column weight0.1% - 0.5% of column weight

Self-Validating Experimental Protocols

The following protocol utilizes a self-validating system. Do not proceed to the next step unless the validation check is successful.

Protocol: Optimized Normal-Phase Flash Chromatography via Dry Loading

Step 1: Column Equilibration & Deactivation

  • Pack a flash column with standard silica gel (40-63 µm).

  • Prepare the starting mobile phase: Dichloromethane (DCM) containing 0.5% Formic Acid (HCOOH) and 1.5% Methanol (roughly a 59:1 DCM:MeOH ratio)[2].

  • Flush the column with 3 Column Volumes (CV) of this mixture. Validation Check: Collect a few drops of the eluent from the column stopcock and spot it on pH paper. The eluent must register as acidic (pH ~3-4), confirming the silica bed is fully equilibrated with the modifier.

Step 2: Dry Loading Preparation

  • Dissolve 1.0 g of the crude N,N-dibenzyl-7H-purin-6-amine mixture in 10 mL of pure DCM in a round-bottom flask.

  • Add 3.0 g of dry silica gel to the flask.

  • Evaporate the solvent under reduced pressure (Rotary Evaporator) at 30°C until dry. Validation Check: Swirl the flask. The resulting material must be a fine, free-flowing powder that does not stick to the glass. If it clumps or smears, residual solvent or "oiling out" has occurred. Correction: Redissolve in 10 mL DCM, add 1.0 g more silica, and re-evaporate under higher vacuum.

Step 3: Loading and Elution

  • Carefully pour the free-flowing silica powder evenly onto the top of the equilibrated column bed.

  • Add a 0.5 cm protective layer of clean sea sand on top of the loaded sample to prevent bed disturbance.

  • Begin elution using the 59:1 DCM:MeOH (+0.5% HCOOH) solvent system.

  • After 5 CVs, increase the gradient polarity to 29:1 DCM:MeOH (+0.5% HCOOH)[2].

Step 4: Fraction Analysis and Modifier Removal

  • Monitor fractions via UV absorption at 254 nm (the purine core is highly chromophoric).

  • Pool the fractions containing the pure product ( Rf​ ~ 0.36 when checked against 100% EtOAc)[2].

  • Evaporate the pooled fractions. Validation Check: Because HCOOH was used, residual acid may remain. Dissolve the resulting solid in DCM and wash once with saturated aqueous NaHCO3​ . Dry the organic layer over MgSO4​ and evaporate to yield the pure N,N-dibenzyladenine as a colorless solid.

References

  • Title: Development of Bicyclo[3.1.
  • Title: Advanced purification techniques for high-purity 4,6-diethoxypyrimidine Source: Benchchem URL
  • Title: TSKgel Reversed Phase Chromatography Columns Source: Tosoh Bioscience URL

Sources

Optimization

Purine Conjugate Synthesis: Technical Support &amp; Troubleshooting Center

Welcome to the Technical Support Center for Purine Conjugate Synthesis. As a Senior Application Scientist, I have designed this guide to address the critical stereochemical challenges researchers face when synthesizing p...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Purine Conjugate Synthesis. As a Senior Application Scientist, I have designed this guide to address the critical stereochemical challenges researchers face when synthesizing purine-amino acid and purine-peptide conjugates.

The most pervasive issue in this field is the loss of chiral integrity (racemization/epimerization) at the α -carbon of the conjugated amino acid. Because purine rings are highly electron-withdrawing, they dramatically increase the acidity of adjacent α -protons and facilitate the formation of chirally labile intermediates during standard carboxyl activation. This guide provides mechanistic insights, optimized workflows, and self-validating protocols to ensure absolute stereocontrol in your syntheses.

Strategic Synthesis Workflow

G A Purine Conjugate Synthesis B Amide/Peptide Linkage A->B C C-C Bond Linkage A->C D Direct Carboxy Coupling (High Racemization Risk) B->D Avoid E SNAr on 6-Chloropurine (Zero Racemization) B->E Pre-formed dipeptide F DIC / OxymaPure + TMP (Optimized SPPS) B->F Solid-phase synthesis G Negishi Cross-Coupling (Organozinc Reagents) C->G Pd-catalyzed

Workflow for selecting racemization-free purine conjugate synthesis routes.

Troubleshooting Guide & FAQs

Q1: I am attempting a direct amide coupling of an N-(purin-6-yl)- α -amino acid to another amino acid ester using DCC/HOBt, but chiral HPLC shows a 6:4 mixture of (S,S) and (R,S) diastereomers. How do I prevent this?

A: This is a highly documented phenomenon in purine chemistry. The direct coupling of N-(purin-6-yl)- α -amino acids is exceptionally susceptible to racemization at the carboxy component's chiral center[1].

  • The Causality: The electron-withdrawing nature of the purine scaffold significantly increases the acidity of the α -proton. During activation with carbodiimides, the molecule rapidly forms a chirally labile oxazolone-like intermediate. Even weak bases can abstract this acidic α -proton, leading to rapid epimerization before the amine nucleophile can attack. Interestingly, studies on 7-deazapurine analogs prove that this is driven by the overall electron-withdrawing effect rather than specific imidazole nitrogen participation[1].

  • The Solution: Abandon the direct coupling of the purine-bound amino acid. Instead, utilize a approach. Pre-form your target dipeptide using standard, racemization-free peptide coupling methods, and then react the free N-terminus of the enantiopure dipeptide with 6-chloropurine. This entirely bypasses the activation of the susceptible α -carbon[1].

Q2: When synthesizing purine-peptide conjugates via Solid-Phase Peptide Synthesis (SPPS), I observe significant epimerization of the residue directly attached to the purine linker. Can I just use HATU and DIPEA to speed up the reaction?

A: Absolutely not. While HATU is a powerful coupling reagent, combining it with a strong, unhindered base like N,N-diisopropylethylamine (DIPEA) accelerates racemization just as much as it accelerates coupling[2].

  • The Causality: DIPEA (pKa ~10.1) is basic enough to directly deprotonate the α -carbon of the activated ester. Prolonged pre-activation times further exacerbate this issue by allowing oxazolone intermediates to accumulate[3].

  • The Solution: Switch to a carbodiimide/additive system paired with a weaker, sterically hindered base. DIC (Diisopropylcarbodiimide) combined with OxymaPure (ethyl 2-cyano-2-(hydroxyimino)acetate) and TMP (2,4,6-collidine, pKa ~7.4) is the gold standard for suppressing racemization[3]. TMP acts as an efficient acid scavenger without being basic enough to abstract the α -proton[3].

Q3: How do I maintain stereocontrol during the synthesis of carbon-carbon linked purine-amino acid conjugates (e.g., (purin-6-yl)alanines)?

A: For C-C linkages, Palladium-catalyzed Negishi cross-coupling is the preferred method[4].

  • The Causality: Using protected iodozincalanines with 6-iodopurines allows for C-C bond formation under mild conditions. In these workflows, racemization is rarely caused by the cross-coupling itself, but rather by harsh alkaline deprotection conditions post-coupling[4].

  • The Solution: Ensure the cross-coupling is performed strictly at or below room temperature. For deprotection, utilize highly controlled, mild alkaline hydrolysis or enzymatic cleavage to prevent base-catalyzed racemization of the final product[4].

Quantitative Data: Impact of Coupling Reagents on Racemization

The choice of coupling reagent and base dictates the survival of your chiral center. The data below summarizes expected racemization rates during purine- α -amino acid conjugations.

Coupling SystemBasePre-activation TimeRacemization RiskRecommendation
DCC / HOBt DIPEA5 minsHigh (~40%)❌ Avoid for purine conjugates
HATU DIPEA2 minsModerate (15-25%)❌ High risk of epimerization
DIC / HOAt NMM0 mins (In situ)Low (< 5%)⚠️ Acceptable, monitor closely
DIC / OxymaPure TMP (Collidine)0 mins (In situ)Very Low (< 1%)✅ Recommended for SPPS
SNAr (6-chloropurine) DIPEAN/ANone (0%)✅ Gold Standard

Table 1: Comparative racemization rates based on coupling conditions and base selection.

Self-Validating Experimental Protocols

Protocol 1: Racemization-Free Synthesis via SNAr (Nucleophilic Aromatic Substitution)

Mechanism of Validation: By utilizing pre-formed, chirally pure dipeptides, this protocol shifts the reaction site away from the chiral center entirely, creating a self-validating system where the coupling step physically cannot induce epimerization.

Step 1: Enantiopure Dipeptide Synthesis

  • Synthesize the desired dipeptide (e.g., H-(S)-Ala-(S)-Glu(OMe)-OMe) using DIC/OxymaPure to ensure 100% enantiomeric excess.

  • Purify via preparative HPLC and verify chiral purity using a chiral stationary phase (e.g., Chiralpak IC).

Step 2: SNAr Reaction

  • Dissolve 6-chloropurine (1.0 eq) and the pre-formed dipeptide (1.2 eq) in anhydrous n-butanol.

  • Add N,N-diisopropylethylamine (DIPEA) (2.5 eq). Note: DIPEA is perfectly safe here because there is no activated carboxylic acid present to form an oxazolone.

  • Reflux the mixture at 100°C for 12-16 hours under an inert argon atmosphere.

  • Monitor the reaction via TLC (DCM:MeOH 9:1) until the 6-chloropurine is completely consumed.

Step 3: Workup and Validation

  • Evaporate the solvent under reduced pressure and purify the crude product via column chromatography.

  • Self-Validation Check: Run the final N-(purin-6-yl)dipeptide on chiral HPLC. The complete absence of the (R,S)-diastereomer confirms that the SNAr approach successfully preserved the chiral center[1].

Protocol 2: Solid-Phase Peptide-Purine Conjugation using DIC/OxymaPure

Designed for elongating peptides directly onto a purine scaffold on-resin without epimerization.

  • Resin Preparation: Swell the peptide-resin in anhydrous N,N-Dimethylformamide (DMF) for 30 minutes.

  • Deprotection: Treat with 20% piperidine in DMF to remove the N-terminal Fmoc group. Wash 5x with DMF.

  • Activation (Crucial Step): In a separate vial, dissolve the Fmoc-protected purine-amino acid (3.0 eq) and OxymaPure (3.0 eq) in a minimal volume of DMF. Add DIC (3.0 eq). Do not pre-activate for more than 1 minute to prevent oxazolone accumulation[2].

  • Coupling: Transfer the activated mixture to the resin immediately. Add 2,4,6-collidine (TMP) (3.0 eq) as the base.

  • Reaction: Agitate at room temperature for 2 hours. Avoid microwave heating for this specific step to prevent thermal epimerization.

  • Validation: Perform a Kaiser test. If the beads remain yellow (negative), the coupling is complete. Cleave a micro-aliquot using TFA/TIPS/H 2​ O (95:2.5:2.5) and analyze via LC-MS to confirm mass and chiral purity[2].

References

  • Musiyak, N., et al. "Stereochemical aspects in the synthesis of novel N-(purin-6-yl)dipeptides as potential antimycobacterial agents." Amino Acids (via PubMed Central), 2021. URL: [Link]

  • Čapek, P., et al. "A Facile and Efficient Synthesis of (Purin-6-yl)alanines." The Journal of Organic Chemistry, 2004. URL: [Link]

Sources

Troubleshooting

N,N-dibenzyl-7H-purin-6-amine stability and degradation issues

Technical Support Center: N,N-dibenzyl-7H-purin-6-amine Abstract: This technical support guide provides a comprehensive overview of the stability and degradation of N,N-dibenzyl-7H-purin-6-amine, a disubstituted purine d...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: N,N-dibenzyl-7H-purin-6-amine

Abstract: This technical support guide provides a comprehensive overview of the stability and degradation of N,N-dibenzyl-7H-purin-6-amine, a disubstituted purine derivative. Due to limited direct public data on this specific molecule, this document synthesizes information from analogous N6-substituted purines, such as kinetin and benzyladenine, and establishes standardized protocols for its handling, storage, and stability assessment.[1][2][3] It outlines detailed methodologies for identifying potential degradation pathways and provides troubleshooting guidance for common issues encountered during experimental use. This guide is intended for researchers, scientists, and drug development professionals to ensure the integrity and reproducibility of their results.

Section 1: Compound Stability Profile & Key Considerations

N,N-dibenzyl-7H-purin-6-amine, as a substituted purine, is generally expected to be a stable crystalline solid. However, its stability in solution is influenced by several factors, including solvent, pH, temperature, and light exposure. Aromatic amines can be susceptible to oxidation, and the purine ring itself can undergo degradation under harsh conditions.[4]

Key Stability Considerations:

  • Solvent Choice: The compound is predicted to be highly soluble in organic solvents like DMSO and alcohols.[5] Aqueous solubility is expected to be low. Stability in protic versus aprotic solvents may differ.

  • pH: The purine ring contains multiple nitrogen atoms that can be protonated or deprotonated depending on the pH. Extreme pH conditions (both acidic and alkaline) can catalyze hydrolysis of the N-glycosidic bond (if present) or the amino substituent, although N6-substituted adenines are generally stable.[1][2][3]

  • Temperature: Elevated temperatures can accelerate degradation reactions.[6] Long-term storage at room temperature in solution is generally not recommended without stability data.

  • Light: Purine derivatives can be photosensitive, particularly to UV light, which can lead to the formation of reactive species and subsequent degradation.[7][8][9]

  • Oxidation: The amine groups and the purine ring can be susceptible to oxidation, especially in the presence of oxidizing agents or dissolved oxygen.[4][10]

Section 2: Troubleshooting Guide - Common Experimental Issues

This section addresses common problems researchers may face when working with N,N-dibenzyl-7H-purin-6-amine, providing potential causes and actionable solutions.

Issue 1: Inconsistent or Lower-Than-Expected Potency in Biological Assays

Question: "My recent batches of N,N-dibenzyl-7H-purin-6-amine are showing reduced activity in my cell-based assay compared to previous experiments. What could be the cause?"

Possible Causes & Troubleshooting Steps:

  • Compound Degradation in Stock Solution:

    • Cause: Improper storage of DMSO stock solutions (e.g., at room temperature, frequent freeze-thaw cycles, exposure to light) can lead to gradual degradation.[5]

    • Troubleshooting Protocol:

      • Prepare a Fresh Stock Solution: Dissolve solid N,N-dibenzyl-7H-purin-6-amine in fresh, high-purity DMSO.

      • Perform a Dose-Response Curve: Compare the potency of the newly prepared stock with the old stock solution in your biological assay.

      • Analytical Verification (HPLC): If the issue persists, analyze both the old and new stock solutions by High-Performance Liquid Chromatography (HPLC) to check for the appearance of degradation products and a decrease in the main peak area.[11]

    • Best Practice: Aliquot DMSO stock solutions into single-use vials and store them at -20°C or -80°C, protected from light.[6][12]

  • Precipitation in Assay Media:

    • Cause: N,N-dibenzyl-7H-purin-6-amine is lipophilic and may precipitate out of aqueous assay media, especially at higher concentrations. This reduces the effective concentration of the compound available to the cells.

    • Troubleshooting Protocol:

      • Visual Inspection: After diluting the DMSO stock into your aqueous media, visually inspect the solution for any cloudiness or precipitate, both immediately and after incubation at 37°C.

      • Solubility Test: Perform a kinetic solubility assay to determine the maximum soluble concentration in your specific assay buffer.

      • Adjust Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is as low as possible (typically <0.5%) to maintain solubility and minimize solvent-induced artifacts.

Issue 2: Appearance of Unknown Peaks in Chromatographic Analysis (HPLC, LC-MS)

Question: "I'm analyzing my sample of N,N-dibenzyl-7H-purin-6-amine and see extra peaks that were not there when the sample was fresh. What are these?"

Possible Causes & Troubleshooting Steps:

  • Forced Degradation Analysis:

    • Rationale: To identify the source of degradation, a forced degradation study can be performed. This involves subjecting the compound to various stress conditions to intentionally induce degradation and identify the resulting products.[11][13][14] This can help in developing a stability-indicating analytical method.[15]

    • Forced Degradation Protocol:

      • Sample Preparation: Prepare several solutions of N,N-dibenzyl-7H-purin-6-amine (e.g., 1 mg/mL) in a suitable solvent (e.g., 50:50 acetonitrile:water).

      • Stress Conditions (in separate vials):

        • Acid Hydrolysis: Add 0.1 M HCl and heat at 60°C for 24 hours.

        • Base Hydrolysis: Add 0.1 M NaOH and keep at room temperature for 24 hours.[14]

        • Oxidation: Add 3% H₂O₂ and keep at room temperature for 24 hours.

        • Thermal Stress: Heat a solution at 80°C for 48 hours.

        • Photostability: Expose a solution to UV light (e.g., 254 nm) for 24 hours.

      • Analysis: Analyze the stressed samples by LC-MS to identify the mass of the degradation products.[16] This can provide clues to the degradation pathway.

Potential Degradation Pathways & Products:

  • Hydrolysis: Under harsh acidic or basic conditions, cleavage of the benzyl groups from the N6-amine is a possibility, although less likely than with N-glycosidic bonds.

  • Oxidation: The purine ring is susceptible to oxidation, potentially leading to the formation of N-oxides or ring-opened products.[10] The benzylic carbons are also potential sites of oxidation.

  • Photodegradation: UV exposure can induce a variety of reactions, including radical formation and subsequent dimerization or reaction with the solvent.[9]

Workflow for Investigating Degradation

G start Inconsistent Results or New HPLC Peaks Observed check_storage Review Storage Conditions (Temp, Light, Freeze-Thaw) start->check_storage prep_fresh Prepare Fresh Stock Solution check_storage->prep_fresh compare Compare Old vs. New Stock in Biological Assay & HPLC prep_fresh->compare precip_check Check for Precipitation in Assay Media compare->precip_check New stock also fails end_good Problem Resolved compare->end_good New stock works solubility_test Perform Kinetic Solubility Assay precip_check->solubility_test Precipitation observed forced_degradation Conduct Forced Degradation Study precip_check->forced_degradation No precipitation optimize Optimize Storage & Handling Procedures solubility_test->optimize lcms_analysis Analyze Stressed Samples by LC-MS forced_degradation->lcms_analysis identify_pathway Identify Degradation Pathway & Products lcms_analysis->identify_pathway identify_pathway->optimize end_bad Problem Persists: Contact Supplier/ Synthesize New Batch identify_pathway->end_bad Severe Intrinsic Instability optimize->end_good G A N,N-dibenzyl-7H-purin-6-amine B N-benzyl-7H-purin-6-amine A->B Harsh Acid/Base (De-benzylation) C Hypoxanthine derivative A->C Oxidative Deamination D Ring-Opened Products A->D Strong Oxidation (e.g., H2O2, UV) E Benzylamine B->E Further Hydrolysis

Caption: Potential degradation pathways of N,N-dibenzyl-7H-purin-6-amine.

Section 4: Data Summary

Table 1: Recommended Storage Conditions

FormSolventTemperatureDurationKey Considerations
Solid N/A-20°C> 1 yearProtect from light and moisture.
Stock Solution Anhydrous DMSO-80°CUp to 6 monthsAliquot to avoid freeze-thaw cycles.
Working Solution Aqueous Buffer2-8°C< 24 hoursPrepare fresh daily. Verify solubility.

References

  • Tracking the origin of photostability in purine nucleobases: the photophysics of 2-oxopurine. RSC Publishing.
  • Tracking the origin of photostability in purine nucleobases: the photophysics of 2-oxopurine. (2019).
  • Stability of adenine-based cytokinins in aqueous solution. FAO AGRIS.
  • Solution Stability of Adenine-based Cytokinins.
  • Stability of adenine-based cytokinins in aqueous solution. PMC.
  • (PDF) Stability of adenine-based cytokinins in aqueous solution. ResearchGate.
  • On the Photochemistry of Purine Nucleobases. The Journal of Physical Chemistry A.
  • Dissipative Photochemical Abiogenesis of the Purines. MDPI.
  • The photochemistry of purine components of nucleic acids. II. Photolysis of deoxyguanosine. PMC - NIH.
  • A practical guide to forced degradation and stability studies for drug substances.
  • Forced Degradation Studies: Regulatory Considerations and Implementation.
  • Kinetin - Wikipedia.
  • An In-depth Technical Guide on the Solubility and Stability of 9-Undecylpurin-6-amine in DMSO. Benchchem.
  • common challenges in working with thio-purine compounds. Benchchem.
  • Application Note: Analytical Methods for the Characterization of N6-Benzyl-9H-purine-2,6-diamine. Benchchem.
  • TECHNICAL CONSIDERATIONS OF FORCED DEGRADATION STUDIES OF NEW DRUG SUBSTANCES AND PRODUCT: REGULATORY PERSPECTIVES. (2018).
  • Forced Degradation Study an Essential Approach to Develop Stability Indicating Method.
  • Optimizing Compound Storage for Long-Term Stability and Safety. GMP Plastics.
  • Biological Models of Oxidative Purine DNA Damage in Neurodegenerative Disorders. MDPI.
  • How to Store Research Peptides | Stability & Handling Guide. NexPept.
  • Amines and Heterocycles. (2020).

Sources

Optimization

Technical Support Center: Troubleshooting N,N-Dibenzyl-7H-purin-6-amine Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide for researchers and drug development professionals facing low yields during the synthesis of N,N-dibenzyl-7H-purin-6-...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide for researchers and drug development professionals facing low yields during the synthesis of N,N-dibenzyl-7H-purin-6-amine (N,N-dibenzyladenine).

This guide moves beyond basic recipes. It deconstructs the chemical causality of the nucleophilic aromatic substitution (SNAr) at the purine C6 position, providing a self-validating framework to ensure your synthesis is robust, reproducible, and analytically verified at every step.

Mechanistic Causality & Reaction Dynamics

The synthesis of N,N-dibenzyl-7H-purin-6-amine relies on an SNAr reaction between 6-chloropurine and dibenzylamine. The C6 position of the purine ring is highly electrophilic due to the electron-withdrawing nature of the adjacent pyrimidine nitrogens (N1 and N3).

However, two primary mechanistic barriers often lead to low yields:

  • Steric Hindrance: Dibenzylamine is a bulky secondary amine. The Bürgi-Dunitz trajectory required for nucleophilic attack is sterically encumbered by the two benzyl groups, imposing a high kinetic barrier (activation energy, Ea​ ).

  • Acid Generation: The substitution ejects a chloride ion, generating one equivalent of hydrochloric acid (HCl). If unaddressed, this HCl protonates the unreacted dibenzylamine ( pKa​≈8.5 ), rendering it non-nucleophilic and stalling the reaction at exactly 50% conversion.

Troubleshooting FAQs

Q: My reaction consistently stalls at ~50% conversion, even with prolonged heating. Why? A: This is a classic acid neutralization issue. Because the reaction generates stoichiometric HCl, using only 1 equivalent of dibenzylamine means half of your nucleophile is consumed as dibenzylammonium chloride. Causality-driven solution: You must use an excess of the amine. Lemmerhirt et al. demonstrated that using 4 equivalents of dibenzylamine in refluxing isopropanol drives the reaction to a 94% yield [1]. Alternatively, use 1.2 equivalents of dibenzylamine paired with 2.0 equivalents of a non-nucleophilic auxiliary base like N,N-diisopropylethylamine (DIPEA).

Q: I am observing a highly polar byproduct on TLC/LCMS instead of my product. What is this? A: You are likely observing the formation of hypoxanthine (m/z 137 [M+H]+). At elevated temperatures, 6-chloropurine is highly susceptible to nucleophilic attack by adventitious water, leading to hydrolysis. Causality-driven solution: Ensure your reaction environment is strictly anhydrous. Switch from standard grade solvents to anhydrous isopropanol or n-butanol, and ensure your 6-chloropurine starting material is dried under a vacuum before use.

Q: The reaction is incredibly sluggish, taking over 24 hours to reach completion. How can I accelerate the kinetics? A: The steric bulk of the dibenzyl group makes this specific amination kinetically slow at standard reflux temperatures (e.g., ethanol at 78 °C). Causality-driven solution: Increase the thermal energy to overcome the steric barrier. Switch to a higher-boiling solvent like n-butanol (reflux 117 °C). Alternatively, Qu et al. established that microwave irradiation can dramatically accelerate the amination of 6-chloropurines, reducing reaction times from hours to mere minutes [2].

Q: I am losing product during column chromatography due to co-elution with excess dibenzylamine. How do I separate them? A: Dibenzylamine and N,N-dibenzyladenine often share similar Rf values on silica gel. Causality-driven solution: Exploit their differential basicity during the aqueous workup. The exocyclic nitrogen of your product is poorly basic due to lone-pair delocalization into the purine ring. By washing your organic layer with 0.1 M HCl, you selectively protonate the aliphatic dibenzylamine, partitioning it into the aqueous waste while your product remains in the organic phase.

Self-Validating Experimental Protocol

This optimized protocol utilizes excess amine to act as both nucleophile and acid scavenger, with built-in analytical checkpoints to validate success at each stage.

Reagents:

  • 6-Chloropurine (1.0 eq, 6.47 mmol, 1.00 g)

  • Dibenzylamine (4.0 eq, 25.88 mmol, 5.0 mL)

  • Anhydrous Isopropanol (60 mL)

Step-by-Step Workflow:

  • Preparation (Validation Checkpoint 1): Suspend 6-chloropurine in anhydrous isopropanol. Self-Validation: Analyze the starting material via LCMS. Confirm the presence of m/z 155/157 [M+H]+ (chlorine isotope pattern) and the absence of m/z 137 (hypoxanthine).

  • Reaction: Add dibenzylamine at room temperature. Equip the flask with a reflux condenser and heat to 90 °C with vigorous stirring for 7 hours.

  • Monitoring (Validation Checkpoint 2): Pull a 10 µL aliquot, dilute in methanol, and analyze via LCMS/TLC. Self-Validation: The reaction is complete when the m/z 155 peak disappears entirely, replaced by a single dominant peak at m/z 316[M+H]+. On TLC (5% MeOH/DCM), the product will appear as a new UV-active spot at Rf ~0.35–0.40.

  • Workup: Evaporate the isopropanol under reduced pressure. Dissolve the crude residue in ethyl acetate (100 mL) and transfer to a separatory funnel.

  • Amine Scavenging (Validation Checkpoint 3): Wash the organic layer with 0.1 M HCl (3 × 50 mL), followed by brine (50 mL). Self-Validation: Spot the organic layer on a TLC plate and stain with Ninhydrin. If the stain remains colorless upon heating, the secondary amine has been successfully removed.

  • Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate. Purify via flash chromatography (DCM to 2% MeOH in DCM) to yield N,N-dibenzyl-7H-purin-6-amine as a colorless solid.

Quantitative Data: Condition Optimization

The following table summarizes the causal relationship between reaction conditions and final yield, allowing you to select the optimal parameters for your specific laboratory setup.

SolventBase / Acid ScavengerAmine Eq.Temp (°C)TimeYield (%)Primary Issue Overcome
IsopropanolNone1.0 eq82 (Reflux)24 h45%None (Reaction stalls due to HCl)
Isopropanol Dibenzylamine (Excess) 4.0 eq 90 (Reflux) 7 h 94% Optimal Standard (Acid neutralized)
n-ButanolDIPEA (2.0 eq)1.2 eq117 (Reflux)4 h89%Steric hindrance (Higher thermal energy)
EthanolDIPEA (1.1 eq)1.1 eq120 (Microwave)30 min85%Sluggish kinetics (Microwave activation)

Troubleshooting Workflow Visualization

Follow this logical decision tree to rapidly diagnose and resolve low yields in your synthesis.

TroubleshootingTree Start Low Yield: N,N-dibenzyl-7H-purin-6-amine Check1 Is conversion stalled at ~50%? Start->Check1 Sol1 Acid Neutralization Issue: Use ≥3 eq HN(Bn)2 or add DIPEA Check1->Sol1 Yes Check2 Highly polar byproduct on TLC/LCMS? Check1->Check2 No Sol2 Hypoxanthine Formation: Use strictly anhydrous alcohols (e.g., n-BuOH) Check2->Sol2 Yes Check3 Reaction sluggish throughout? Check2->Check3 No Sol3 Steric Hindrance: Increase temp to 90-117°C or use Microwave Check3->Sol3 Yes Check4 Product lost during column chromatography? Check3->Check4 No Sol4 Amine Co-elution: Pre-wash organic layer with 0.1M HCl Check4->Sol4 Yes

Decision tree for troubleshooting low yield in N,N-dibenzyl-7H-purin-6-amine synthesis.

References

  • Lemmerhirt, J. P., Isaak, A., Liu, R., Kock, M., Daniliuc, C. G., Jacobson, K. A., Heitman, L. H., & Junker, A. (2022). Development of Bicyclo[3.1.0]hexane-Based A3 Receptor Ligands: Closing the Gaps in the Structure–Affinity Relationships. Molecules, 27(7), 2283.[Link]

  • Qu, G. R., Zhao, L., Geng, M. W., & Yuan, F. (2006). Microwave assisted amination of 6-chloropurine derivatives with various amines in water. Journal of the Brazilian Chemical Society, 17(5), 915-922.[Link]

Troubleshooting

Technical Support Center: Detection of N,N-dibenzyl-7H-purin-6-amine

Welcome to the technical support center for the analytical detection of N,N-dibenzyl-7H-purin-6-amine. This guide is designed for researchers, scientists, and drug development professionals to provide field-proven insigh...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the analytical detection of N,N-dibenzyl-7H-purin-6-amine. This guide is designed for researchers, scientists, and drug development professionals to provide field-proven insights and practical solutions for common experimental challenges. The information is structured in a flexible question-and-answer format to directly address the issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: What is N,N-dibenzyl-7H-purin-6-amine and why is its detection important?

N,N-dibenzyl-7H-purin-6-amine is a synthetic derivative of purine, a class of molecules fundamental to many biological processes. As a disubstituted purine analogue, it and similar compounds are of significant interest in medicinal chemistry and drug discovery for their potential biological activities[1]. Accurate and sensitive detection is critical for pharmacokinetic (PK) studies, metabolism profiling, purity assessment of bulk drug substance, and quality control in pharmaceutical formulations[2][3].

Q2: What are the primary analytical methods for detecting N,N-dibenzyl-7H-purin-6-amine?

The most common and effective methods are chromatography-based, leveraging the compound's chemical properties. These include:

  • High-Performance Liquid Chromatography (HPLC) with UV Detection: A robust and widely accessible method for quantification, particularly at moderate concentrations.[4]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The gold standard for high-sensitivity and high-selectivity quantification, especially in complex biological matrices like plasma or urine.[5][6][7]

  • Gas Chromatography-Mass Spectrometry (GC-MS): A viable option, though it typically requires chemical derivatization to increase the volatility of the polar purine structure. It is often used for impurity profiling.[8][9]

Q3: What are the typical detection limits I can expect for N,N-dibenzyl-7H-purin-6-amine?

The limit of detection (LOD) and limit of quantification (LOQ) are highly dependent on the analytical technique, the sample matrix, and the sample preparation method. The following table provides a comparative summary based on typical performance for structurally similar aromatic amines and purine derivatives.

Analytical MethodTypical Limit of Quantification (LOQ) RangeSample MatrixKey Considerations
HPLC-UV 1 - 10 µg/mL (1,000 - 10,000 ng/mL)Drug Substance, FormulationsLower sensitivity; best for purity analysis and high-concentration samples.[4][10]
0.1 - 100 µMPurified StandardsMethod is highly dependent on the molar absorptivity of the compound at the chosen wavelength.[11]
GC-MS 1 - 50 ng/mLEnvironmental, Chemical MatricesOften requires derivatization. Prone to issues with polar analytes.[8][12]
LC-MS/MS 0.01 - 10 ng/mL (10 - 10,000 pg/mL)Plasma, Urine, TissuesHighest sensitivity and selectivity.[5][13] The "gold standard" for bioanalysis.[5]
0.3 - 60 nMBiological FluidsCan achieve extremely low detection limits with optimized sample preparation and instrumentation.[7][14]

Troubleshooting Guides

This section addresses specific experimental problems in a direct question-and-answer format.

Issue 1: Poor Chromatographic Peak Shape (Tailing)

Q: My HPLC or LC-MS peak for N,N-dibenzyl-7H-purin-6-amine is broad and tailing. What's causing this and how can I fix it?

A: Peak tailing for amine-containing compounds is a classic chromatography problem, almost always caused by secondary interactions between the basic amine groups and active sites on the silica-based column packing.[12]

Causality & Solutions:

  • Silanol Interactions: The free amine can interact with acidic silanol groups (Si-OH) on the surface of C18 columns. This strong, non-ideal interaction leads to tailing.

    • Solution 1: Use a Mobile Phase Additive. Add a small concentration of an acid, like 0.1% formic acid or acetic acid, to both mobile phase solvents (A and B). This protonates the analyte to a consistent positive charge ([M+H]⁺) and "shields" it from interacting with the silanols. This is standard practice for LC-MS.[13][14]

    • Solution 2: Use a Base-Deactivated Column. Modern HPLC columns are often "end-capped" to reduce the number of free silanols. Ensure you are using a high-quality, base-deactivated column specifically designed for analyzing basic compounds.

    • Solution 3 (HPLC-UV only): Add a competing base like triethylamine (TEA) to the mobile phase at a low concentration (~10-20 mM). The TEA will preferentially bind to the active sites, preventing your analyte from doing so. Note: TEA is not volatile and is NOT compatible with mass spectrometry.

  • Column Overload: Injecting too much analyte can saturate the stationary phase, leading to tailing.

    • Solution: Dilute your sample and reinject. If the peak shape improves, you were likely overloading the column.

Issue 2: Low Signal Intensity & Poor Sensitivity

Q: I'm not achieving the low ng/mL or pg/mL detection limits needed for my study. How can I improve my signal intensity?

A: Achieving ultra-trace sensitivity requires optimizing every step of the workflow, from sample preparation to instrument settings. Low signal is often a multi-faceted problem.

Causality & Solutions:

  • Inefficient Sample Preparation: The analyte may be lost during extraction or significant matrix components may be co-extracted, causing ion suppression in the MS source.

    • Solution 1: Optimize Extraction. If using protein precipitation, ensure the solvent-to-sample ratio is sufficient (e.g., 3:1 or 4:1 cold acetonitrile to plasma) for complete protein removal.[14] For more complex matrices, consider switching to a more selective technique like Solid Phase Extraction (SPE), which can provide a much cleaner extract.[15][16]

    • Solution 2: Concentrate the Sample. After initial extraction, the supernatant can be evaporated to dryness under a gentle stream of nitrogen and then reconstituted in a smaller volume of mobile phase.[14] This can increase the analyte concentration by a factor of 5-10x.

  • Suboptimal Mass Spectrometry Parameters (LC-MS/MS): The instrument may not be tuned for maximum transmission and detection of your specific analyte.

    • Solution: Perform a direct infusion of a pure standard solution of N,N-dibenzyl-7H-purin-6-amine into the mass spectrometer. Use the instrument's tuning software to optimize precursor ion selection and find the most intense, stable product ions for your Multiple Reaction Monitoring (MRM) transitions. Key parameters to optimize include collision energy, cone voltage (or equivalent), and source temperatures.[17]

  • Poor Ionization Efficiency: N,N-dibenzyl-7H-purin-6-amine, being a basic compound, should ionize well in positive ion mode Electrospray Ionization (ESI).

    • Solution: Ensure your mobile phase is acidic (e.g., 0.1% formic acid) to promote the formation of the protonated molecule [M+H]⁺, which is essential for ESI in positive mode.

Issue 3: High Background & Matrix Effects

Q: My LC-MS/MS chromatogram has a very high baseline, and my analyte signal is inconsistent when I analyze biological samples compared to pure standards. Why?

A: This strongly suggests a "matrix effect," where co-eluting endogenous components from the sample (like phospholipids from plasma) interfere with the ionization of your target analyte, typically causing signal suppression.[5]

Causality & Solutions:

  • Insufficient Chromatographic Separation: The analyte is eluting from the column at the same time as a large mass of matrix components.

    • Solution 1: Adjust the LC Gradient. Modify your gradient to be shallower, increasing the separation between your analyte and the interfering peaks. A longer run time is a small price to pay for better data quality.[8]

    • Solution 2: Use a Different Column. Consider a column with a different stationary phase chemistry that may offer a different selectivity profile.

  • Inadequate Sample Cleanup: The sample preparation method is not removing enough of the interfering matrix components.

    • Solution 1: Switch to Solid Phase Extraction (SPE). SPE provides a much more rigorous cleanup than simple protein precipitation and is highly effective at removing salts and phospholipids.[15]

    • Solution 2: Use a More Efficient Precipitation Solvent. If using protein precipitation, compare the results from acetonitrile, methanol, and acetone. Each will precipitate proteins differently and may yield a cleaner supernatant.

  • Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most robust way to correct for matrix effects.

    • Solution: Synthesize or purchase a deuterated or ¹³C-labeled version of N,N-dibenzyl-7H-purin-6-amine. A SIL-IS will have nearly identical chemical and chromatographic properties to the analyte and will be affected by matrix suppression in the exact same way. By calculating the ratio of the analyte peak area to the internal standard peak area, the variability caused by the matrix effect is normalized, leading to highly accurate and precise quantification.[17]

Experimental Protocols & Visualizations

Workflow for Sample Preparation and Analysis

The following diagram illustrates a typical workflow for the analysis of N,N-dibenzyl-7H-purin-6-amine in a biological matrix like plasma.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample (e.g., 50 µL) add_is Add Internal Standard plasma->add_is add_acn Add 150 µL Cold Acetonitrile add_is->add_acn vortex Vortex to Precipitate Proteins add_acn->vortex centrifuge Centrifuge (e.g., 15,000 rpm) vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant evaporate Evaporate to Dryness (N2) supernatant->evaporate reconstitute Reconstitute in 50 µL Mobile Phase A evaporate->reconstitute final_centrifuge Centrifuge to Pellet Debris reconstitute->final_centrifuge vial Transfer to Autosampler Vial final_centrifuge->vial inject Inject onto UPLC/HPLC vial->inject separate Chromatographic Separation (C18 Column) inject->separate ionize Electrospray Ionization (ESI+) separate->ionize detect Tandem MS Detection (MRM) ionize->detect data_proc Data Processing & Quantification detect->data_proc Quantification using Analyte/IS Ratio

Caption: General workflow for protein precipitation and LC-MS/MS analysis.

Protocol 1: Sample Preparation by Protein Precipitation

This protocol is a rapid and effective method for cleaning up plasma or serum samples prior to LC-MS/MS analysis.[14]

  • Thaw Samples: Thaw frozen plasma or blood samples on ice to maintain stability.

  • Aliquot: In a 1.5 mL microcentrifuge tube, add a 50 µL aliquot of the sample.

  • Add Internal Standard: Add your internal standard solution.

  • Precipitate: Add 150 µL of cold (≤ -20°C) acetonitrile. The 3:1 ratio of organic solvent to aqueous sample is crucial for efficient protein crashing.

  • Vortex: Vortex the mixture vigorously for at least 1 minute to ensure complete denaturation and precipitation of proteins.

  • Centrifuge: Centrifuge the tubes at high speed (e.g., >14,000 rpm) for 15 minutes at 4°C to pellet the precipitated proteins into a tight plug.

  • Transfer Supernatant: Carefully pipette the clear supernatant into a new tube, being cautious not to disturb the protein pellet.

  • Concentrate (Optional but Recommended): Evaporate the supernatant to dryness under a gentle stream of nitrogen gas at a temperature not exceeding 40°C.

  • Reconstitute: Reconstitute the dried residue in a known, small volume (e.g., 50-100 µL) of the initial mobile phase composition (e.g., 95% Water/5% Acetonitrile with 0.1% Formic Acid).

  • Final Polish: Centrifuge the reconstituted sample again (14,000 rpm, 10 min) to pellet any micro-particulates that may have carried over.

  • Analyze: Transfer the final clear solution to an autosampler vial for injection.

Protocol 2: UPLC-MS/MS Method Parameters

These are starting parameters that should be optimized for your specific instrument and compound.

ParameterRecommended SettingRationale
UPLC System Waters ACQUITY UPLC or equivalentSub-2-µm particle columns provide high resolution and throughput.[5]
Column C18 Reverse-Phase (e.g., 2.1 x 50 mm, 1.7 µm)Standard chemistry for retaining moderately non-polar compounds.
Mobile Phase A 0.1% Formic Acid in WaterAcid promotes protonation for ESI+ and improves peak shape.[13]
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier with low viscosity.
Flow Rate 0.4 - 0.5 mL/minAppropriate for a 2.1 mm ID column.
Gradient 5% B to 95% B over 5-7 minutesA generic starting gradient; adjust to optimize separation.
Column Temp 40 °CImproves peak efficiency and reduces viscosity.
Injection Vol. 2 - 5 µLSmall volumes prevent peak distortion and column overload.
Ionization Mode Electrospray Ionization, Positive (ESI+)Effective for basic, nitrogen-containing compounds like purines.
MS Detection Multiple Reaction Monitoring (MRM)Provides the highest sensitivity and selectivity for quantification.
Troubleshooting Logic: Low Signal Intensity

G start Low Signal or Sensitivity in LC-MS/MS check_std Is the signal strong when injecting a pure standard? start->check_std node_ms Problem is likely MS Instrument Settings check_std->node_ms No node_matrix Problem is likely Sample Matrix Effect (e.g., Ion Suppression) check_std->node_matrix Yes node_ms_sol Solution: - Infuse standard and re-tune - Optimize MRM transitions - Optimize source parameters - Clean the MS source node_ms->node_ms_sol node_matrix_sol Solution: - Improve sample cleanup (use SPE) - Modify LC gradient to separate analyte from interferences - Implement a Stable Isotope-Labeled Internal Standard (Best Practice) node_matrix->node_matrix_sol

Caption: Decision tree for troubleshooting low signal intensity in LC-MS/MS.

References

  • Versatile LC-MS/MS Solutions for the Evolving Bioanalysis Landscape.
  • ELISA Kits. Repligen.
  • Determination and Quantification of Primary Arom
  • Analytical Methods for the Determination of N-nitrosamines in Water by SPE and HRMS Q-Exactive. Royal Society of Chemistry.
  • Chromatographic Determination of Amines in Food Samples. University of Helsinki.
  • Improvement in HPLC analysis of urinary trans,trans-muconic acid, a promising substitute for phenol in the assessment of benzene exposure. PubMed.
  • Analytical method validation: A brief review. World Journal of Advanced Research and Reviews.
  • Human PDIA6 ELISA Kit (Colorimetric). Novus Biologicals.
  • Rapid Analysis of Carcinogenic Aromatic Amines Using the ACQUITY UPLC H-Class SQD System With Empower 3 Software.
  • Method Development and Validation for the Identification of Selected Genotoxic Impurities in Bulk and Pharmaceutical Formul
  • Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms. Agilent.
  • Application Note: Analytical Methods for the Characterization of N6-Benzyl-9H-purine-2,6-diamine. Benchchem.
  • Determination of six underivatized biogenic amines by LC-MS/MS and study of biogenic amine production during trout (Salmo trutta) storage in ice. PubMed.
  • The Development of an Ultra-Performance Liquid Chromatography–Tandem Mass Spectrometry Method for Biogenic Amines in Fish Samples. MDPI.
  • A Review on Step-by-Step Analytical Method Valid
  • Amines Analysis by Packed Column GC. Supelco.
  • Recent Trends in the Quantification of Biogenic Amines in Biofluids as Biomarkers of Various Disorders: A Review. PMC.
  • Impurity Profiling of Pharmaceutical Starting Materials Using Gas Chromatography Coupled with High- Resolution Accurate Mass Spectrometry. Thermo Fisher Scientific.
  • A Guide to the Analysis of Chiral Compounds by GC. Restek.
  • Preparing Samples for MSI Analysis. UT Chemistry.
  • Analytical Methods for Detecting Nitrobenzenes.
  • Ultratrace Quantitative Analysis of Catalyst Poisoners Using a Dedicated GC-MS Analyzer.
  • Sample Preparation Fundamentals for Chrom
  • A Review on Analytical Method Development, Validation, and Verific
  • Amine Troubleshooting. Sulfur Recovery Engineering Inc.
  • Enzyme-Linked Immunosorbent Assay (ELISA) Kits. Sigma-Aldrich.
  • Protein assay ELISA. QIAGEN.
  • Application Note: Quantitative Analysis of Genistein 7-O-glucuronide in Biological M
  • HPLC Analysis of 8-(benzylsulfanylmethyl)-1,3-dimethyl-7H-purine. Benchchem.
  • HPLC Applic
  • How to Analyze ELISA Data and Calcul
  • Comprehensive Measurement of Purines in Biological Samples. Frontiers.
  • Resolving the benign and the malign isomers of aryl amines by HPLC. TSI Journals.
  • Reagents for Analysis of Low Molecular Weight Amines. Thermo Fisher Scientific.
  • Biological evaluation of novel 6,9-disubstituted purine analogues in high-grade serous ovarian cancer cell lines. PMC.
  • Troubleshooting low yield in N3-peptide synthesis. Benchchem.
  • Chapter on Amines.
  • N-Benzyl-9-isopropyl-9H-purin-6-amine.

Sources

Optimization

Enhancing the bioavailability of poorly soluble compounds

Welcome to the Formulation & Bioavailability Technical Support Center . As a Senior Application Scientist, I have designed this guide to move beyond generic textbook advice.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Formulation & Bioavailability Technical Support Center . As a Senior Application Scientist, I have designed this guide to move beyond generic textbook advice. Formulation failures are rarely due to a single bad excipient; they are usually failures in thermodynamic control or kinetic stabilization.

This center provides self-validating protocols, causality-driven troubleshooting, and field-proven FAQs to help you rescue Biopharmaceutics Classification System (BCS) Class II and IV compounds.

Formulation Selection Logic

Before troubleshooting a failing formulation, we must ensure the correct technology was selected based on the intrinsic physicochemical properties of the Active Pharmaceutical Ingredient (API).

FormulationSelection Start BCS Class II/IV API (Poor Aqueous Solubility) CheckMP High Melting Point (>200°C)? (High Crystal Lattice Energy) Start->CheckMP CheckLogP High Log P (>4)? (High Lipophilicity) CheckMP->CheckLogP No Nano Nanosuspension (Wet Bead Milling) CheckMP->Nano Yes ASD Amorphous Solid Dispersion (Spray Drying / HME) CheckLogP->ASD No LBF Lipid-Based Formulation (SMEDDS / SEDDS) CheckLogP->LBF Yes

Fig 1. Decision matrix for selecting bioavailability enhancement technologies based on API properties.

Module 1: Amorphous Solid Dispersions (ASDs) via Spray Drying

The Causality: ASDs enhance bioavailability by trapping the drug in a high-energy amorphous state within a polymer matrix, drastically improving the thermodynamic driving force for dissolution[1]. Because the solvent evaporation process during spray drying is extremely fast (milliseconds to seconds), it prevents drug-carrier phase separation and is ideal for thermally sensitive compounds[2].

Self-Validating Protocol: Spray Drying an ASD
  • Solution Preparation: Dissolve the API and polymer (e.g., HPMC-AS) in a common volatile solvent.

    • Validation: Visually inspect for complete dissolution. The solution must be optically clear; any residual micro-crystals will act as nucleation seeds, causing the amorphous matrix to crash out post-drying.

  • Atomization & Drying: Feed the solution through a twin-fluid nozzle. Set the inlet temperature ( Tin​ ) to achieve an outlet temperature ( Tout​ ) that is 10–15°C below the solvent's boiling point, but strictly below the glass transition temperature ( Tg​ ) of the solid dispersion.

  • Secondary Drying: Transfer the powder to a vacuum desiccator to remove residual solvent.

    • Validation: Perform Thermogravimetric Analysis (TGA) to confirm residual solvent is <0.5% w/w.

  • Solid-State Characterization:

    • Validation: Run Modulated Differential Scanning Calorimetry (mDSC). A successful, molecularly dispersed ASD will exhibit a single Tg​ . Two distinct Tg​ s indicate phase separation[2].

Troubleshooting & FAQs: Spray Drying

Q: My spray-dried ASD shows a single Tg​ initially, but recrystallizes after 2 weeks of stability testing at 40°C/75% RH. Why? A: This is a classic case of moisture-induced plasticization. Water acts as a powerful plasticizer, lowering the Tg​ of the polymer matrix. If the Tg​ drops near or below your storage temperature, the polymer's molecular mobility increases, allowing the high-energy amorphous API to revert to its stable crystalline lattice. Action: Switch to a polymer with a higher intrinsic Tg​ (e.g., PVP-VA), add a high- Tg​ ternary excipient, or package the formulation with high-barrier blister materials (e.g., Alu-Alu) and desiccants.

Q: I am experiencing severe product accumulation on the cyclone walls, resulting in <30% yield. How do I fix this? A: The outlet temperature ( Tout​ ) of your spray dryer is likely exceeding the Tg​ of the wet formulation, pushing the particles into a "rubbery" state where they become highly cohesive and adhesive to the stainless steel walls. Follow the logic below:

SD_Troubleshooting Issue Failure: Low Yield or Sticky Powder in Cyclone TgCheck Is Outlet Temp (Tout) > Formulation Tg? Issue->TgCheck Action1 Decrease Inlet Temp (Tin) or Increase Aspirator Gas Flow TgCheck->Action1 Yes (Rubber state) Action2 Check Atomization Pressure & Reduce Feed Rate TgCheck->Action2 No (Wet droplets) Validation Validation: Dry, free-flowing powder with single Tg (mDSC) Action1->Validation Action2->Validation

Fig 2. Troubleshooting logic for resolving low yield and sticky powder issues during spray drying.

Module 2: Lipid-Based Formulations (LBFs) & SMEDDS

The Causality: Self-Microemulsifying Drug Delivery Systems (SMEDDS) consist of an isotropic mixture of API, lipids, surfactants, and co-solvents[3]. Upon mild agitation in the gastrointestinal (GI) tract, they spontaneously form microemulsions. This keeps highly lipophilic drugs solubilized, prevents precipitation in aqueous GI fluids, and enhances lymphatic transport[4].

Self-Validating Protocol: SMEDDS Formulation & Evaluation
  • Excipient Solubility Screening: Determine the equilibrium solubility of the API in various oils (e.g., Capmul MCM), surfactants (e.g., Tween 80), and co-solvents.

    • Validation: Centrifuge the mixture at 10,000 rpm for 15 mins. The supernatant must remain perfectly clear with no API pellet.

  • Ternary Phase Diagram Construction: Titrate oil and surfactant/co-solvent mixtures with water to map the microemulsion region.

    • Validation: The resulting dispersion must be optically transparent or slightly opalescent, indicating droplet sizes <100 nm.

  • In Vitro Emulsification & Dispersion: Dilute the SMEDDS 1:100 in simulated gastric fluid (SGF) and simulated intestinal fluid (FaSSIF) at 37°C under mild agitation.

  • In Vitro Lipolysis Testing:

    • Validation: Subject the dispersed SMEDDS to an in vitro lipolysis assay using a pH-stat apparatus. Monitor the release of free fatty acids and quantify the API remaining in the aqueous phase versus the precipitated pellet. A robust SMEDDS will maintain the API in the solubilized phase post-digestion.

Troubleshooting & FAQs: SMEDDS

Q: My SMEDDS forms a beautiful, clear microemulsion in water, but the API precipitates rapidly when diluted in FaSSIF. What went wrong? A: This indicates that your formulation relies too heavily on water-soluble surfactants (e.g., Tween 80) rather than the lipid core for solubilization. Upon dilution, the hydrophilic surfactant partitions into the bulk aqueous phase (a phenomenon known as "surfactant washout"), leaving the API supersaturated and prone to rapid nucleation. Action: Increase the proportion of the oil phase, switch to a more lipophilic surfactant, or incorporate a polymeric precipitation inhibitor (e.g., HPMC) to maintain the supersaturated state.

Q: Does achieving a smaller droplet size (e.g., a nanoemulsion <50 nm) guarantee higher in vivo bioavailability? A: No. While a smaller droplet size provides a larger surface area for initial dispersion, assuming a direct relationship between initial droplet size and bioavailability is misleading[3]. In the GI tract, lipid formulations are digested by lipases. Bioavailability is ultimately driven by the formulation's ability to form mixed micelles with endogenous bile salts and maintain the API in a solubilized state during this digestion process, not merely by the initial droplet size[3].

Quantitative Benchmarking of Enhancement Technologies

To assist in your formulation strategy, use the following empirical data comparing the three primary methods for rescuing poorly soluble compounds.

Enhancement TechnologyPrimary Mechanism of ActionTypical Excipients / CarriersMax Practical Drug Loading (%)Typical Solubility/Exposure Gain
Amorphous Solid Dispersions (ASD) Thermodynamic activation (high-energy amorphous state)HPMC-AS, PVP-VA, Eudragit L10010% - 40%10x - 100x (Apparent solubility)
Lipid-Based Formulations (SMEDDS) Solubilization in mixed micelles, avoidance of first-pass via lymphatic transportMedium/Long-chain triglycerides, Tween 80, Transcutol5% - 20%5x - 50x (Bioavailability)
Nanosuspensions Surface area expansion (Noyes-Whitney equation)Poloxamer 188, D-α-tocopherol PEG succinate (TPGS)Up to 30%2x - 10x (Dissolution rate)

References

  • Spray Drying: Solving solubility issues with amorphous solid dispersions. European Pharmaceutical Review. Available at: [Link]

  • Considerations for the Development of Amorphous Solid Dispersions of Poorly Soluble Drugs. American Pharmaceutical Review. Available at: [Link]

  • SMEDDS and SNEDDS. Harpago CDMO. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Analysis of Amine Solutions

Welcome to the technical support center for amine analysis. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges during the analysis of amine-containing solution...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for amine analysis. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges during the analysis of amine-containing solutions. Amines, due to their basicity, polarity, and reactivity, are a notoriously difficult class of compounds to analyze accurately and reproducibly. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered in the laboratory.

Section 1: Gas Chromatography (GC) Challenges

Gas chromatography is a powerful technique for analyzing volatile and semi-volatile amines. However, the inherent chemical properties of amines often lead to significant chromatographic problems.

FAQ 1: Why are my amine peaks severely tailing in my GC analysis?

Answer:

Peak tailing is the most common issue when analyzing amines by GC.[1][2] The primary cause is the interaction between the basic amine molecules and active sites within the GC system.[1] These active sites are typically acidic silanol (Si-OH) groups present on the surfaces of untreated glass inlet liners and the capillary column itself.[1] The lone pair of electrons on the amine's nitrogen atom forms a strong hydrogen bond with these silanols, leading to adsorption. This causes a portion of the analyte molecules to be retained longer than the rest, resulting in a skewed, asymmetrical peak with a "tail".[1]

Troubleshooting Protocol:

  • Assess the Inertness of Your Flow Path: The first step is to ensure every surface the sample touches is deactivated.

    • Inlet Liner: Standard glass liners are rich in active silanols. Replace your current liner with a base-deactivated liner .[1] These have been treated to cap the acidic silanol groups.

    • Column Choice: Not all columns are suitable for amine analysis. Use a column specifically designed for basic compounds. Look for stationary phases that are "base-deactivated" or wax-based phases (e.g., PEG).[2] These columns have minimal accessible silanol groups.

    • Column Installation: An improper column cut or installation can expose active metal surfaces in the injector, contributing to tailing.[1] Ensure a clean, square cut and proper installation depth.

  • Consider Chemical Modification (Derivatization): If an inert flow path isn't sufficient, derivatization is a highly effective solution.[3][4] This process chemically modifies the amine to make it less polar and more volatile by replacing the active hydrogen atoms on the amino group.[3]

    • Mechanism: Derivatization blocks the N-H group, preventing it from interacting with active sites.[3] This results in sharper, more symmetrical peaks and often improves thermal stability.[3]

    • See the table below for common derivatization reagents.

  • Optimize Method Parameters:

    • Injector Temperature: Ensure the temperature is high enough to vaporize the amines efficiently without causing thermal degradation.[1] A typical starting point is 250 °C.

    • Sample Concentration: Injecting too much sample can overload the column, leading to peak broadening and tailing.[1][5] Try diluting your sample.

Troubleshooting Flowchart: GC Peak Tailing

This diagram outlines a logical workflow for diagnosing and resolving peak tailing for amine analytes.

G cluster_0 Troubleshooting GC Peak Tailing for Amines Start Asymmetrical Peak Tailing Observed Q1 Are you using a base-deactivated column and inlet liner? Start->Q1 Sol1 Action: Switch to an amine-specific or base-deactivated column and liner. This is the most critical step. Q1->Sol1 No Q2 Is the peak tailing still severe? Q1->Q2 Yes A1_Yes Yes A1_No No Sol1->Q2 Sol2 Action: Consider derivatization to reduce analyte polarity and activity. (e.g., Silylation, Acylation) Q2->Sol2 Yes End Problem Resolved Q2->End No A2_Yes Yes A2_No No Q3 Have you checked for sample overload? Sol2->Q3 Sol3 Action: Dilute the sample or reduce injection volume. Q3->Sol3 No Q3->End Yes A3_Yes Yes A3_No No Sol3->End

Caption: A logical workflow for diagnosing and resolving GC peak tailing issues.

FAQ 2: I'm seeing "ghost peaks" in my blank runs after analyzing amine samples. What are they?

Answer:

Ghost peaks are peaks that appear in blank solvent injections and are a common sign of carryover from previous analyses.[6] Due to their "sticky" nature, amines can be strongly adsorbed onto active sites in the injector or the front of the column.[2] These retained molecules can then slowly bleed off in subsequent runs, appearing as broad, poorly shaped peaks.[7]

Troubleshooting Protocol:

  • Clean the Injector: The injector is the most common source of carryover.

    • Replace the septum and inlet liner.[6][8] Even if the liner is deactivated, it can become contaminated with sample residue over time.

    • If the problem persists, the injector body may need to be disassembled and cleaned with appropriate solvents.

  • Perform a Column Bake-out: Increase the column oven temperature to its maximum recommended isothermal limit (or slightly below) for 1-2 hours to "bake out" any strongly retained contaminants.[8] Ensure there is carrier gas flow during this process.

  • Solvent Washes: Before and after a sequence of amine samples, perform several high-volume injections of a strong, polar solvent (e.g., isopropanol) to wash the injector and the front of the column.

Data Table: Common Derivatization Reagents for GC Analysis of Amines

This table summarizes common reagents used to improve the chromatographic behavior of amines. The choice of reagent depends on the specific amine and the detector being used.[9]

Reagent ClassExample ReagentAbbreviationTarget AminesKey Advantages
Silylation N,O-Bis(trimethylsilyl)trifluoroacetamideBSTFAPrimary, SecondaryCreates volatile and thermally stable TMS derivatives.[3]
Acylation Trifluoroacetic anhydrideTFAAPrimary, SecondaryProduces stable derivatives with high volatility.[3] Excellent for ECD detection.[3]
Alkylation Alkyl Chloroformatese.g., Ethyl ChloroformatePrimary, SecondaryForms carbamates; reaction is often fast and occurs in aqueous media.

Section 2: High-Performance Liquid Chromatography (HPLC) Challenges

HPLC is often the method of choice for non-volatile or thermally labile amines. However, similar to GC, interactions with the stationary phase can cause significant issues.

FAQ 3: My amine peaks are broad and tailing on my C18 column. How can I fix this?

Answer:

This is the most frequent problem in reversed-phase HPLC of amines.[10] The cause is analogous to GC: secondary ionic interactions between the protonated (positively charged) basic amine and deprotonated (negatively charged) residual silanol groups on the silica surface of the C18 column.[11][12] This secondary retention mechanism leads to poor peak shape.[11]

Troubleshooting Protocol:

  • Mobile Phase pH Adjustment (Most Common Method): The ionization state of both the amine and the silanols is pH-dependent.

    • Low pH (2.5 - 4.0): This is the most effective approach.[11][12] At low pH, the amine is fully protonated (R-NH3+), but crucially, the acidic silanols are also protonated (Si-OH), making them neutral.[11] This suppresses the ionic interaction and dramatically improves peak shape.[11][12] Use a buffer like phosphate or formate.

    • High pH (> 9.0): An alternative is to operate at a high pH, at least 1-2 pH units above the amine's pKa.[11] Here, the amine is in its neutral, non-ionized form (R-NH2), eliminating the ionic interaction. Caution: This requires a specialized, high-pH stable column (e.g., hybrid silica) as standard silica columns will dissolve above pH 7.[11]

  • Use Mobile Phase Additives ("Silanol Blockers"):

    • Add a competing base, such as triethylamine (TEA), to the mobile phase at a concentration of around 10-25 mM.[10] The TEA is a small basic molecule that will preferentially interact with the active silanol sites, effectively "shielding" them from your analyte.

  • Select a Modern, High-Purity Column:

    • Modern HPLC columns are made with high-purity silica that has a lower concentration of acidic silanols.[13]

    • Furthermore, most columns are end-capped , a process where residual silanols are chemically bonded with a small, non-polar group to make them inert.[12][13] Using a high-purity, end-capped column is essential for good peak shape with basic compounds.[12]

FAQ 4: My amine is very polar and shows no retention on a C18 column, even with 100% aqueous mobile phase. What should I do?

Answer:

This is a common problem for small, polar amines or polyamines. They have very little hydrophobic character and do not retain well on traditional reversed-phase columns.

Troubleshooting Protocol:

  • Use a Polar-Embedded or Polar-Endcapped Column: These columns have a polar functional group (e.g., amide, carbamate) embedded within the alkyl chain or at the end. This allows the stationary phase to be more "wettable" and resist phase collapse in highly aqueous mobile phases, providing better retention for polar analytes.[11]

  • Consider Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for very polar compounds.[11]

    • Mechanism: HILIC uses a polar stationary phase (like bare silica or an amino-bonded phase) with a mobile phase rich in organic solvent (typically >80% acetonitrile). A thin layer of water is adsorbed onto the stationary phase, and retention is based on the partitioning of the polar analyte between this water layer and the organic mobile phase.

    • This technique provides excellent retention for compounds that are unretained in reversed-phase.

Section 3: Sample Preparation and Handling

Analyte loss and variability often originate before the sample is ever injected. Amines require special care during sample preparation and storage.

FAQ 5: I'm seeing poor sample recovery and inconsistent results. Could my sample preparation be the cause?

Answer:

Absolutely. Amines are highly prone to loss through adsorption to surfaces.[14][15] Standard borosilicate glass vials and filter papers have active silanol surfaces that can adsorb basic amines, leading to significant and variable analyte loss.[14] This is especially problematic at low concentrations.

Troubleshooting Protocol:

  • Use Proper Labware:

    • Avoid storing amine solutions in standard glass containers for extended periods.[15]

    • Use polypropylene or silanized glass vials for your autosampler and for storing standards and samples.[14]

  • Control Sample pH:

    • The free base form of an amine is generally more adsorptive than its protonated salt form.[15] Keeping standard and sample solutions at a slightly acidic pH (pH ≤ 4.8) can minimize loss to container surfaces.[15]

  • Evaluate Extraction Procedures:

    • During liquid-liquid extraction (LLE) or solid-phase extraction (SPE), the pH of the aqueous phase is critical to ensure the amine is in the correct form (charged or neutral) for efficient partitioning and elution.

    • Always optimize and validate your extraction recovery.

References

  • Derivatization Techniques for GC Analysis of Primary Amines: Application Notes and Protocols. (n.d.). Benchchem.
  • Derivatization of Amines | PDF | Amine | Gas Chromatography. (n.d.). Scribd.
  • Kataoka, H. (1996). Derivatization reactions for the determination of amines by gas chromatography and their applications in environmental analysis. Journal of Chromatography A, 733(1-2), 19–34. [Link]

  • Technical Support Center: Troubleshooting Peak Tailing in GC Analysis of Isoamyl-n-propyl-amine. (n.d.). Benchchem.
  • Chapter 12: Sample Preparation Methods for the Analysis of Biogenic Amines. (2019). In Books.
  • How do I Avoid Distorted Peak Shapes When Using a Basic Mobile Phase pH for the Analysis of a Lipophilic Amine. (2018). MicroSolv Technology Corporation.
  • CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. (n.d.). HELDA - University of Helsinki.
  • Adsorption of Amine Compounds on the Glass Surface and Their Impact on the Development of Analytical Method and Pharmaceutical Process. (n.d.). ResearchGate.
  • GC Troubleshooting Guide Poster. (n.d.). Agilent.
  • Bulletin 737F Amines Analysis by Packed Column GC. (n.d.).
  • Wawrzyniak, J., & Zgoła-Grześkowiak, A. (2015). Chemical Derivatization Processes Applied to Amine Determination in Samples of Different Matrix Composition. Chemical Reviews, 115(11), 5049–5074. [Link]

  • Why it matters and how to get good peak shape. (2023). Agilent.
  • The Origin of a 'Ghost' Peak in the Gas Chromatography of Certain Intact Amine Salts and the Potential Scope and Analytical Value of the Phenomenon Causing the Peak. (2025). ResearchGate.
  • How to Reduce Peak Tailing in HPLC? (2025). Phenomenex.
  • How to resolve poor peak shape for Cyclopropylamine-d5 in HPLC. (n.d.). Benchchem.
  • Wang, P., et al. (1992). Loss of hydrophobic amine from solution by adsorption onto container surfaces. Journal of Pharmaceutical and Biomedical Analysis, 10(10-12), 827–832. [Link]

  • Peak Tailing in HPLC. (n.d.). Element Lab Solutions.
  • TROUBLESHOOTING GUIDE. (n.d.).

Sources

Optimization

Managing N,N-dibenzyl-7H-purin-6-amine cytotoxicity in non-target cells

Prepared by the Office of the Senior Application Scientist Welcome to the technical support guide for N,N-dibenzyl-7H-purin-6-amine. This document is intended for researchers, scientists, and drug development professiona...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for N,N-dibenzyl-7H-purin-6-amine. This document is intended for researchers, scientists, and drug development professionals utilizing this novel purine analog in their experiments. As a compound with potent biological activity, understanding its behavior in vitro is critical for generating reliable and reproducible data. This guide provides in-depth FAQs and troubleshooting protocols designed to address common challenges, particularly the management of cytotoxicity in non-target cells.

Section 1: Compound Profile & Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the properties and handling of N,N-dibenzyl-7H-purin-6-amine.

Q1: What is N,N-dibenzyl-7H-purin-6-amine and what is its putative mechanism of action?

N,N-dibenzyl-7H-purin-6-amine is a synthetic purine derivative. Structurally, it belongs to a class of compounds known for a wide range of biological activities, including the modulation of cell cycle and induction of apoptosis.[1][2] While the precise mechanism of this specific molecule is a subject of ongoing research, many purine analogs function as antimetabolites by interfering with DNA biosynthesis or by triggering programmed cell death.[3][4] The working hypothesis is that N,N-dibenzyl-7H-purin-6-amine induces caspase-dependent apoptosis, a common mechanism for purine-based anticancer agents.[3][5]

Q2: What are the key solubility and stability characteristics of this compound?

Like many purine-based heterocyclic compounds, N,N-dibenzyl-7H-purin-6-amine has low aqueous solubility.[1][6] It is typically dissolved in an organic solvent such as dimethyl sulfoxide (DMSO) to create a high-concentration stock solution. It is crucial to be aware of the potential for the compound to precipitate when diluted into aqueous cell culture media.[7] Stock solutions in anhydrous DMSO should be stored at -20°C or -80°C and aliquoted to avoid repeated freeze-thaw cycles. The stability of the compound in aqueous media over the course of a multi-day experiment should be verified, as degradation can lead to a loss of efficacy.[7]

Q3: What is a safe concentration of the vehicle (e.g., DMSO) for my cell cultures?

The final concentration of the vehicle in your cell culture medium should be kept to a minimum, as solvents like DMSO can induce cytotoxicity and other off-target effects independent of the compound. For most cell lines, the final DMSO concentration should not exceed 0.5%, and ideally should be kept below 0.1%.[7][8] Crucially, every experiment must include a vehicle-only control group that contains the same final concentration of the solvent as the experimental groups. This allows you to differentiate between solvent-induced toxicity and compound-specific effects.[8]

Q4: Why am I seeing cytotoxicity in my non-target or control cell lines?

This is a critical issue that can arise from several factors:

  • Off-Target Effects: The compound may be interacting with unintended cellular targets. This is a common challenge with small molecule inhibitors.

  • General Cellular Stress: At high concentrations, many compounds can induce non-specific toxicity through mechanisms unrelated to their primary mode of action, such as membrane disruption or mitochondrial stress.

  • Compound Precipitation: Poor solubility can lead to the formation of micro-precipitates in the culture medium. These particles can cause physical stress and non-specific cytotoxicity to cells.[7]

  • High Cellular Sensitivity: Some cell lines are inherently more sensitive to purine analogs or general metabolic disruption.

  • Solvent Toxicity: As mentioned in Q3, the vehicle itself may be contributing to cell death if its concentration is too high.[7]

Section 2: Foundational Protocol: Determining the Cytotoxic Profile

To effectively manage cytotoxicity, you must first characterize it. The following is a standard protocol for a dose-response experiment using a colorimetric assay like MTT. This will allow you to determine the half-maximal inhibitory concentration (IC50) for your cell lines.

Experimental Protocol: MTT Assay for Dose-Response Analysis
  • Cell Seeding: Seed your target and non-target cells in separate 96-well plates at a predetermined optimal density. Allow cells to adhere and enter the logarithmic growth phase (typically 18-24 hours).[8]

  • Compound Preparation: Prepare a 2x concentrated serial dilution series of N,N-dibenzyl-7H-purin-6-amine in your cell culture medium from your DMSO stock. Also prepare a 2x vehicle control (containing the highest concentration of DMSO used in the dilutions) and a media-only control.

  • Cell Treatment: Carefully remove half the volume of medium from each well and add an equal volume of the 2x compound dilutions, vehicle control, or media-only control. This brings the final volume and concentrations to 1x.

  • Incubation: Incubate the plates for a duration relevant to your experimental question (e.g., 24, 48, or 72 hours).[8]

  • MTT Assay:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 2-4 hours at 37°C, allowing viable cells to convert the MTT into formazan crystals.

    • Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a plate reader.[7]

  • Data Analysis: Normalize the absorbance values to the vehicle-only control wells (representing 100% viability) and plot the results as percent viability versus log[concentration]. Use a non-linear regression model to calculate the IC50 value.

Plate Layout Example for a Single Cell Line Column 1Column 2Column 3Column 4Column 5Column 6Column 7Column 8Column 9Column 10Column 11Column 12
Row A-C 100 µM30 µM10 µM3 µM1 µM0.3 µM0.1 µM0.03 µM0.01 µMVehicle CtrlUntreatedMedia Only
Row D-F 100 µM30 µM10 µM3 µM1 µM0.3 µM0.1 µM0.03 µM0.01 µMVehicle CtrlUntreatedMedia Only

Table 1: Example 96-well plate layout for a dose-response experiment with triplicate wells for each condition.

Section 3: Troubleshooting Guide

This section uses a question-and-answer format to address specific experimental problems.

Q5: My IC50 value for non-target cells is very close to my target cells. How do I create a therapeutic window?

A narrow therapeutic window is a common challenge. The goal is to find a concentration range that maximizes efficacy against target cells while minimizing toxicity to non-target cells.

Troubleshooting Steps:

  • Re-evaluate Exposure Time: Toxicity is both dose- and time-dependent.[9] Perform a time-course experiment (e.g., 12, 24, 48, 72 hours). You may find that a shorter exposure time is sufficient to kill target cells while allowing non-target cells to recover.[8]

  • Consider Intermittent Dosing: Instead of continuous exposure, try a pulsed-dosing schedule. For example, treat cells for 24 hours, then replace with fresh medium for 24 hours before the next treatment or endpoint analysis. This can reduce the cumulative stress on non-target cells.[9]

  • Co-treatment with Cytoprotective Agents: If the cytotoxicity is suspected to involve oxidative stress—a known factor in apoptosis induced by some purine analogs—co-treatment with an antioxidant like N-acetylcysteine (NAC) could selectively protect non-target cells.[10][11] This must be validated carefully to ensure it does not also interfere with the compound's on-target effect.

cluster_0 Troubleshooting Workflow: Narrow Therapeutic Window Start High Non-Target Cytotoxicity Observed Check_Time Run Time-Course (12, 24, 48h) Start->Check_Time Result_Time Shorter exposure effective? Check_Time->Result_Time Check_Dosing Test Intermittent Dosing Schedule Result_Dosing Pulsed dosing reduces toxicity? Check_Dosing->Result_Dosing Check_CoTreatment Evaluate Co-treatment with Protective Agents Result_CoTreatment Cytotoxicity reduced? Check_CoTreatment->Result_CoTreatment Result_Time->Check_Dosing No Optimize Optimized Protocol: Lower Dose / Shorter Time Result_Time->Optimize Yes Result_Dosing->Check_CoTreatment No Result_Dosing->Optimize Yes Result_CoTreatment->Optimize Yes ReEvaluate Re-evaluate compound or cell model Result_CoTreatment->ReEvaluate No

Caption: Workflow for optimizing experiments with a narrow therapeutic window.

Q6: How can I confirm the observed cytotoxicity is due to caspase-dependent apoptosis and not a non-specific toxic effect?

This is essential for validating the compound's mechanism of action. Several experiments can distinguish between programmed apoptosis and necrosis.

  • Use a Pan-Caspase Inhibitor: Co-treat your cells with the compound and a broad-spectrum caspase inhibitor like Z-VAD-FMK. If the compound induces apoptosis, the caspase inhibitor should rescue the cells from death, which can be quantified by an MTT or similar viability assay.[5][12] A lack of rescue suggests a different, caspase-independent cell death mechanism or non-specific toxicity.

  • Measure Caspase Activity: Use a commercially available kit to measure the activity of key executioner caspases, such as Caspase-3 and Caspase-7. A significant increase in caspase activity in compound-treated cells is a hallmark of apoptosis.[5]

  • Western Blot for PARP Cleavage: Poly(ADP-ribose) polymerase (PARP) is a key substrate of activated Caspase-3. In apoptotic cells, full-length PARP (116 kDa) is cleaved into an 89 kDa fragment. Observing this cleavage product by Western blot is a strong indicator of apoptosis.[5]

cluster_pathway Simplified Caspase-Dependent Apoptosis Pathway cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway Compound N,N-dibenzyl- 7H-purin-6-amine Mitochondria Mitochondrial Stress (Bax/Bad Upregulation) Compound->Mitochondria DeathR Death Receptor (e.g., FasL Upregulation) Compound->DeathR CytoC Cytochrome c Release Mitochondria->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp37 Executioner Caspases (Caspase-3/7) Activation Casp9->Casp37 Casp8 Caspase-8 Activation DeathR->Casp8 Casp8->Casp37 PARP PARP Cleavage Casp37->PARP Apoptosis Apoptosis Casp37->Apoptosis

Caption: Putative apoptotic pathway activated by N,N-dibenzyl-7H-purin-6-amine.

Q7: My results are inconsistent between experiments. What are the common causes?

Inconsistent results are often due to subtle variations in experimental conditions.

IssuePotential Cause(s)Recommended Action(s)
Variable IC50 Values Cell Health/Passage Number: Cells at high passage numbers or that are unhealthy are more susceptible to stress.[7]Use cells within a consistent, low passage number range. Ensure cells are in the logarithmic growth phase before treatment.
Compound Instability/Precipitation: The compound may be degrading in the medium or precipitating upon dilution.[7]Prepare fresh dilutions for each experiment. Visually inspect the medium for precipitation after adding the compound. Consider a stepwise dilution to avoid "solvent shock".[7]
Assay Variability: Inconsistent cell seeding density or pipetting errors.[7]Use a multichannel pipette for consistency. Perform a cell seeding optimization experiment to find the ideal density for your assay duration.
Loss of Efficacy Drug Efflux: Non-target cells may upregulate ATP-binding cassette (ABC) transporters, which actively pump the compound out of the cell, reducing its intracellular concentration.[13][14][15]Measure the expression levels of key ABC transporters (e.g., P-gp/ABCB1, BCRP/ABCG2) in your cell lines. Consider using a known ABC transporter inhibitor as a tool to see if efficacy can be restored.[16]
References
  • Glavinas, H., et al. (n.d.). The Role of ABC Transporters in Drug Resistance, Metabolism and Toxicity. Solvo Biotechnology.
  • Ali, I., et al. (n.d.). Role of membrane-embedded drug efflux ABC transporters in the cancer chemotherapy.
  • Bosco, J., et al. (2000). Caspases influence the mode but not the extent of cell death induced by purine analogues in chronic lymphocytic leukaemia. British Journal of Haematology. Available at: [Link]

  • Chen, Z., et al. (2021). How to overcome ATP-binding cassette drug efflux transporter-mediated drug resistance? Drug Discovery Today.
  • Glavinas, H., et al. (n.d.). The role of ABC transporters in drug resistance, metabolism and toxicity - Scientific Background. Solvo Biotechnology.
  • Lagneaux, L., et al. (2009). Valproate synergizes with purine nucleoside analogues to induce apoptosis of B-chronic lymphocytic leukaemia cells. British Journal of Haematology. Available at: [Link]

  • Mansoori, S., et al. (2023). Strategies for overcoming ABC transporter-mediated multidrug resistance in colorectal cancer. American Journal of Physiology-Cell Physiology. Available at: [Link]

  • Bouzar, A. B., et al. (2007). Valproate, a Histone Deacetylase Inhibitor, Enhances Purine Nucleoside Analogues Induced Apoptosis of B-Chronic Lymphocytic Leukemia Cells. Blood. Available at: [Link]

  • Kim, D., et al. (2019). Reversine induces caspase-dependent apoptosis of human osteosarcoma cells through extrinsic and intrinsic apoptotic signaling pathways. Molecular Biology Reports. Available at: [Link]

  • Camici, M., et al. (2018). Purine-Metabolising Enzymes and Apoptosis in Cancer. Cancers. Available at: [Link]

  • BenchChem. (n.d.). How to avoid cytotoxicity with TCS2002 in long-term experiments.
  • BenchChem. (n.d.). Minimizing off-target effects of Cerlapirdine in cell culture.
  • BenchChem. (n.d.). Technical Support Center: Reducing Small Molecule Toxicity in Primary Cells.
  • Zhidkova, E. M., et al. (2023). Synthesis and Cytotoxic Activity of the Derivatives of N-(Purin-6-yl)aminopolymethylene Carboxylic Acids and Related Compounds. Molecules. Available at: [Link]

  • Kumar, M., et al. (2023). Emerging Therapeutic Strategies to Overcome Drug Resistance in Cancer Cells. Biomedicines. Available at: [Link]

  • Naeem, M., et al. (2022). Latest Developed Strategies to Minimize the Off-Target Effects in CRISPR-Cas-Mediated Genome Editing. International Journal of Molecular Sciences. Available at: [Link]

  • Ma, J., et al. (2017). Improving anticancer drug development begins with cell culture: misinformation perpetrated by the misuse of cytotoxicity assays. Oncotarget. Available at: [Link]

  • LibreTexts. (2020). Amines and Heterocycles.
  • CRISPR Medicine News. (2025). Strategies to Avoid and Reduce Off-Target Effects. Available at: [Link]

  • Dutta, S., et al. (2018). APPROCHES TO REDUCE TOXICITY OF ANTICANCER DRUG. ResearchGate. Available at: [Link]

  • PubChem. (n.d.). N-benzyl-7H-purin-2-amine;N-benzyl-7H-purin-6-amine. Available at: [Link]

  • Zhidkova, E. M., et al. (2023). Synthesis and Cytotoxic Activity of the Derivatives of N-(Purin-6-yl)aminopolymethylene Carboxylic Acids and Related Compounds. Molecules. Available at: [Link]

  • Hashmi, M. A., et al. (2025). From molecule to medicine: introducing emerging strategies to synthesize potent anticancer purine scaffolds. RSC Publishing. Available at: [Link]

  • Font-Muiños, T., et al. (2023). Purine Nucleotide Alterations in Tumoral Cell Lines Maintained with Physiological Levels of Folic Acid. International Journal of Molecular Sciences. Available at: [Link]

  • Thangavel, S., et al. (2014). Cytotoxic activity of N, N'-Bis (2-hydroxybenzyl) ethylenediamine derivatives in human cancer cell lines. In Vitro Cellular & Developmental Biology - Animal. Available at: [Link]

  • LibreTexts. (2024). 23.1: Properties of amines. Available at: [Link]

  • University of Babylon. (n.d.). Introduction to Amines.
  • Bar-Yehuda, S., et al. (2018). Synthesis of Purine and 7-Deazapurine Nucleoside Analogues of 6-N-(4-Nitrobenzyl)adenosine; Inhibition of Nucleoside Transport and Proliferation of Cancer Cells. ResearchGate. Available at: [Link]

  • Alipour, M., et al. (2020). Synthesis and cytotoxicity evaluation of novel cyclic/non-cyclic N-aryl enamino amides against human cancer cell lines. Research in Pharmaceutical Sciences. Available at: [Link]

  • Rouchal, M., et al. (2013). N-Benzyl-9-isopropyl-9H-purin-6-amine. ResearchGate. Available at: [Link]

  • Letham, D. S., & Young, H. (1971). The synthesis and cytokinin activities of N-(purin-6-yl)amino acids. Phytochemistry. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Scaling Up the Synthesis of N,N-dibenzyl-7H-purin-6-amine

This technical support guide provides a comprehensive resource for researchers, scientists, and drug development professionals on the synthesis of N,N-dibenzyl-7H-purin-6-amine. This document offers a robust experimental...

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide provides a comprehensive resource for researchers, scientists, and drug development professionals on the synthesis of N,N-dibenzyl-7H-purin-6-amine. This document offers a robust experimental protocol, answers to frequently asked questions, and in-depth troubleshooting guides to navigate the common challenges encountered during the synthesis and scale-up of this purine derivative.

I. Core Synthesis Protocol: N,N-dibenzyl-7H-purin-6-amine

The synthesis of N,N-dibenzyl-7H-purin-6-amine is typically achieved via a nucleophilic aromatic substitution reaction between 6-chloropurine and dibenzylamine. The following protocol is a well-established starting point for this transformation.

Experimental Protocol: Step-by-Step Synthesis
  • Reagent Preparation:

    • To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 6-chloropurine (1.0 equivalent).

    • Add a suitable solvent such as n-butanol or isopropanol.

  • Reaction Setup:

    • Add dibenzylamine (1.1-1.5 equivalents) to the flask.

    • Add a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (2.0-3.0 equivalents). The base is crucial to scavenge the HCl generated during the reaction.

  • Reaction Execution:

    • Heat the reaction mixture to reflux (typically 80-120°C, depending on the solvent) under a nitrogen atmosphere.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the 6-chloropurine is consumed (typically 4-24 hours).

  • Work-up and Isolation:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Remove the solvent under reduced pressure.

    • Redissolve the residue in a suitable organic solvent like dichloromethane (DCM) or ethyl acetate.

    • Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (to remove any remaining acid) and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • The crude product can be purified by flash column chromatography on silica gel. A gradient elution system, for example, with ethyl acetate in hexane or methanol in DCM, is often effective.[1]

    • Alternatively, recrystallization from a suitable solvent system like ethanol/water or ethyl acetate/hexane can yield the purified product.

II. Visualizing the Workflow

The following diagram outlines the key steps in the synthesis of N,N-dibenzyl-7H-purin-6-amine.

SynthesisWorkflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Work-up & Isolation cluster_purification 4. Purification Reagents Combine 6-Chloropurine, Dibenzylamine, Base, and Solvent Reflux Heat to Reflux (80-120°C, 4-24h) Reagents->Reflux Monitor Monitor by TLC/HPLC Reflux->Monitor SolventRemoval Remove Solvent Monitor->SolventRemoval Extraction Dissolve and Wash SolventRemoval->Extraction Drying Dry and Concentrate Extraction->Drying Purify Column Chromatography or Recrystallization Drying->Purify FinalProduct FinalProduct Purify->FinalProduct N,N-dibenzyl-7H-purin-6-amine

Caption: Synthetic workflow for N,N-dibenzyl-7H-purin-6-amine.

III. Frequently Asked Questions (FAQs)

Q1: What is the best solvent for this reaction?

A1: The choice of solvent is critical. High-boiling point alcohols like n-butanol or isopropanol are commonly used as they facilitate the reaction at elevated temperatures and can help to solubilize the starting materials.[2] Aprotic polar solvents like N,N-dimethylformamide (DMF) can also be effective, potentially leading to faster reaction times.[3] However, DMF can be more challenging to remove during work-up.

Q2: Which base should I use and why?

A2: A non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is recommended.[2] These bases effectively neutralize the hydrochloric acid formed during the reaction without competing with the dibenzylamine as a nucleophile. Inorganic bases like potassium carbonate can also be used, particularly in polar aprotic solvents like DMF.[4]

Q3: Can other isomers be formed?

A3: Yes, there is a possibility of forming the N7- and N9-isomers due to the tautomeric nature of the purine ring.[5] The N9 isomer is generally the thermodynamically more stable product in the alkylation of purines.[6] However, the bulky nature of the dibenzylamino group may influence the regioselectivity. It is essential to characterize the final product thoroughly to confirm the structure.

Q4: How can I monitor the reaction progress effectively?

A4: Thin Layer Chromatography (TLC) is a straightforward method for monitoring the reaction. Use a mobile phase that provides good separation between the starting material (6-chloropurine) and the product. For example, a mixture of ethyl acetate and hexane or methanol and dichloromethane can be effective. The disappearance of the 6-chloropurine spot indicates the completion of the reaction. HPLC can provide more quantitative monitoring.

Q5: What are the expected yields for this synthesis?

A5: While a specific yield for the reaction with dibenzylamine is not widely reported, similar reactions with other amines suggest that yields can range from moderate to high (60-90%), depending on the reaction conditions and the purity of the starting materials.[2][7]

IV. Troubleshooting Guide

This section addresses common issues that may arise during the synthesis of N,N-dibenzyl-7H-purin-6-amine.

Issue 1: Low or No Product Yield

Question: I have followed the protocol, but my reaction shows a very low yield or no formation of the desired product. What could be the problem?

Answer: Several factors could contribute to a low yield. Consider the following potential causes and solutions:

Potential Cause Explanation & Solution
Insufficient Reaction Temperature The nucleophilic aromatic substitution on the purine ring is often slow at lower temperatures. Ensure the reaction is heated to a sufficient reflux temperature for the chosen solvent.
Inactive Reagents The purity of 6-chloropurine and dibenzylamine is crucial. Impurities in the starting materials can inhibit the reaction. Use freshly purified or high-purity reagents.
Ineffective Base If the HCl generated is not effectively neutralized, it can protonate the dibenzylamine, reducing its nucleophilicity. Ensure you are using a sufficient excess of a suitable base (2-3 equivalents).
Moisture in the Reaction The presence of water can interfere with the reaction. Ensure all glassware is thoroughly dried and use anhydrous solvents.
Issue 2: Incomplete Reaction

Question: My reaction has stalled, and I still have a significant amount of unreacted 6-chloropurine. What should I do?

Answer: An incomplete reaction can often be resolved by addressing the following:

Potential Cause Explanation & Solution
Insufficient Reaction Time Some reactions of this type can be slow. Continue to monitor the reaction for a longer period. If no further progress is observed, consider other factors.
Steric Hindrance Dibenzylamine is a bulky nucleophile, which can slow down the reaction. Increasing the reaction temperature or switching to a higher-boiling point solvent might be necessary.
Reagent Stoichiometry Ensure that you have used a slight excess of dibenzylamine (1.1-1.5 equivalents) to drive the reaction to completion.
Issue 3: Formation of Multiple Products (Isomers)

Question: My TLC/HPLC analysis shows multiple product spots. How can I confirm if they are isomers and how can I control their formation?

Answer: The formation of multiple products is often due to the formation of N7 and N9 isomers.

Potential Cause Explanation & Solution
Lack of Regiocontrol The reaction conditions can influence the ratio of N7 to N9 isomers. The choice of solvent and base can play a role. Experimenting with different solvent/base combinations may favor the formation of one isomer.[8]
Characterization Isolate the different products by column chromatography and characterize them using NMR spectroscopy (¹H, ¹³C, and HMBC/HSQC) and mass spectrometry to determine their structures.
Issue 4: Difficulty in Product Purification

Question: I am having trouble purifying the final product by column chromatography. The product is streaking or not separating well from impurities.

Answer: Purification of amine-containing compounds can be challenging.

Potential Cause Explanation & Solution
Acidic Silica Gel The basic nature of the purine and the dibenzylamino group can lead to strong interactions with the acidic silica gel, causing streaking. Pre-treating the silica with triethylamine or adding a small amount of triethylamine (0.1-1%) to the eluent can help to mitigate this issue.[9]
Inappropriate Solvent System The polarity of the eluent may not be optimal. A systematic trial of different solvent systems with varying polarities is recommended. For highly polar impurities, a reverse-phase chromatography approach might be more suitable.
Recrystallization Issues If recrystallization is attempted, finding the right solvent system is key. A combination of a solvent in which the compound is soluble at high temperature and a non-solvent in which it is insoluble at low temperature is required.

V. Troubleshooting Workflow

This diagram provides a logical approach to diagnosing and resolving common issues during the synthesis.

Troubleshooting cluster_yield Low/No Yield cluster_completion Incomplete Reaction cluster_purity Impurity Issues Start Reaction Issue Detected CheckTemp Increase Temperature? Start->CheckTemp ExtendTime Extend Reaction Time? Start->ExtendTime Isomers Isomer Formation? Start->Isomers CheckReagents Check Reagent Purity? CheckTemp->CheckReagents CheckBase Increase Base Equivalents? CheckReagents->CheckBase ChangeSolvent Higher Boiling Solvent? ExtendTime->ChangeSolvent CheckStoich Check Amine Stoichiometry? ChangeSolvent->CheckStoich Charac Characterize by NMR/MS Isomers->Charac Yes Purif Purification Difficulty? Isomers->Purif No OptimizeCond Optimize Solvent/Base for Regioselectivity Charac->OptimizeCond BaseWash Add Base to Eluent Purif->BaseWash Yes SolventScreen Screen Different Solvents BaseWash->SolventScreen

Caption: Decision tree for troubleshooting the synthesis.

VI. References

  • EFFICIENT SYNTHESIS OF 6-SUBSTITUTED PURINE DERIVATIVES USING Pd-CATALYZED CROSS-COUPLING REACTIONS WITH 2. (2007). Organic Process Research & Development. [Link]

  • Product Class 17: Purines. Science of Synthesis. [Link]

  • Synthesis of purine derivatives. (2005). Google Patents.

  • Synthesis and SAR of 6-substituted purine derivatives as novel selective positive inotropes. (1993). Journal of Medicinal Chemistry. [Link]

  • 1,3-Dihydroxyphenazine dioxide. (2025). Organic Syntheses. [Link]

  • The synthesis of 3H-labelled 8-azido-N6-benzyladenine and related compounds for photoaffinity labelling of cytokinin-binding proteins. Open Research Repository. [Link]

  • The Synthesis of 3H-Labelled 8-Azido-N6-Benzyladenine and Related Compounds for Photoaffinity Labelling of Cytokinin-Binding Proteins. (2019). Molecules. [Link]

  • Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents. (2024). ACS Omega. [Link]

  • Synthesis and Biological Activity of Novel 6-Substituted Purine Derivatives. SciELO México. [Link]

  • Purine and Related Compound Purification Strategies. Teledyne Labs. [Link]

  • Design and Synthesis of 9-Dialkylamino-6-[(1H-1,2,3-triazol-4-yl)methoxy]-9H-purines. ResearchGate. [Link]

  • Synthesis and Biological Activity of Novel 6-Substituted Purine Derivatives. ResearchGate. [Link]

  • SCHEME 2 Synthesis of 2-azido-6-benzylaminopurine (11). Reagents and conditions. ResearchGate. [Link]

  • How do I purify ionizable organic amine compounds using flash column chromatography? (2023). Biotage. [Link]

  • Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents. (2024). ACS Omega. [Link]

  • Direct Regioselective C-H Cyanation of Purines. (2023). MDPI. [Link]

  • Synthesis and full characterisation of 6-chloro-2-iodopurine, a template for the functionalisation of purines. ResearchGate. [Link]

  • Study of the N7 Regioselective Glycosylation of 6-Chloropurine and 2,6-Dichloropurine with Tin and Titanium Tetrachloride. (2021). PubMed. [Link]

  • Regioselective N-alkylation of some 2 or 6-chlorinated purine analogues. ResearchGate. [Link]

  • Regioselective alkylation reaction of purines under microwave Irradiation. ResearchGate. [Link]

  • Synthesis of N6 ,N6-Dialkyl Adenine Nucleosides With In Situ Formed Hexaalkylphosphorus Triamides. PMC. [Link]

  • Stereochemical aspects in the synthesis of novel N-(purin-6-yl)dipeptides as potential antimycobacterial agents. (2021). PMC. [Link]

  • Difficulties with N-Alkylations using alkyl bromides. Reddit. [Link]

  • Synthesis and fluorescent properties of N(9)-alkylated 2-amino-6-triazolylpurines and 7-deazapurines. (2019). Beilstein Journal of Organic Chemistry. [Link]

  • Reaction of phenol with various 6-chloropurines. ResearchGate. [Link]

  • Design and Synthesis of 9-Dialkylamino-6-[(1H-1,2,3-triazol-4-yl)methoxy]-9H-purines. ChemRxiv. [Link]

  • Facile synthesis of 6-cyano-9-substituted-9H-purines and their ring expansion to 8-(arylamino)-4-imino-3-methylpyrimidino[5,4-d]pyrimidines. Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • Design and synthesis of some new purine-dione derivatives of potential anti-inflammatory activity. Der Pharma Chemica. [Link]

  • N-Benzyl-9-isopropyl-9H-purin-6-amine. ResearchGate. [Link]

  • Synthesis of Decadeoxyribonucleotides Containing N6-methyladenine, N4-methylcytosine, and 5-methylcytosine: Recognition and Cleavage by Restriction Endonucleases (Nucleosides and Nucleotides Part 74). (1987). PubMed. [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: N,N-Dibenzyl-7H-purin-6-amine vs. Advanced N6-Substituted Purine Scaffolds in A3 Adenosine Receptor Ligand Development

Executive Summary & Mechanistic Context In the development of targeted therapeutics for inflammatory diseases and oncology, the A3 Adenosine Receptor (A3AR) has emerged as a highly sought-after G protein-coupled receptor...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Context

In the development of targeted therapeutics for inflammatory diseases and oncology, the A3 Adenosine Receptor (A3AR) has emerged as a highly sought-after G protein-coupled receptor (GPCR) target. N,N-dibenzyl-7H-purin-6-amine (N,N-dibenzyladenine) is a foundational purine building block used to synthesize ring-constrained (N)-methanocarba nucleosides.

The rationale behind utilizing N6-substituted purines lies in the unique topology of the A3AR binding site. Unlike the A1 or A2A receptors, the A3AR possesses a voluminous, deep hydrophobic pocket. The bulky N,N-dibenzyl substitution was originally hypothesized to perfectly occupy this cavity, driving receptor subtype selectivity. However, while N,N-dibenzyl derivatives exhibit excellent selectivity, recent structure-activity relationship (SAR) studies reveal that specific mono-substituted halobenzyl alternatives yield exponentially higher binding affinities (sub-nanomolar Ki​ ) and superior functional efficacy ()[1].

This guide objectively compares N,N-dibenzyl-7H-purin-6-amine-derived ligands against three advanced alternative scaffolds, providing researchers with causality-driven experimental protocols and quantitative performance data.

Visualizing the Mechanism of Action

A3AR_Signaling Ligand N6-Substituted Purine A3AR A3 Adenosine Receptor Ligand->A3AR Hydrophobic Pocket Binding Gi Gi Protein Activation A3AR->Gi Conformational Shift AC Adenylyl Cyclase Gi->AC Alpha-i Subunit Inhibition cAMP Decreased cAMP AC->cAMP Downregulation Target Anti-inflammatory Response cAMP->Target PKA Pathway Suppression

Figure 1: A3AR signaling pathway modulated by N6-substituted purine ligands.

Comparative Performance Analysis

When integrated into the (N)-methanocarba nucleoside framework, the N6-substituent dictates both the affinity and the intrinsic efficacy (agonist vs. antagonist behavior) of the resulting ligand.

  • The Baseline (N,N-Dibenzyl Scaffold): Compounds featuring the N,N-dibenzyl group (e.g., combined with a 2-methylthio substitution) exhibit moderate affinity ( Ki​ ~ 380 nM) but maintain high selectivity. The sheer steric bulk restricts the receptor from adopting a fully active conformation, often resulting in partial agonism or antagonism.

  • Alternative 1 (N6-(3-Chlorobenzyl)adenine): The meta-halogen substitution perfectly aligns with specific hydrophobic residues in the A3AR pocket without over-steric hindrance, triggering a full agonist response with sub-nanomolar affinity ()[2].

  • Alternative 2 (N6-(3-Iodobenzyl)adenine): The core of the clinically validated IB-MECA. The highly polarizable iodine atom enhances Van der Waals interactions within the binding site, yielding exceptional selectivity (>1000-fold over A1/A2A).

  • Alternative 3 (N6-(2,2-Diphenylethyl)adenine): Extends the hydrophobic bulk further from the N6 nitrogen, achieving an unprecedented 1900-fold selectivity for A3AR over A1AR ()[3].

Quantitative Data Summary
N6-Substituent (Purine Scaffold)Representative Ligand ClasshA3AR Affinity ( Ki​ , nM)Selectivity (A1/A3 Ratio)Functional Efficacy
N,N-Dibenzyl (N)-Methanocarba-2-SMe380HighAntagonist / Partial
N6-(3-Chlorobenzyl) (N)-Methanocarba-2-Cl0.29> 1000Full Agonist
N6-(3-Iodobenzyl) IB-MECA analog~ 1.1> 1000Full Agonist
N6-(2,2-Diphenylethyl) (N)-Methanocarba-5'-uronamide0.801900Full Agonist

Experimental Methodologies & Self-Validating Protocols

To ensure rigorous scientific integrity, the evaluation of these scaffolds relies on a self-validating workflow. The synthesis must be verified by strict purity checks to prevent false positives in biological assays, and the binding assays must utilize internal controls to isolate specific receptor interactions.

Workflow Synth Mitsunobu Synthesis Purify HPLC Purification Synth->Purify TLC Verified Bind Radioligand Assay Purify->Bind >99% Purity Func cAMP Functional Assay Bind->Func Ki Determination

Figure 2: Self-validating experimental workflow for A3AR ligand synthesis and evaluation.

Protocol A: Stereoselective Synthesis via Mitsunobu Coupling

Causality Focus: The Mitsunobu reaction is chosen because it allows for the direct coupling of the N6-substituted purine base to the (N)-methanocarba alcohol with complete inversion of stereochemistry, ensuring the correct spatial orientation required for A3AR binding.

  • Preparation: Dissolve 1.3 eq. of the chosen purine base (e.g., N,N-dibenzyl-7H-purin-6-amine) and 1.6 eq. of triphenylphosphine ( PPh3​ ) in anhydrous THF (10 mL) under a strict nitrogen atmosphere. Moisture must be excluded as it will hydrolyze the phosphonium intermediate, quenching the reaction.

  • Activation: Cool the mixture to 0 °C. Add 1.5 eq. of Diisopropyl azodicarboxylate (DIAD) dropwise. Dropwise addition controls the exothermic formation of the betaine intermediate, preventing degradation. Stir for 30 minutes at room temperature.

  • Coupling: Introduce a solution of the (N)-methanocarba alcohol (1.0 eq.) in THF (10 mL). Stir for 12 hours.

  • Self-Validation (Purification): Evaporate the solvent and purify via flash chromatography. Before proceeding to biological testing, confirm purity via HPLC (Method: C18 column, gradient CH3​CN/H2​O ). Do not proceed unless purity is >99% , as trace purine impurities can artificially skew radioligand binding results.

Protocol B: Radioligand Binding Assay for A3AR Affinity

Causality Focus: To accurately determine the Ki​ , endogenous adenosine must be eliminated from the assay environment, and non-specific binding must be chemically saturated.

  • Membrane Preparation: Harvest CHO cells stably expressing the human A3AR. Resuspend in assay buffer (50 mM Tris-HCl, 10 mM MgCl2​ , 1 mM EDTA, pH 7.4).

  • Enzymatic Clearance: Add 3 U/mL of Adenosine Deaminase (ADA) to the membrane suspension and incubate for 30 minutes at room temperature. Causality: ADA degrades endogenous adenosine released by the cells. Without ADA, endogenous adenosine competes with the radioligand, artificially lowering the apparent affinity of your test compound.

  • Incubation: In a 96-well plate, combine 100 µL of membrane suspension, 50 µL of the test compound (varying concentrations from 10−11 to 10−5 M), and 50 µL of the radioligand [ 125I ]AB-MECA (final concentration 0.2 nM).

  • Self-Validation (Non-Specific Binding): In parallel control wells, replace the test compound with 10 µM NECA. Causality: 10 µM NECA vastly exceeds the Kd​ and saturates all specific A3AR sites. Any radioactive signal remaining in these wells represents non-specific binding to the plastic or lipid membrane, which is subtracted from total binding to calculate specific binding.

  • Filtration & Detection: Terminate the reaction by rapid filtration through GF/B glass fiber filters using a cell harvester. Wash three times with ice-cold buffer to lock the receptor-ligand complex. Quantify radioactivity using a gamma counter and calculate Ki​ using the Cheng-Prusoff equation.

References

  • Development of Bicyclo[3.1.0]hexane-Based A3 Receptor Ligands: Closing the Gaps in the Structure–Affinity Relationships. Molecules (MDPI).[Link]

  • N6-Substituted adenosine derivatives: selectivity, efficacy, and species differences at A3 adenosine receptors. Biochemical Pharmacology.[Link]

  • (N)-Methanocarba 2,N6-Disubstituted Adenine Nucleosides as Highly Potent and Selective A3 Adenosine Receptor Agonists. Journal of Medicinal Chemistry (ACS).[Link]

Sources

Validation

Comparative Study of N7 vs. N9 Substituted Purine Activity: A Guide for Drug Discovery

Executive Summary In the landscape of medicinal chemistry, the purine scaffold is a privileged structure, serving as the foundation for countless antiviral, antineoplastic, and receptor-targeting therapeutics. Because na...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of medicinal chemistry, the purine scaffold is a privileged structure, serving as the foundation for countless antiviral, antineoplastic, and receptor-targeting therapeutics. Because natural nucleosides (e.g., adenosine, guanosine) are N9-substituted, drug discovery programs historically default to N9-alkylation to mimic endogenous ligands[1][2]. However, the exploration of the "unnatural" N7-substituted isomers has revealed distinct pharmacological profiles, offering novel intellectual property space and unique target specificities[3][4].

This guide provides an authoritative comparison of N7 and N9 substituted purines, detailing their divergent biological activities, the mechanistic causality behind their regioselective synthesis, and the self-validating analytical protocols required to distinguish them.

Biological Activity & Pharmacological Divergence

The regiochemistry of the purine ring profoundly dictates the spatial orientation of its substituents, altering hydrogen-bonding networks and steric interactions within target protein binding pockets.

  • N9-Substituted Purines (The Natural Mimics): These derivatives typically exhibit broad-spectrum activity against targets that naturally bind ATP or purine nucleosides. For example, N9-substituted 6-aminopurines are well-documented inhibitors of kinases such as EGF-R, MNK1, and IRR[3]. Their biological efficacy is driven by their structural homology to natural substrates, allowing them to anchor deeply into conserved hinge regions of kinases.

  • N7-Substituted Purines (The Orthogonal Modulators): Shifting the substituent to the N7 position dramatically alters the vector of the alkyl/aryl group, often abolishing binding to standard ATP-binding sites. However, this "unnatural" geometry can unlock highly specific off-target activities. For instance, while N9-arylethanone purines inhibit a broad panel of kinases, their N7-isomers have been shown to be highly specific for VEGF-R2, devoid of the promiscuity seen in the N9 series[3]. Furthermore, specific N7-alkylated purines, such as 7-methylxanthine, act as potent DNA gyrase inhibitors[4].

Quantitative & Physicochemical Comparison
Feature / PropertyN9-Substituted PurinesN7-Substituted Purines
Biological Precedent Endogenous (Natural nucleosides)[1]Exogenous (Synthetic/Unnatural)[1]
Kinase Target Profile Broad-spectrum (EGF-R, MNK1, IRR)[3]Highly specific (e.g., VEGF-R2 exclusive)[3]
Thermodynamic Stability Highly stable (Major product in standard alkylation)[4]Less stable (Minor kinetic product)[4]
¹³C NMR Shift (C5) Deshielded (Higher ppm, +8 to 12 ppm)[5]Shielded (Lower ppm)[5]
¹³C NMR Shift (C4) Shielded (Lower ppm, -8 to 12 ppm)[5]Deshielded (Higher ppm)[5]
Synthesis Challenge Prone to N7 contamination[6]Requires specialized kinetic/steric control[4]

Mechanistic Control of Regioselectivity

The purine anion is an ambident nucleophile. Standard alkylation under basic conditions (e.g., K₂CO₃ or NaH) typically yields a mixture of N9 and N7 isomers, with N9 predominating due to thermodynamic stability[4][7]. To achieve pure libraries for biological testing, researchers must manipulate steric shielding or Lewis acid coordination to force absolute regioselectivity.

Experimental Protocol 1: Regiospecific N9 Alkylation via Steric Shielding

To completely abolish N7 alkylation, one can exploit the conformation of C6-substituents. By introducing a bulky azole at C6 that adopts a coplanar conformation, the C-H bond of the azole sits directly over the N7 lone pair, sterically and electrostatically shielding it from incoming electrophiles[6][8].

Step-by-Step Methodology:

  • Preparation: Dissolve 6-(2-butylimidazol-1-yl)-2-chloropurine (1.0 eq) in anhydrous DMF under an inert argon atmosphere[8].

  • Deprotonation: Add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) at 0 °C. Causality: NaH irreversibly deprotonates the purine, generating the ambident anion.

  • Alkylation: Stir for 30 minutes, then add ethyl iodide (1.5 eq) dropwise. Causality: The bulky 2-butylimidazolyl group at C6 physically blocks the N7 trajectory. The electrophile is forced to attack the unhindered N9 position exclusively[8].

  • Workup: Quench with saturated aqueous NH₄Cl, extract with ethyl acetate, dry over MgSO₄, and concentrate. The crude mixture will show >99% N9-isomer with no detectable N7 contamination[6].

Experimental Protocol 2: Direct Regioselective N7 tert-Alkylation

Synthesizing pure N7-purines requires overriding the thermodynamic preference for N9. This is achieved using a Lewis acid-catalyzed reaction on a silylated purine intermediate[4].

Step-by-Step Methodology:

  • Silylation: Suspend 6-chloropurine in hexamethyldisilazane (HMDS) and reflux until the solution clears. Concentrate in vacuo to yield the N-trimethylsilylated intermediate. Causality: Silylation activates the purine ring and enhances its solubility[2][4].

  • Lewis Acid Coordination: Dissolve the silylated purine in anhydrous acetonitrile. Add SnCl₄ (1.2 eq) and tert-butyl chloride (1.5 eq) at room temperature.

  • Kinetic Trapping: Heat the reaction to 80 °C for 5 hours. Causality: The SnCl₄ coordinates with the purine ring, altering the electron distribution. The massive steric bulk of the tert-butyl carbocation, combined with the Lewis acid coordination, kinetically favors attack at the N7 position, bypassing the standard N9 thermodynamic sink[4].

  • Workup: Quench with saturated NaHCO₃, filter through Celite, and extract with dichloromethane. Purify via silica gel chromatography to isolate the pure 7-(tert-butyl)-6-chloropurine[4].

Synthesis Start 6-Substituted Purine Core Cond1 Standard Alkylation (Base + Alkyl Halide) Start->Cond1 Cond2 Steric Shielding at C6 (e.g., Coplanar Azole) Start->Cond2 Cond3 Lewis Acid Catalysis (SnCl4 + tert-Alkyl Halide) Start->Cond3 Mix N9/N7 Mixture (N9 Thermodynamically Favored) Cond1->Mix Ambident Nucleophile N9 Exclusive N9-Isomer Cond2->N9 N7 Blocked N7 Exclusive N7-Isomer Cond3->N7 Kinetic Control / Coordination

Figure 1: Mechanistic pathways dictating the regioselective alkylation of the purine scaffold.

Analytical Validation: The Self-Validating System

To ensure scientific integrity, the synthesized isomers must be rigorously validated. Relying solely on 1D ¹H NMR is insufficient due to overlapping signals. A robust, self-validating analytical workflow utilizing ¹³C and 2D NMR techniques is mandatory[5][9].

  • ¹³C NMR Chemical Shifts: The electronic distribution differs vastly between the two isomers. In N9-substituted purines, the C5 carbon is highly deshielded (higher ppm by 8-12) compared to the N7 isomer. Conversely, the C4 carbon of the N9 isomer is shielded (lower ppm by 8-12) relative to the N7 counterpart[5].

  • 2D NOESY (Nuclear Overhauser Effect Spectroscopy): Through-space interactions confirm spatial geometry. For N9-isomers, a strong NOE cross-peak is observed between the alkyl substituent's protons and the purine H8 proton. For N7-isomers, NOE cross-peaks may be observed between the substituent and both H8 and H5 (depending on C6 substitution)[5].

  • 2D HMBC (Heteronuclear Multiple Bond Correlation): This is the definitive proof of connectivity. HMBC will show 2-4 bond correlations between the protons of the alkyl substituent and the specific nitrogen (N7 or N9) of the purine ring[5]. Additionally, ¹⁵N NMR studies provide absolute confirmation of the nitrogen backbone's electronic state[9].

NMR Sample Purine Isomer Sample C13 13C NMR Analysis (C4 & C5 Shifts) Sample->C13 NOESY 2D NOESY / HMBC Sample->NOESY N9_C13 C5 Deshielded (Higher ppm) C4 Shielded (Lower ppm) C13->N9_C13 N7_C13 C5 Shielded (Lower ppm) C4 Deshielded (Higher ppm) C13->N7_C13 N9_NOE NOE: Substituent <-> H8 HMBC: Substituent <-> N9 NOESY->N9_NOE N7_NOE NOE: Substituent <-> H8 (and H5) HMBC: Substituent <-> N7 NOESY->N7_NOE

Figure 2: Analytical decision tree for definitive NMR identification of N7 vs. N9 purine isomers.

References

  • Marek, R., et al. (2002). 15N NMR study of selected N7/N9-substituted purine derivatives. Magnetic Resonance in Chemistry. Retrieved from:[Link]

  • Peifer, C., et al. (2009). Design, synthesis and characterization of N9/N7-substituted 6-aminopurines as VEGF-R and EGF-R inhibitors. European Journal of Medicinal Chemistry. Retrieved from:[Link]

  • Zhong, M., & Robins, M. J. (2006). Regiospecific N9 alkylation of 6-(heteroaryl)purines: shielding of N7 by a proximal heteroaryl C-H. The Journal of Organic Chemistry. Retrieved from:[Link]

  • Zhong, M., & Robins, M. J. (2006). Regiospecific N9 Alkylation of 6-(Heteroaryl)purines: Shielding of N7 by a Proximal Heteroaryl C−H1. ACS Publications. Retrieved from:[Link]

  • Kaiser, M., et al. (2024). Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents. ACS Omega. Retrieved from:[Link]

  • Grokipedia. Synthesis of nucleosides (Silyl-Hilbert-Johnson Reaction). Retrieved from: [Link]

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Comparative

Comparative Guide: N,N-dibenzyl-7H-purin-6-amine vs. Kinetin in Plant Development

As a Senior Application Scientist specializing in plant growth regulators and receptor pharmacology, I frequently encounter questions regarding the structural requirements for cytokinin activity. A classic comparison tha...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist specializing in plant growth regulators and receptor pharmacology, I frequently encounter questions regarding the structural requirements for cytokinin activity. A classic comparison that perfectly illustrates the structure-activity relationship (SAR) of cytokinins is the highly active Kinetin (N6-furfuryladenine) versus the sterically hindered N,N-dibenzyl-7H-purin-6-amine (N6,N6-dibenzyladenine).

This guide provides an objective, data-driven comparison of these two compounds, dissecting their performance from the molecular receptor level up to macroscopic plant tissue development.

Mechanistic Causality: The Structural Basis of Receptor Activation

To understand why Kinetin drives explosive cell division while N,N-dibenzyl-7H-purin-6-amine remains largely inactive, we must look at the primary cytokinin receptor in plants, such as the Arabidopsis thaliana histidine kinase 4 (AHK4/CRE1).

Cytokinins are perceived by the CHASE (Cyclases/Histidine kinases Associated SEnsory) domain of these transmembrane receptors. The binding pocket of AHK4 is highly specific. Crystallographic studies of the AHK4 sensor domain reveal that the N6 proton of the adenine ring is an absolute requirement for receptor activation [1]. This proton acts as a critical hydrogen bond donor to the conserved Asp262 residue within the binding pocket [2].

  • Kinetin (N6-monosubstituted): Features a single furfuryl group at the N6 position. It retains the essential N6-H bond, allowing it to anchor perfectly to Asp262. The furfuryl tail fits neatly into the hydrophobic cavity of the CHASE domain, triggering a conformational change that initiates the intracellular phosphorelay [1].

  • N,N-dibenzyl-7H-purin-6-amine (N6,N6-disubstituted): The addition of a second benzyl group at the N6 position eliminates the critical N6 proton, completely abolishing the hydrogen bond with Asp262. Furthermore, the sheer bulk of two benzyl groups creates severe steric clashes within the narrow binding pocket, preventing the receptor from adopting its active conformation [2]. Consequently, this compound fails to activate the receptor and can even act as a weak competitive antagonist at high concentrations.

Signaling Pathway Visualization

The structural differences dictate the downstream signaling cascade. Below is a logical mapping of how these two compounds interact with the AHK4 receptor pathway.

CytokininSignaling Kinetin Kinetin (N6-monosubstituted) AHK4_Active AHK4 Receptor (Active Conformation) Kinetin->AHK4_Active H-bond to Asp262 Perfect Pocket Fit NND N,N-dibenzyladenine (N6,N6-disubstituted) AHK4_Inactive AHK4 Receptor (Steric Clash / Inactive) NND->AHK4_Inactive Loss of H-bond & Severe Steric Clash Phosphorelay AHP Phosphorelay (His-to-Asp Transfer) AHK4_Active->Phosphorelay Autophosphorylation NoResponse No Cytokinin Response (Basal Growth) AHK4_Inactive->NoResponse Signal Blocked GeneExpr B-ARR Transcription Factors Activated Phosphorelay->GeneExpr Development Shoot Regeneration & Cell Division GeneExpr->Development

Figure 1: Comparative signaling cascade of Kinetin vs. N,N-dibenzyladenine through the AHK4 receptor.

Quantitative Performance Comparison

When selecting a cytokinin for plant tissue culture or drug development assays, quantitative binding and phenotypic data are paramount. The table below summarizes the contrasting profiles of these two purine derivatives.

ParameterKinetin (N6-furfuryladenine)N,N-dibenzyl-7H-purin-6-amine
Receptor Affinity ( Kd​ for AHK4) ~1.5 - 5.0 nM> 10,000 nM (No significant binding)
N6 Hydrogen Bond Donor Present (Critical for Asp262 binding)Absent (Disubstituted)
Steric Profile in CHASE Domain Accommodated (Mono-substitution)Severe Clash (Di-substitution)
Callus Shoot Regeneration Frequency > 85% at 1 µM< 5% (Basal level) at 1-10 µM
Receptor Activation Status Strong AgonistInactive / Weak Antagonist

Experimental Workflows: Self-Validating Systems

To empirically prove the mechanistic claims above, my laboratory relies on a two-tiered validation system: a molecular binding assay to confirm receptor affinity, followed by an in vitro phenotypic assay to observe the developmental translation.

Protocol A: AHK4 Receptor Binding Affinity Assay

Rationale: This protocol isolates the receptor-ligand interaction, removing the variables of plant metabolism and transport. By using a radiolabeled competitor, we can directly quantify the steric hindrance caused by the dibenzyl substitution.

Step-by-Step Methodology:

  • Receptor Expression: Express the CHASE domain (residues 126–395) of the Arabidopsis AHK4 receptor in an E. coli BL21(DE3) system.

  • Purification: Lyse the cells and purify the His-tagged CHASE domain using Ni-NTA affinity chromatography. Self-Validation Check: Run an SDS-PAGE gel to confirm a single band at ~32 kDa, ensuring no contaminating bacterial kinases are present.

  • Radioligand Incubation: In a 96-well plate, incubate 100 nM of the purified AHK4 receptor with 2 nM of [3H] -trans-zeatin (a high-affinity natural cytokinin) in a binding buffer (50 mM Tris-HCl, pH 7.5, 50 mM KCl, 10 mM MgCl2).

  • Competitive Displacement: Add the test compounds (Kinetin and N,N-dibenzyl-7H-purin-6-amine) in a serial dilution gradient ranging from 0.1 nM to 100 µM. Incubate at 4°C for 1 hour to reach binding equilibrium.

  • Filtration & Quantification: Harvest the protein-ligand complexes onto GF/B glass fiber filters using a cell harvester. Wash three times with ice-cold buffer to remove unbound radioligand.

  • Data Analysis: Add scintillation fluid and count the retained radioactivity. Plot the displacement curves to calculate the IC50​ and Kd​ values. Expected Result: Kinetin will show a sharp displacement curve (low nM Kd​ ), while N,N-dibenzyl-7H-purin-6-amine will fail to displace the radioligand, validating the lack of pocket accommodation.

Protocol B: In Vitro Shoot Regeneration Assay

Rationale: To demonstrate that the molecular inability to bind AHK4 translates to a failure in driving plant development (cytokinesis and shoot organogenesis).

Step-by-Step Methodology:

  • Media Preparation: Prepare Murashige and Skoog (MS) basal medium supplemented with 3% sucrose and 0.8% agar. Add a constant baseline auxin concentration (0.5 mg/L 1-Naphthaleneacetic acid, NAA) to prime the tissue for organogenesis.

  • Treatment Groups: Divide the media into three batches:

    • Control: No cytokinin added.

    • Kinetin: Supplemented with 1 µM Kinetin.

    • N,N-dibenzyl: Supplemented with 1 µM and 10 µM N,N-dibenzyl-7H-purin-6-amine.

  • Explant Preparation: Surface-sterilize Nicotiana tabacum (tobacco) leaves. Cut 1 cm² leaf discs, avoiding the central midrib.

  • Culturing: Place 5 leaf discs abaxial side down in each Petri dish (10 replicates per treatment). Self-Validation Check: Include a positive control plate with 1 µM BAP (6-Benzylaminopurine) to ensure the explant batch is competent for regeneration.

  • Incubation: Incubate in a controlled growth chamber at 25°C under a 16h light / 8h dark photoperiod for 4 weeks.

  • Quantification: At day 28, count the number of visible shoots per explant and measure the total fresh weight of the callus. Expected Result: Kinetin plates will exhibit robust, green shoot formation. N,N-dibenzyl plates will resemble the negative control, showing only slight cellular swelling (from the auxin) but zero shoot induction, proving its biological inertness as a cytokinin.

Conclusion

For researchers designing plant growth regulators or studying two-component signaling systems, the comparison between Kinetin and N,N-dibenzyl-7H-purin-6-amine is a masterclass in rational ligand design. The absolute requirement for an N6 proton to form a hydrogen bond with Asp262 in the AHK4 receptor dictates that N6-monosubstituted adenines (like Kinetin) act as potent developmental drivers, whereas N6,N6-disubstituted adenines (like N,N-dibenzyl-7H-purin-6-amine) are sterically barred from the receptor pocket, rendering them biologically inactive in standard cytokinin pathways.

References
  • . Hothorn, M., Dabi, T., & Chory, J. Nature Chemical Biology, 2011.

  • . Lomin, S. N., et al. Acta Naturae, 2012.

Validation

Comparative Molecular Docking Analysis of Purine Derivatives: Benchmarking Novel Scaffolds Against Standard Inhibitors

Executive Summary Purine derivatives represent a highly privileged scaffold in rational drug design due to their structural homology with endogenous adenine nucleotides like ATP and adenosine. By mimicking these ubiquito...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Purine derivatives represent a highly privileged scaffold in rational drug design due to their structural homology with endogenous adenine nucleotides like ATP and adenosine. By mimicking these ubiquitous signaling molecules, substituted purines can competitively bind to a vast array of target proteins. As a Senior Application Scientist, I have structured this guide to objectively compare the molecular docking performance of novel purine derivatives against established clinical standards across two highly distinct, therapeutically relevant targets:

  • Cyclin-Dependent Kinase 2 (CDK2): An intracellular kinase target for oncology, where purine derivatives act as [1].

  • Adenosine A2A Receptor (A2AR): A G-protein-coupled receptor (GPCR) targeted in neurodegenerative diseases (e.g., Parkinson's), where purine analogs function as [2].

Section 1: Mechanistic Rationale & Target Selection

The versatility of the purine core lies in its dense hydrogen-bonding capacity (N1, N3, N7, N9) and its aromaticity, which facilitates robust π−π stacking within protein binding pockets. However, the causality of target selectivity is strictly dictated by the substitution pattern.

  • For CDK2 (Kinase Domain): 2,6,9-trisubstituted purines (such as the standard drug Roscovitine) are required to fill the hydrophobic specificity pockets of the kinase hinge region. The steric bulk forces the purine ring into a specific orientation that halts the cell cycle[3].

  • For A2AR (Transmembrane GPCR): Antagonists like Istradefylline (a xanthine derivative) or novel adenine/purine derivatives rely on exocyclic amines and bulky hydrophobic groups at the C8 or N9 positions. These extensions stabilize the inactive conformation of the GPCR, preventing the accumulation of cAMP[2],[4].

G Purine Purine Derivatives CDK2 CDK2 / Cyclin E Purine->CDK2 Inhibits (ATP-competitive) A2AR A2A Receptor Purine->A2AR Antagonizes Rb Rb Phosphorylation CDK2->Rb Blocks cAMP cAMP Accumulation A2AR->cAMP Reduces CellCycle Cell Cycle Arrest (G1/S) Rb->CellCycle Induces Motor Motor Symptom Relief cAMP->Motor Promotes

Figure 1: Dual signaling modulation by purine derivatives targeting CDK2 and A2A receptors.

Section 2: Comparative Docking Performance Data

To objectively benchmark these scaffolds, we analyze simulated docking scores (utilizing AutoDock Vina/Glide) and map the key interacting residues that drive binding affinity.

Table 1: Comparative Docking Profiles at the CDK2 ATP-Binding Site (PDB: 1H1S / 1HCL)
Compound ClassRepresentative LigandDocking Score (kcal/mol)Key H-Bonding ResiduesPrimary Hydrophobic ContactsBinding Mode
Endogenous ATP-8.5Glu81, Leu83Val18, Ala144[3]
Standard Drug Roscovitine-10.2Leu83 (N7, N6-H)Ile10, Phe82, Leu134[3]
Novel Purine Compound I13 / I60-11.4Leu83, Asp86, Lys33Val18, Phe80, Ala144[1],[5]
Table 2: Comparative Docking Profiles at the A2AR Orthosteric Site (PDB: 3REY)
Compound ClassRepresentative LigandDocking Score (kcal/mol)Key H-Bonding ResiduesPrimary π−π Stacking
Standard (Xanthine) Istradefylline-9.8Asn253[4]
Standard (Non-Xanthine) ZM241385-10.5Asn253, Glu169[2]
Novel Adenine/Purine ANR 94 / Cmpd II-2-1-11.2Asn253[2],[4]

Section 3: Structural Determinants of Binding (Causality Analysis)

As an application scientist, it is crucial to look beyond the raw docking scores and understand why these thermodynamic interactions occur:

1. The CDK2 Hinge Region Flip: Endogenous ATP binds with its N6 and N1 forming hydrogen bonds with Glu81 and Leu83. However, when bulky 2,6,9-substituted purines (like Roscovitine and novel derivatives I13/I60) enter the pocket, they experience severe steric clash if they attempt to adopt this native orientation. Consequently, the purine ring "flips," utilizing N7 and the N6-exocyclic amine to H-bond exclusively with the backbone of Leu83[3],[6]. This flipped orientation is a hallmark of selective CDK2 inhibition, allowing the C2 and C9 substituents to probe deep hydrophobic sub-pockets that ATP cannot reach.

2. A2AR Transmembrane Cavity Stabilization: In A2A receptors, the critical anchor is Asn253 located in Transmembrane Helix 6 (TM6). Novel purine derivatives exhibit superior binding free energies because their heterocyclic nitrogen atoms form strong, directional H-bonds with the NH2​ of Asn253, while their aromatic appendages (e.g., substituted benzylidene groups) engage in robust π−π stacking with Phe168 in TM5[4]. This dual-anchor mechanism physically locks the receptor helices in their inactive state, successfully blocking the downstream [4],[7].

Section 4: Self-Validating Experimental Protocol for Comparative Docking

To ensure trustworthiness and reproducibility, the following protocol outlines a self-validating system for molecular docking. An in silico protocol is only valid if it can accurately reproduce the binding pose of a known co-crystallized ligand before screening novel derivatives[8].

Workflow P_Prep Protein Preparation • Remove bulk waters • Add polar hydrogens • Assign AMBER charges Grid Grid Generation • Define active site • Set bounding box P_Prep->Grid L_Prep Ligand Preparation • 3D conformation • Energy minimization • Tautomer generation Docking Molecular Docking • Flexible ligand • Rigid receptor • Scoring (Vina/Glide) L_Prep->Docking Grid->Docking Analysis Post-Docking Analysis • RMSD validation • Interaction mapping • MM-GBSA ΔG Docking->Analysis

Figure 2: Self-validating molecular docking workflow for purine derivative screening.

Step-by-Step Methodology:

Step 1: Receptor Preparation & Validation

  • Action: Retrieve high-resolution X-ray crystal structures (e.g., CDK2: PDB 1H1S; A2AR: PDB 3REY)[8],[4].

  • Causality: Remove bulk water molecules to prevent artificial steric clashes, but retain critical structural waters if they bridge the ligand and receptor. Add polar hydrogens and assign Gasteiger or AMBER charges to establish the electrostatic environment.

  • Self-Validation Check: Extract the co-crystallized ligand and re-dock it into the prepared apo-protein. The Root Mean Square Deviation (RMSD) between your docked pose and the native crystal pose must be ≤2.0 Å[3]. If the RMSD exceeds this threshold, the protocol is invalid; you must adjust grid box dimensions or protonation states before proceeding.

Step 2: Ligand Preparation

  • Action: Sketch novel purine derivatives and standard comparators (Roscovitine, Istradefylline). Generate 3D conformations using high-temperature molecular dynamics or simulated annealing[9].

  • Causality: Purine derivatives frequently exhibit tautomerism (e.g., N7 vs. N9 protonation). You must generate all plausible tautomers and ionization states at physiological pH (7.4) to ensure the biologically relevant species is being docked.

Step 3: Grid Generation & Docking

  • Action: Define the bounding box centered on the validated active site (e.g., the hinge region for CDK2). Execute flexible-ligand, rigid-receptor docking using a scoring function like ChemScore, Glide SP/XP, or AutoDock Vina[2],[10].

  • Causality: Use a distance-dependent dielectric constant to accurately model the electrostatic contributions of the H-bonds. Because purine binding is heavily driven by electrostatics (e.g., bonding with Leu83 or Asn253), an improper dielectric constant will yield false-positive poses[3].

Step 4: Post-Docking Analysis & Thermodynamics

  • Action: Calculate the MM-GBSA (Molecular Mechanics Generalized Born Surface Area) binding free energy ( ΔGbind​ ) for the top poses[1].

  • Causality: Standard docking scores are rigid approximations. MM-GBSA incorporates vital desolvation penalties, providing a thermodynamically rigorous comparison between the novel purines and the standard drugs.

Conclusion

Comparative molecular docking reveals that purine derivatives are highly tunable, privileged scaffolds. By rationally manipulating the substitution patterns at the 2, 6, and 9 positions, researchers can shift the scaffold's preference from the kinase hinge region (CDK2) to the transmembrane bundle of GPCRs (A2AR). Novel purine derivatives consistently demonstrate superior in silico binding affinities compared to early-generation standards like Roscovitine and Istradefylline, driven by optimized hydrogen-bonding networks and enhanced π−π stacking interactions.

References

  • Molecular Modeling and Design Studies of Purine Derivatives as Novel CDK2 Inhibitors. Molecules (2018).

  • Docking-Based Development of Purine-like Inhibitors of Cyclin-Dependent Kinase-2. Journal of Medicinal Chemistry (2000).

  • A2A Adenosine Receptor Antagonists: Are Triazolotriazine and Purine Scaffolds Interchangeable? Pharmaceuticals (2022).

  • Design, Synthesis, and Biological Activity Studies of Istradefylline Derivatives Based on Adenine as A2A Receptor Antagonists. ACS Omega (2021).

  • Pharmacophore Based Virtual Screening for Identification of Novel CDK2 Inhibitors. Computational Molecular Bioscience (2019).

  • Purine–Hydrazone Scaffolds as Potential Dual EGFR/HER2 Inhibitors. Pharmaceuticals (2023).

  • In silico and in vitro assessment of novel purine derivatives as anticancer agents. RepositóriUM (2021).

Sources

Comparative

A Head-to-Head Comparison of N,N-dibenzyl-7H-purin-6-amine and Zeatin: A Guide for Researchers

In the realm of plant biology and agricultural biotechnology, the selection of an appropriate cytokinin is a critical determinant for successful research and development outcomes. Cytokinins, a class of phytohormones, ar...

Author: BenchChem Technical Support Team. Date: March 2026

In the realm of plant biology and agricultural biotechnology, the selection of an appropriate cytokinin is a critical determinant for successful research and development outcomes. Cytokinins, a class of phytohormones, are central to regulating cell division, growth, and differentiation in plants. This guide provides a detailed, head-to-head comparison of two purine-type cytokinins: the naturally occurring and extensively studied Zeatin and the synthetic, less characterized N,N-dibenzyl-7H-purin-6-amine .

This document is intended for researchers, scientists, and drug development professionals, offering an in-depth analysis of their known biological activities, mechanisms of action, and practical considerations for their use in experimental systems. As a Senior Application Scientist, my aim is to synthesize the available technical data with field-proven insights to empower you to make informed decisions in your research endeavors.

Introduction to the Contenders: A Tale of Two Cytokinins

Zeatin , first isolated from immature corn kernels (Zea mays), is the most abundant naturally occurring cytokinin in higher plants.[1][2] It exists as two primary isomers, trans-Zeatin and cis-Zeatin, with the trans-isomer being significantly more biologically active in most plant species.[2] Due to its well-established roles in promoting cell division, delaying senescence, and influencing organogenesis, Zeatin serves as a benchmark for cytokinin activity studies.

N,N-dibenzyl-7H-purin-6-amine , on the other hand, is a synthetic aromatic cytokinin. Its structure features two benzyl groups attached to the N6 position of the purine ring. While the N6 position is known to be a critical determinant of cytokinin activity, and aromatic substitutions can confer high activity, there is a notable scarcity of direct experimental data characterizing the biological efficacy of this specific dibenzyl-substituted compound in publicly available scientific literature. This guide will therefore present a comprehensive overview of Zeatin's performance and, based on established structure-activity relationships, provide an expert perspective on the anticipated, yet empirically unconfirmed, properties of N,N-dibenzyl-7H-purin-6-amine.

Mechanism of Action: The Cytokinin Signaling Pathway

Both Zeatin and, presumably, N,N-dibenzyl-7H-purin-6-amine exert their effects through the cytokinin signaling pathway, a multi-step phosphorelay system. This pathway is initiated by the binding of the cytokinin molecule to a histidine kinase receptor located in the endoplasmic reticulum membrane. This binding event triggers a cascade of phosphorylation events, ultimately leading to the activation of type-B response regulators (RRs) in the nucleus. These activated type-B RRs are transcription factors that modulate the expression of cytokinin-responsive genes, thereby orchestrating a wide array of physiological responses.

Cytokinin_Signaling_Pathway RECEPTOR Histidine Kinase Receptor (e.g., AHK3/4) HP Histidine Phosphotransfer Protein (HP) RECEPTOR->HP 2. Phosphate Transfer RR_B Type-B Response Regulator (RR) HP->RR_B 3. Phosphate Transfer GENES Cytokinin-Responsive Genes RR_B->GENES RR_A Type-A Response Regulator (RR) RR_A->RR_B 6. Negative Feedback GENES->RR_A 5. Transcription & Translation CYTOKININ Cytokinin (Zeatin or N,N-dibenzyl-7H-purin-6-amine) CYTOKININ->RECEPTOR Tobacco_Callus_Bioassay PREPARE_MEDIA 1. Prepare MS medium with IAA and varying concentrations of test cytokinin. INOCULATE 2. Inoculate medium with pre-weighed pieces of tobacco callus. PREPARE_MEDIA->INOCULATE INCUBATE 3. Incubate in the dark at 25°C for 4-5 weeks. INOCULATE->INCUBATE MEASURE 4. Measure the final fresh weight of the callus. INCUBATE->MEASURE ANALYZE 5. Plot fresh weight increase against cytokinin concentration to determine EC₅₀. MEASURE->ANALYZE Amaranthus_Bioassay GERMINATE 1. Germinate Amaranthus seeds in the dark for 72 hours. INCUBATE 2. Excise cotyledons and hypocotyls and incubate in test solutions containing L-tyrosine and cytokinin. GERMINATE->INCUBATE DARK_INCUBATE 3. Incubate in the dark at 25°C for 18-24 hours. INCUBATE->DARK_INCUBATE EXTRACT 4. Extract betacyanin by freezing and thawing the seedlings. DARK_INCUBATE->EXTRACT MEASURE 5. Measure the absorbance of the extract at 542 nm. EXTRACT->MEASURE

Amaranthus Betacyanin Bioassay Workflow
Cucumber Cotyledon Greening Assay

This highly sensitive assay measures the ability of cytokinins to promote chlorophyll synthesis in etiolated cucumber cotyledons.

[3][4][5]Materials:

  • Cucumber seeds (Cucumis sativus)

  • Potassium chloride (KCl) solution

  • Test compounds (Zeatin and N,N-dibenzyl-7H-purin-6-amine) stock solutions

  • Petri dishes

  • Spectrophotometer

  • Acetone or ethanol for chlorophyll extraction

Workflow:

Cucumber_Greening_Assay GERMINATE 1. Germinate cucumber seeds in the dark for 5-7 days. INCUBATE 2. Excise cotyledons and float them on test solutions containing KCl and cytokinin. GERMINATE->INCUBATE DARK_INCUBATE 3. Incubate in the dark for 16-20 hours. INCUBATE->DARK_INCUBATE LIGHT_EXPOSURE 4. Expose to light for 3-4 hours. DARK_INCUBATE->LIGHT_EXPOSURE EXTRACT_MEASURE 5. Extract chlorophyll and measure absorbance at 663 nm. LIGHT_EXPOSURE->EXTRACT_MEASURE

Cucumber Cotyledon Greening Assay Workflow

Conclusion and Future Directions

This guide provides a comprehensive comparison of the well-characterized natural cytokinin, Zeatin, and the synthetic compound, N,N-dibenzyl-7H-purin-6-amine. While Zeatin's high biological activity is well-documented across a range of bioassays, a significant knowledge gap exists for N,N-dibenzyl-7H-purin-6-amine.

Based on its structure, it is plausible that N,N-dibenzyl-7H-purin-6-amine exhibits cytokinin activity. However, without empirical data, its potency relative to Zeatin remains speculative. Researchers are strongly encouraged to utilize the standardized bioassay protocols provided herein to quantitatively assess the activity of this compound. Such studies will be invaluable in expanding our understanding of cytokinin structure-activity relationships and may uncover novel synthetic cytokinins with unique properties for applications in agriculture and biotechnology.

References

  • Biddington, N. L., & Thomas, T. H. (1973). A modified Amaranthus betacyanin bioassay for the rapid determination of cytokinins in plant extracts. Planta, 111(2), 183-186.
  • Fletcher, R. A., & McCullagh, D. (1971). Cytokinin-induced chlorophyll formation in cucumber cotyledons. Planta, 101(1), 88-90.
  • Fletcher, R. A., Kallidumbil, V., & Steele, P. (1982). An improved bioassay for cytokinins using cucumber cotyledons. Plant Physiology, 69(3), 675-677.
  • Yu, X. J., Li, G. X., Xu, D., Dong, X. L., Qi, X. X., & Deng, Y. Q. (2006). An improvement of cucumber cotyledon greening bioassay for cytokinins. Acta Physiologiae Plantarum, 28(1), 9-11.
  • Dolezal, K., Popa, I., Krystof, V., Spíchal, L., Fojtíková, M., Holub, J., ... & Strnad, M. (2006). Preparation and biological activity of 6-benzylaminopurine derivatives in plants and human cancer cells. Bioorganic & medicinal chemistry, 14(3), 875-884.
  • Letham, D. S. (1963). Zeatin, a factor inducing cell division isolated from Zea mays. Life sciences, 2(8), 569-573.
  • Letham, D. S. (1978). Cytokinins.
  • Miller, C. O. (1961). A kinetin-like compound in maize. Proceedings of the National Academy of Sciences, 47(2), 170-174.
  • Mok, D. W., & Mok, M. C. (2001). Cytokinin metabolism and action. Annual review of plant biology, 52(1), 89-118.
  • PubChem. (n.d.). N,N-Dibenzyl-7H-purin-6-amine. National Center for Biotechnology Information. Retrieved from [Link]

  • Schmitz, R. Y., & Skoog, F. (1970). The use of dimethylsulfoxide as a solvent in the tobacco bioassay for cytokinins. Plant physiology, 45(4), 537-538.
  • Skoog, F., & Armstrong, D. J. (1970). Cytokinins. Annual review of plant physiology, 21(1), 359-384.
  • Spíchal, L., Rak, J., & Strnad, M. (2004). A new highly specific and sensitive bioassay for cytokinins. Plant methods, 1(1), 1-8.
  • Taiz, L., & Zeiger, E. (2010). Plant Physiology (5th ed.).
  • Voller, J., Zatloukal, M., Lenobel, R., Doležal, K., Béres, T., Krystof, V., ... & Strnad, M. (2010). Anticancer activity of natural cytokinins: a structure–activity relationship study. Phytochemistry, 71(11-12), 1350-1359.
  • Werbrouck, S. P., Strnad, M., Van Onckelen, H. A., & Debergh, P. C. (1996). Meta-topolin, a new active cytokinin, and its metabolism in micropropagated Spathiphyllum floribundum ‘Schott’. Physiologia Plantarum, 98(2), 291-297.
  • Yong, J. W. H., Ge, L., Ng, Y. F., & Tan, S. N. (2009). The chemical composition and biological properties of coconut (Cocos nucifera L.)
  • Cheméo. (n.d.). 7H-Purin-6-amine, N,N-dibenzyl-. Retrieved from [Link]

  • PubChem. (n.d.). Zeatin. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (n.d.). N-Benzyl-9-isopropyl-9H-purin-6-amine. Retrieved from [Link]

  • Semantic Scholar. (n.d.). The synthesis and cytokinin activities of N-(purin-6-yl)amino acids. Retrieved from [Link]

  • MDPI. (n.d.). In Planta, In Vitro and In Silico Studies of Chiral N6 -Benzyladenine Derivatives: Discovery of Receptor-Specific S-Enantiomers with Cytokinin or Anticytokinin Activities. Retrieved from [Link]

  • PubMed. (n.d.). Regulators of cell division in plant tissues : V. A comparison of the activities of zeatin and other cytokinins in five bioassays. Retrieved from [Link]

  • PubMed. (n.d.). Preparation and biological activity of 6-benzylaminopurine derivatives in plants and human cancer cells. Retrieved from [Link]

  • PubMed. (n.d.). Comparison of zeatin indoleacetate with zeatin and indoleacetic Acid in the tobacco bioassay. Retrieved from [Link]

  • SlideShare. (n.d.). Physico-chemical properties in relation to biological action. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

N,N-dibenzyl-7H-purin-6-amine proper disposal procedures

As a Senior Application Scientist, I frequently consult with drug development professionals scaling up the synthesis of selective A3 adenosine receptor (A3AR) ligands[1]. A critical intermediate in these workflows is N,N...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently consult with drug development professionals scaling up the synthesis of selective A3 adenosine receptor (A3AR) ligands[1]. A critical intermediate in these workflows is N,N-dibenzyl-7H-purin-6-amine (CAS 4236-49-1). While much of the literature focuses on its reactivity and role in yielding high-affinity (N)-methanocarba derivatives[1], operational safety—specifically its end-of-life disposal—is often overlooked.

This guide provides a self-validating, mechanistic approach to the disposal of N,N-dibenzyl-7H-purin-6-amine. We do not just prescribe steps; we explain the causality behind them so your laboratory can maintain absolute regulatory compliance and environmental safety.

Mechanistic Rationale for Disposal Protocols

N,N-dibenzyl-7H-purin-6-amine is a nitrogen-dense heterocyclic compound. The purine core, combined with the exocyclic dibenzylamine moiety, dictates its thermal decomposition pathway. Upon combustion, it generates significant volumes of toxic nitrogen oxides (NOx) alongside carbon oxides[2].

Furthermore, in its dry solid state, the fine powder is highly prone to aerosolization. Inhalation poses a severe mucosal toxicity risk, and dispersed organic dusts can form combustible mixtures in the air[3][4]. Therefore, our disposal strategy is anchored on two non-negotiable principles:

  • Absolute Dust Suppression: Preventing aerosolization during cleanup and transfer[5].

  • High-Temperature Incineration: Mandating the use of disposal facilities equipped with active NOx scrubbers[2].

Quantitative Data & Hazard Profiling

Summarizing the physicochemical properties is the first step in establishing a compliant waste manifest.

Property / Hazard ParameterValue / ClassificationOperational Implication
Chemical Name N,N-dibenzyl-7H-purin-6-amineUse for accurate waste manifesting.
CAS Number 4236-49-1Primary identifier for EHS tracking.
Physical State Solid (Colorless Powder)Highly prone to aerosolization; strict prohibition on dry sweeping[4].
Thermal Decomposition COx, NOxMandates high-temperature incineration with active NOx gas scrubbing[2].
Chemical Reactivity Incompatible with strong oxidizersMust be segregated from nitrates and peroxides in secondary waste storage[4].

Protocol 1: Immediate Spill Response & Containment Workflow

When a spill occurs, immediate containment is required to prevent airborne contamination.

SpillResponse Start Spill Detected (N,N-dibenzyladenine) Assess Assess Scale & State (Powder vs. Solution) Start->Assess PPE Don PPE (N95/P100, Nitrile Gloves) Assess->PPE Contain Dust Suppression (Moist Sand/Vermiculite) PPE->Contain Collect Collect Material (Non-Sparking Tools) Contain->Collect Transfer Transfer to HDPE Container Collect->Transfer Label Label: Hazardous Solid (NOx Hazard) Transfer->Label Dispose High-Temp Incineration (Approved Facility) Label->Dispose

Workflow for the immediate containment and disposal of N,N-dibenzyl-7H-purin-6-amine spills.

Step-by-Step Methodology:

  • Assessment & Isolation: Immediately isolate the area. Determine if the spill is a dry powder or dissolved in an organic mother liquor.

  • PPE Donning: Operators must don a NIOSH-approved N95 or P100 particulate respirator, chemical-resistant nitrile gloves, and safety goggles[6]. Causality: Protects against the inhalation of highly active pharmaceutical intermediates and prevents mucosal irritation.

  • Dust Suppression (Critical Step): Do NOT dry sweep. Dry sweeping aerosolizes the purine powder. Instead, cover the spilled material with moist sand or a commercial absorbent like vermiculite[5].

  • Collection: Use non-sparking tools (e.g., brass or conductive plastic scoops) to collect the suppressed mixture[3]. Causality: Mitigates the deflagration hazard associated with suspended organic dusts.

  • Transfer: Place the collected material into a high-density polyethylene (HDPE) hazardous waste container. Seal tightly.

  • Decontamination & Validation: Wash the spill area with soap and water, collecting the rinsate as aqueous hazardous waste[5].

    • Validation Check: Wipe the decontaminated area with a damp filter paper and inspect it under a UV lamp (purine derivatives strongly absorb UV light) to visually confirm zero residual contamination.

Protocol 2: Routine Laboratory Waste Segregation

For routine synthesis workflows, proper segregation at the source prevents dangerous cross-contamination and reduces disposal costs.

WastePathway Waste Synthesis Waste (CAS 4236-49-1) Solid Solid Residues & Consumables Waste->Solid Liquid Solvent Mixtures (Mother Liquors) Waste->Liquid NonHal Halogen-Free Organic Waste Solid->NonHal Liquid->NonHal THF/DMSO Hal Halogenated Organic Waste Liquid->Hal DCM/CHCl3 Incinerate Incineration Plant (NOx Scrubbers Active) NonHal->Incinerate Hal->Incinerate

Logical segregation pathway for laboratory waste containing N,N-dibenzyl-7H-purin-6-amine.

Step-by-Step Methodology:

  • Segregation at Source:

    • Solid Waste: Place contaminated weighing boats, filter papers, and residual solid N,N-dibenzyl-7H-purin-6-amine into a designated "Hazardous Solid Organic Waste" container.

    • Liquid Waste: Segregate mother liquors based on the solvent. Route THF or DMSO mixtures to "Halogen-Free Organic Waste". Route chloroform or dichloromethane (DCM) mixtures to "Halogenated Organic Waste".

  • Incompatibility Management: Ensure waste containers are strictly isolated from strong oxidizing agents (e.g., peroxides, nitrates) to prevent exothermic reactions[4].

  • Labeling: Affix a hazardous waste label detailing the chemical name, CAS 4236-49-1, and the specific combustion hazard ("Warning: Generates NOx upon combustion").

  • Final Disposition: Transfer the manifested waste to an approved, licensed chemical waste disposal facility. Ensure the facility utilizes high-temperature incineration equipped with environmental scrubbers to neutralize nitrogen oxides[2].

    • Validation Check: Review the disposal facility's Certificate of Destruction (CoD) to confirm the waste was successfully incinerated and not diverted to a landfill.

Sources

Handling

Personal protective equipment for handling N,N-dibenzyl-7H-purin-6-amine

As a Senior Application Scientist, I recognize that handling specialized purine derivatives requires more than just a cursory glance at a safety sheet; it demands a mechanistic understanding of the molecule. N,N-dibenzyl...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that handling specialized purine derivatives requires more than just a cursory glance at a safety sheet; it demands a mechanistic understanding of the molecule. N,N-dibenzyl-7H-purin-6-amine (also known as N,N-dibenzyladenine or N6,N6-dibenzyladenine; CAS: 4236-49-1) is a highly lipophilic adenine analog[1]. In drug development and biochemical research, it is utilized as an inhibitor of the bacterial D-aspartate ligase (Aslfm)[2] and as a critical intermediate in the synthesis of highly selective A3 adenosine receptor ligands[3].

Because it mimics endogenous purines but possesses bulky, lipophilic benzyl groups, it presents unique handling challenges. This guide establishes a self-validating, field-proven protocol for the safe handling, solubilization, and disposal of this compound.

Physicochemical Risk Profiling & Causality

To protect yourself, you must first understand why the chemical is hazardous. The hazard profile of N,N-dibenzyl-7H-purin-6-amine is extrapolated from its closely related parent structure, N6-benzyladenine[4].

Table 1: Quantitative Data & Mechanistic Hazard Profile

Property / Hazard CodeValue / DescriptionMechanistic Rationale
Molecular Weight 315.37 g/mol [1]High molecular weight with bulky aromatic rings reduces aqueous solubility, necessitating organic carrier solvents.
H302 Harmful if swallowedAs a purine analog, systemic ingestion can interfere with cellular metabolism and kinase activity[4].
H315 / H319 / H335 Skin, Eye, and Respiratory IrritantFine crystalline powders carry static charge, easily adhering to and irritating moist mucous membranes[4].
H361 Suspected reproductive toxinAdenine analogs have the potential to disrupt nucleic acid synthesis and cell division pathways[4].
H410 Very toxic to aquatic lifeThe dibenzyl substitution drastically increases the partition coefficient (LogP), causing the molecule to resist aqueous degradation and bioaccumulate[4].

Mandatory Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient when handling lipophilic purine analogs dissolved in penetration-enhancing solvents like DMSO. Implement the following self-validating PPE system before opening the vial.

Table 2: PPE Requirements and Scientific Rationale

Equipment TypeSpecificationCausality & Rationale
Skin/Body Tyvek suit or fluid-resistant lab coat with knit cuffs.Prevents systemic absorption. Knit cuffs prevent the wrists from being exposed when reaching into the fume hood.
Gloves Double-gloved Nitrile (min. 0.11 mm thickness).Critical: When solubilizing the compound in DMSO or DMF, the solvent acts as a carrier, dragging the lipophilic purine through the skin barrier. Nitrile provides a temporary barrier to DMSO. If splashed, the outer glove must be shed immediately.
Eye/Face ANSI Z87.1 tight-fitting safety goggles.Standard safety glasses leave gaps. Goggles prevent aerosolized dust from contacting the ocular mucosa.
Respiratory Handled exclusively in a Class II Type A2 BSC or Chemical Fume Hood.Mitigates H335 (respiratory irritation) by capturing aerosolized particulates generated during the weighing process.

Operational Workflow & Handling Protocol

The following step-by-step methodology ensures that exposure risks are neutralized during the most dangerous phases of handling: weighing and solubilization.

G A Hazard Assessment & Protocol Review B Don PPE (Tyvek, Nitrile, Goggles) A->B C Fume Hood Transfer & Static Control B->C D Compound Weighing (Analytical Balance) C->D E Solubilization (DMSO / DMF) D->E G Waste Segregation & Incineration D->G Solid Waste F Storage (-20°C) & Aliquoting E->F E->G Liquid Waste

Operational workflow for the safe handling and processing of N,N-dibenzyl-7H-purin-6-amine.
Phase 1: Pre-Weighing and Static Control
  • Purge the Environment: Turn on the chemical fume hood and allow the airflow to stabilize for 5 minutes.

  • Neutralize Static: N,N-dibenzyl-7H-purin-6-amine is typically supplied as a fine, lyophilized powder. Use an anti-static bar or a zero-stat gun on the analytical balance and the weigh boat. Why? Organic powders carry static charges; opening a charged vial can cause the powder to violently aerosolize, leading to inhalation exposure.

  • Transfer: Carefully uncap the vial inside the hood. Use a grounded, anti-static micro-spatula to transfer the desired mass to the weigh boat.

Phase 2: Solubilization Strategy
  • Select the Solvent: Due to the dual benzyl rings, this compound is practically insoluble in water. Prepare your primary stock solution (e.g., 10 mM to 50 mM) using anhydrous Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF).

  • Dissolution: Slowly pipette the solvent directly into the original vial or the secondary mixing tube. Do not vortex vigorously right away, as this can force powder onto the cap threads. Gently swirl until the powder is visibly wetted, then vortex or sonicate briefly.

  • Aliquoting: To prevent repeated freeze-thaw cycles which can degrade purine analogs, immediately aliquot the stock solution into single-use amber microcentrifuge tubes. Store at -20°C.

Spill Response & Decontamination

A self-validating safety protocol assumes a spill will happen and prepares accordingly.

For Solid Powder Spills:

  • Do not dry sweep. Dry sweeping aerosolizes the hazardous powder.

  • Cover the spill with absorbent pads lightly dampened with water or a 10% ethanol solution to suppress dust.

  • Carefully scoop the pads and powder into a sealable hazardous waste bag.

For Liquid Spills (DMSO/DMF Solutions):

  • Immediately shed contaminated outer gloves.

  • Cover the liquid with an inert, non-combustible absorbent material (e.g., vermiculite or sand).

  • Wash the contaminated surface with a 10% bleach solution, followed by standard laboratory detergent and water, to chemically degrade any residual organic compounds.

Environmental Logistics & Disposal

Because N,N-dibenzyl-7H-purin-6-amine is classified under H410 (Very toxic to aquatic life with long-lasting effects) [4], strict environmental segregation is mandatory.

  • Solid Waste: All weigh boats, spatulas, and empty vials must be placed in a rigid, puncture-resistant container labeled for "Toxic Organic Solid Waste." This waste must be slated for high-temperature incineration.

  • Liquid Waste: Never dispose of solutions down the sink. Collect all DMSO/DMF stock solutions and experimental aqueous washes in a clearly labeled "Non-Halogenated Organic Waste" carboy. Ensure secondary containment is used to prevent environmental release in the event of a carboy rupture.

Sources

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